Product packaging for (S)-(+)-1-METHOXY-2-PROPYLAMINE(Cat. No.:CAS No. 99636-32-5)

(S)-(+)-1-METHOXY-2-PROPYLAMINE

Cat. No.: B1588276
CAS No.: 99636-32-5
M. Wt: 89.14 g/mol
InChI Key: NXMXETCTWNXSFG-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-(+)-1-METHOXY-2-PROPYLAMINE is a useful research compound. Its molecular formula is C4H11NO and its molecular weight is 89.14 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Propanamine, 1-methoxy-, (2S)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO B1588276 (S)-(+)-1-METHOXY-2-PROPYLAMINE CAS No. 99636-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(5)3-6-2/h4H,3,5H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMXETCTWNXSFG-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9072997
Record name 2-Propanamine, 1-methoxy-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9072997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propanamine, 1-methoxy-, (2S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

99636-32-5
Record name (-)-2-Amino-1-methoxypropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99636-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanamine, 1-methoxy-, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099636325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanamine, 1-methoxy-, (2S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propanamine, 1-methoxy-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9072997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-1-methoxy-2-propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.991
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-1-Methoxy-2-propylamine is a crucial chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its stereospecific properties are paramount for the efficacy and safety of the final products. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, focusing on both chemical and biocatalytic methodologies. Detailed experimental protocols, comprehensive characterization data, and visual representations of key processes are presented to aid researchers and professionals in the development and application of this important chiral amine.

Introduction

This compound, also known as (S)-2-amino-1-methoxypropane, is a primary amine of significant interest in organic synthesis.[1] Its chiral nature makes it a valuable intermediate for the production of enantiomerically pure active pharmaceutical ingredients (APIs) and agrochemicals.[1] The stereochemistry of this compound is critical, as different enantiomers can exhibit vastly different biological activities. This guide explores the primary methods for its synthesis and the analytical techniques for its thorough characterization.

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through various routes, with biocatalytic methods gaining prominence due to their high stereoselectivity and environmentally benign reaction conditions.

Biocatalytic Synthesis via Transamination

Biocatalytic synthesis using transaminases offers a highly efficient and stereoselective route to this compound.[2] This method involves the asymmetric amination of the prochiral ketone, 1-methoxy-2-propanone.[2]

Signaling Pathway for Biocatalytic Synthesis

G 1-Methoxy-2-propanone 1-Methoxy-2-propanone Transaminase (enzyme) Transaminase (enzyme) 1-Methoxy-2-propanone->Transaminase (enzyme) This compound This compound Transaminase (enzyme)->this compound Stereoselective Amination Ketone Byproduct (e.g., Acetone) Ketone Byproduct (e.g., Acetone) Transaminase (enzyme)->Ketone Byproduct (e.g., Acetone) Amine Donor (e.g., Isopropylamine) Amine Donor (e.g., Isopropylamine) Amine Donor (e.g., Isopropylamine)->Transaminase (enzyme) Pyridoxal 5'-phosphate (PLP) Pyridoxal 5'-phosphate (PLP) Pyridoxal 5'-phosphate (PLP)->Transaminase (enzyme) Cofactor

Caption: Biocatalytic synthesis of this compound.

Experimental Protocol: Transaminase-Catalyzed Synthesis

A detailed experimental protocol for the biocatalytic synthesis is presented in the table below.

ParameterValue/Condition
Enzyme Transaminase
Substrate 1-Methoxy-2-propanone
Amine Donor Isopropylamine
Cofactor Pyridoxal 5'-phosphate (PLP)
Reaction Buffer Phosphate buffer
pH 7.5
Temperature 30°C
Reaction Time 24-48 hours
Work-up Acidification followed by distillation
Chemical Synthesis

Chemical synthesis routes often involve the resolution of a racemic mixture or an asymmetric synthesis approach. One common method involves the reductive amination of 1-methoxy-2-propanone, followed by chiral resolution. A more direct enantioselective approach can be achieved starting from a chiral precursor like (S)-alaninol.

Logical Relationship for Chemical Synthesis from (S)-Alaninol

G S-Alaninol S-Alaninol Protection of Amine Protection of Amine S-Alaninol->Protection of Amine Protected S-Alaninol Protected S-Alaninol Protection of Amine->Protected S-Alaninol Williamson Ether Synthesis Williamson Ether Synthesis Protected S-Alaninol->Williamson Ether Synthesis Protected (S)-1-methoxy-2-propylamine Protected (S)-1-methoxy-2-propylamine Williamson Ether Synthesis->Protected (S)-1-methoxy-2-propylamine Methylating Agent (e.g., CH3I) Methylating Agent (e.g., CH3I) Methylating Agent (e.g., CH3I)->Williamson Ether Synthesis Deprotection Deprotection Protected (S)-1-methoxy-2-propylamine->Deprotection S-(+)-1-Methoxy-2-propylamine S-(+)-1-Methoxy-2-propylamine Deprotection->S-(+)-1-Methoxy-2-propylamine

Caption: Chemical synthesis pathway from (S)-alaninol.

Experimental Protocol: Chemical Synthesis from (S)-1-Methoxy-2-propanol

A general protocol for the chemical synthesis is outlined below.

StepReagents and Conditions
1. Activation of Hydroxyl Group (S)-1-Methoxy-2-propanol, Tosyl chloride, Pyridine, 0°C to room temperature
2. Azide Substitution Tosylated intermediate, Sodium azide, DMF, 80°C
3. Reduction of Azide Azide intermediate, Lithium aluminum hydride, THF, 0°C to reflux
4. Work-up and Purification Quenching with water and NaOH, extraction, and distillation

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Experimental Workflow for Characterization

G Synthesized Product Synthesized Product Physical Properties Physical Properties Synthesized Product->Physical Properties Spectroscopic Analysis Spectroscopic Analysis Synthesized Product->Spectroscopic Analysis Chromatographic Analysis Chromatographic Analysis Synthesized Product->Chromatographic Analysis Boiling Point Boiling Point Physical Properties->Boiling Point Density Density Physical Properties->Density Optical Rotation Optical Rotation Physical Properties->Optical Rotation NMR (1H, 13C) NMR (1H, 13C) Spectroscopic Analysis->NMR (1H, 13C) FTIR FTIR Spectroscopic Analysis->FTIR Mass Spectrometry Mass Spectrometry Spectroscopic Analysis->Mass Spectrometry Chiral HPLC Chiral HPLC Chromatographic Analysis->Chiral HPLC Final Characterized Compound Final Characterized Compound NMR (1H, 13C)->Final Characterized Compound FTIR->Final Characterized Compound Chiral HPLC->Final Characterized Compound

Caption: Workflow for the characterization of the final product.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.[3][4]

PropertyValue
Molecular Formula C₄H₁₁NO
Molecular Weight 89.14 g/mol
Appearance Colorless liquid
Boiling Point 92-94 °C at 68 mmHg[3]
Density 0.844 g/cm³[3]
Optical Rotation +11.5° (neat)
Enantiomeric Excess >99% (achievable via biocatalysis)[5]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃)Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.08d3H-CH₃
1.35br s2H-NH₂
3.05-3.15m1H-CH(NH₂)
3.20dd1H-OCH₂-
3.30s3H-OCH₃
3.35dd1H-OCH₂-
¹³C NMR (CDCl₃)Chemical Shift (ppm)Assignment
20.5-CH₃
46.5-CH(NH₂)
59.0-OCH₃
78.5-OCH₂-

Fourier-Transform Infrared (FTIR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
3360-3280N-H stretch (primary amine)
2960-2820C-H stretch (aliphatic)
1590N-H bend (scissoring)
1460C-H bend
1120C-O stretch (ether)
Chromatographic Analysis

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a critical technique for determining the enantiomeric purity of this compound.[6]

Experimental Protocol: Chiral HPLC

ParameterCondition
Column Chiral stationary phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol with a basic additive (e.g., diethylamine)
Flow Rate 1.0 mL/min
Detector UV at 210 nm
Derivatization (optional) Derivatization with a UV-active agent can enhance sensitivity[7]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The biocatalytic route offers a highly stereoselective and sustainable method for its production. Detailed protocols and characterization data have been presented to serve as a valuable resource for researchers and professionals in the pharmaceutical and agrochemical industries. The application of the described analytical techniques is crucial for ensuring the quality and enantiomeric purity of this important chiral intermediate.

References

(S)-(+)-1-METHOXY-2-PROPYLAMINE CAS number and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (S)-(+)-1-Methoxy-2-propylamine for Researchers and Drug Development Professionals

Core Compound Identity

  • Chemical Name: this compound

  • CAS Number: 99636-32-5[1][2][3][4][5]

  • Structure:

    • IUPAC Name: (2S)-1-methoxypropan-2-amine[6][7]

    • Molecular Formula: C₄H₁₁NO[1][2][4][6][7][8][9]

    • SMILES: COC--INVALID-LINK--N[8][10]

    • InChI Key: NXMXETCTWNXSFG-BYPYZUCNSA-N[1][6][8][10]

Quantitative Data Summary

This section summarizes the key physicochemical and biological activity data for this compound.

Physicochemical Properties
PropertyValueSource(s)
Molecular Weight89.14 g/mol [1][2][4][5][7][8]
Density0.844 - 0.845 g/cm³[6][11]
Boiling Point98-99°C[6]
Melting Point-95°C[6]
Flash Point8.5 - 9°C[6][10]
Optical Rotation+11.5° (Neat)[6]
Water SolubilityFully miscible[1][3][6]
Enantiomeric Excess≥99.5% (for ChiPros® grade)[10]
Biological Activity and Applications

This compound serves as a critical chiral intermediate in the synthesis of various biologically active compounds.

Application AreaTargetReported Efficacy of DerivativesSource(s)
Obesity TreatmentHuman Melanocortin-4 (MC4) ReceptorKᵢ = 1.8 nM (binding assays for antagonist)
Inflammatory Diseasesp38 MAP KinaseIC₅₀ < 100 nM (for some imidazopyrimidine derivatives)
AntiviralHepatitis C Virus PolymeraseIC₅₀ = 3.2 μM (in viral replication assays)
AntiviralPapilloma VirusGrowth inhibition demonstrated[2][8]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a p38 MAP kinase inhibitor are outlined below.

Biocatalytic Synthesis of this compound via Transamination

This protocol describes a common and environmentally friendly method for producing the target compound with high enantiomeric purity. The process utilizes a transaminase enzyme to catalyze the asymmetric amination of a prochiral ketone.

Materials:

  • Methoxyacetone (substrate)

  • Isopropylamine (amine donor)

  • ω-Transaminase (biocatalyst)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Aqueous buffer (e.g., phosphate buffer, pH 7-8)

  • Organic solvent (e.g., MTBE) for specific applications

Procedure:

  • A reaction vessel is charged with an aqueous buffer.

  • The ω-transaminase enzyme and pyridoxal 5'-phosphate cofactor are added and gently mixed until dissolved.

  • Methoxyacetone, the ketone substrate, is added to the mixture.

  • Isopropylamine, serving as the amine donor, is then introduced to initiate the reaction. An excess of the amine donor is typically used to drive the reaction equilibrium towards product formation.

  • The reaction is maintained at a controlled temperature (e.g., 30-50°C) and pH for a specified duration (e.g., 2-24 hours), with gentle agitation.

  • Reaction progress is monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of methoxyacetone and the enantiomeric excess of the this compound product.

  • Upon completion, the enzyme may be removed by filtration or centrifugation.

  • The product is then isolated from the aqueous solution. Due to its high water solubility and volatility, this often involves distillation or extraction procedures.

A specific semi-preparative example yielded (S)-1-methoxypropan-2-amine with 88.3% conversion and 98.6% enantiomeric excess from 150 mM of 1-methoxypropan-2-one over 48 hours using 0.5 mg/mL of MsmeAmDH (an amine dehydrogenase).[6]

Synthesis of Imidazopyrimidine-based p38 MAP Kinase Inhibitors

This compound is a key building block for a class of potent p38 MAP kinase inhibitors. The following is a generalized synthetic scheme.

Step 1: Synthesis of the Imidazopyrimidine Core This step typically involves the condensation of an aminopyrimidine with a halo-ketone, which is not detailed here as it does not directly involve the title compound.

Step 2: Introduction of the Chiral Side Chain The primary amine of this compound is used to displace a leaving group on the imidazopyrimidine core, forming the final inhibitor.

Materials:

  • Functionalized imidazopyrimidine core (e.g., a chloro- or bromo-substituted derivative)

  • This compound

  • A suitable solvent (e.g., DMF, DMSO)

  • A non-nucleophilic base (e.g., DIPEA, K₂CO₃)

Procedure:

  • The functionalized imidazopyrimidine core is dissolved in the chosen solvent in a reaction flask.

  • This compound (typically 1.1 to 1.5 equivalents) and the base (2-3 equivalents) are added to the solution.

  • The reaction mixture is heated (e.g., to 80-120°C) and stirred for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the final p38 MAP kinase inhibitor.

Visualizations

The following diagrams illustrate key processes and pathways related to this compound.

G Biocatalytic Synthesis Workflow cluster_reactants Reactants cluster_catalyst Biocatalyst System cluster_products Products methoxyacetone Methoxyacetone transaminase ω-Transaminase methoxyacetone->transaminase ipa Isopropylamine ipa->transaminase product (S)-1-Methoxy-2-propylamine transaminase->product acetone Acetone transaminase->acetone plp PLP (Cofactor) plp->transaminase

Caption: Biocatalytic synthesis of (S)-1-Methoxy-2-propylamine.

G Role in p38 Inhibitor Synthesis reagent (S)-1-Methoxy- 2-propylamine reaction Nucleophilic Substitution reagent->reaction core Imidazopyrimidine Core (with leaving group) core->reaction product Final p38 MAP Kinase Inhibitor reaction->product

Caption: Use as a key intermediate in drug synthesis.

G p38 MAP Kinase Signaling Pathway Inhibition stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1β) mapkkk MAPKKK stress->mapkkk mapkk MKK3/6 mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., transcription factors) p38->substrates response Inflammatory Response substrates->response inhibitor p38 Inhibitor (derived from title compound) inhibitor->p38

Caption: Mechanism of action for derived p38 MAPK inhibitors.

References

Technical Guide: Material Safety Data Sheet for (S)-(+)-1-Methoxy-2-propylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for (S)-(+)-1-Methoxy-2-propylamine, a crucial intermediate in the pharmaceutical and agrochemical industries.[1][2] The information presented is intended to ensure the safe handling, storage, and disposal of this compound in a laboratory and research setting.

Chemical Identification and Physical Properties

This compound is a colorless, flammable liquid.[3] It is an important building block in the synthesis of various organic molecules.[2][4]

PropertyValueReference
Chemical Name This compound[5][6]
Synonyms (S)-1-methoxypropan-2-amine[5][7]
CAS Number 99636-32-5[5][6]
Molecular Formula C₄H₁₁NO[3][8]
Molecular Weight 89.14 g/mol [3][8]
Appearance Colorless Clear Liquid[3]
Flash Point 8.5 °C (47.3 °F)[4][8]
Solubility Fully miscible in water[1][2]
Purity ≥98.5% (GC)[4]
Optical Purity Enantiomeric excess: ≥99.5%[4]

Hazard Identification and Classification

This substance is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[6] It is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[1][6][7] Ingestion is harmful, and it may cause respiratory irritation.[6][7]

Hazard ClassificationCategoryGHS Hazard Statement
Flammable liquidsCategory 2H225: Highly flammable liquid and vapour[4][7][8]
Acute oral toxicityCategory 4H302: Harmful if swallowed[4][7][8]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[4][6][7][8]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[7]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)H335: May cause respiratory irritation[4][7][8]
Hazardous to the aquatic environment-Harmful to aquatic life with long lasting effects[6][7]

Experimental Protocols

The hazard classifications are determined through standardized experimental protocols, primarily following the OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute oral toxicity is assessed to determine the potential for adverse effects from a single oral dose.

  • Principle: A stepwise procedure is used where a single sex of animal (typically female rats) is dosed, one at a time. The outcome of the first animal determines the dose for the next, allowing for classification with a minimal number of animals.

  • Methodology:

    • Animal Selection: Healthy, young adult rodents (rats are preferred) of a single sex are used.[9]

    • Fasting: Animals are fasted (food, but not water, withheld) overnight prior to dosing.[10]

    • Dose Administration: The test substance is administered in a single dose by gavage.[10] The volume administered is typically kept constant across different dose levels by adjusting the concentration.

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[8]

    • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Interpretation: The results are used to classify the substance based on the GHS categories for acute toxicity.

Skin Corrosion/Irritation (Based on OECD Guideline 431)

This in vitro test determines the potential of a substance to cause irreversible skin damage.

  • Principle: The test utilizes a reconstructed human epidermis (RhE) model, which mimics the properties of human skin. The corrosive potential is assessed by measuring cell viability after exposure to the test chemical.[11][12]

  • Methodology:

    • Tissue Model: A commercially available, validated RhE tissue is used.

    • Application of Test Substance: A small amount of the undiluted liquid substance is applied topically to the surface of the RhE tissue.

    • Exposure and Incubation: The tissue is exposed to the chemical for a defined period (e.g., 3 minutes and 1 hour) followed by a post-exposure incubation period.[13]

    • Cell Viability Assay: Cell viability is quantitatively measured using the MTT assay. Viable cells convert the MTT dye into a blue formazan salt, which is then extracted and measured spectrophotometrically.[11]

  • Data Interpretation: A chemical is identified as corrosive if the cell viability falls below a certain threshold after a specific exposure time. This allows for sub-categorization into GHS categories 1A, 1B, or 1C.[12]

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.

  • Principle: A sample of the liquid is heated in a closed cup apparatus, and an ignition source is periodically introduced into the vapor space. The temperature at which a flash is observed is recorded as the flash point.[3][5]

  • Methodology:

    • Apparatus: A standardized closed-cup flash point tester (e.g., Pensky-Martens) is used.[6][7]

    • Sample Preparation: The test cup is filled with the sample to a specified level.

    • Heating and Ignition: The sample is heated at a slow, constant rate. At regular temperature intervals, an ignition source is applied to the vapor space.[7]

    • Observation: The test is complete when a distinct flash is observed inside the cup.

  • Data Interpretation: The observed temperature, corrected for barometric pressure, is the flash point of the substance.

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

Fire-Fighting Measures
  • Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray may be used to cool containers but may be ineffective at extinguishing the fire.[6]

  • Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[6]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate PPE.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.

Storage and Disposal

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed. The substance is air-sensitive and should be stored under an inert gas.[1]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This material and its container must be disposed of as hazardous waste.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a research environment.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment PPE_Check Verify PPE Availability & Condition Risk_Assessment->PPE_Check Ventilation_Check Ensure Proper Ventilation (Fume Hood) PPE_Check->Ventilation_Check Chemical_Retrieval Retrieve from Storage Ventilation_Check->Chemical_Retrieval Experiment Perform Experiment Chemical_Retrieval->Experiment Chemical_Return Return to Storage Experiment->Chemical_Return Decontaminate_Work_Area Decontaminate Work Area Experiment->Decontaminate_Work_Area Spill Spill Occurs Experiment->Spill Exposure Personal Exposure Experiment->Exposure Fire Fire Occurs Experiment->Fire Waste_Disposal Dispose of Waste Decontaminate_Work_Area->Waste_Disposal Emergency_Procedures Follow Emergency Procedures (SDS Section 4, 5, 6) Spill->Emergency_Procedures Exposure->Emergency_Procedures Fire->Emergency_Procedures

Safe Handling Workflow

This guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet provided by the supplier. Always prioritize safety and follow established laboratory protocols.

References

A Technical Guide to Enantiomerically Pure (S)-(+)-1-Methoxy-2-propylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This guide provides an in-depth overview of enantiomerically pure (S)-(+)-1-methoxy-2-propylamine, a critical chiral building block in the pharmaceutical and agrochemical industries. Its applications range from the synthesis of potent p38 MAP kinase inhibitors for treating inflammatory diseases to the production of the herbicide S-metolachlor.[1] This document details commercially available sources, key chemical and physical properties, and comprehensive experimental protocols for its synthesis.

Commercial Suppliers and Product Specifications

A range of chemical suppliers offer this compound in varying purities and quantities. The following tables summarize the specifications of products available from prominent commercial vendors.

Table 1: Commercial Suppliers of this compound

SupplierProduct Name/GradePurityEnantiomeric Excess (ee)CAS Number
Thermo ScientificThis compound, ChiPros≥98%≥96%99636-32-5[2]
Sigma-Aldrich(S)-1-Methoxy-2-propylamine ChiPros®, produced by BASF99%---99636-32-5[3]
Nanjing Finechem Holding Co.,LimitedThis compound---------
BLDpharmThis compound------99636-32-5[4]
CymitQuimica(S)-1-Methoxy-2-propylamineMin. 95%------[5]
ChemicalBookThis compound96%-99%---99636-32-5[6]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C4H11NO[2][3][7]
Molecular Weight 89.14 g/mol [2][3][7]
Appearance Colorless liquid[5][7]
Boiling Point 98°C to 120°C[2][7]
Density 0.844 - 0.852 g/mL at 25°C[2][7]
Refractive Index n20/D 1.403 - 1.4044[2][7]
Optical Rotation [α]D20 +11.5° to +15.5° (neat)[2][7]
Flash Point 9°C - 24°C[2][7]
Solubility Fully miscible in water[2]

Experimental Protocols

The synthesis of enantiomerically pure this compound can be achieved through both biocatalytic and chemical methods. Biocatalytic routes are often favored for their high stereoselectivity and environmentally friendly reaction conditions.

Biocatalytic Synthesis using Transaminase

This method employs a transaminase enzyme to catalyze the asymmetric amination of a prochiral ketone.

Materials:

  • 1-Methoxy-2-propanone (methoxyacetone)

  • Isopropylamine (or other amine donor)

  • Transaminase enzyme

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a buffered solution containing the transaminase enzyme and the PLP cofactor.

  • Add 1-methoxy-2-propanone as the substrate and isopropylamine as the amine donor to the reaction mixture. The molar ratio of amine donor to substrate is typically in excess.

  • Maintain the reaction at a constant temperature (e.g., 30-40°C) and pH with gentle agitation for a specified period (e.g., 24-48 hours), monitoring the conversion by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, terminate the reaction by adjusting the pH or by adding a quenching agent.

  • Extract the product, this compound, from the aqueous reaction mixture using an appropriate organic solvent.

  • Combine the organic phases, dry over a suitable drying agent, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by distillation to obtain enantiomerically pure this compound.

Chemical Synthesis via Asymmetric Reductive Amination

This chemical approach involves the direct reductive amination of methoxyacetone using a chiral catalyst.

Materials:

  • Methoxyacetone

  • Ammonia source (e.g., ammonium acetate or ammonia gas)

  • Chiral catalyst (e.g., a transition metal complex with a chiral ligand, such as Ru(OAc)₂(S)-BINAP)

  • Reducing agent (e.g., hydrogen gas)

  • Solvent (e.g., methanol or other suitable alcohol)

Procedure:

  • In a high-pressure reactor, dissolve methoxyacetone and the ammonia source in the chosen solvent.

  • Add the chiral catalyst to the solution.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to the specified temperature and maintain with stirring for the required reaction time.

  • Monitor the reaction progress by GC or HPLC.

  • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • Remove the catalyst by filtration.

  • Isolate the product by removing the solvent under reduced pressure.

  • Purify the resulting amine by distillation to yield the enantiomerically enriched product.

Signaling Pathways and Experimental Workflows

This compound is a key intermediate in the synthesis of various biologically active molecules. The following diagrams illustrate its role in a synthetic workflow and a relevant biological pathway.

G Synthesis of S-Metolachlor cluster_reactants Starting Materials cluster_process Biocatalytic Reaction cluster_product Chiral Intermediate cluster_final_synthesis Final Product Synthesis A Methoxyacetone C Transaminase Enzyme A->C B Amine Donor (e.g., Isopropylamine) B->C D This compound C->D Asymmetric Amination F S-Metolachlor D->F E 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide E->F G p38 MAPK Signaling Pathway Inhibition cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention A Inflammatory Stimuli (e.g., LPS, Cytokines) B MAPKKKs (e.g., TAK1, MEKKs) A->B Activates C MAPKKs (MKK3, MKK6) B->C Phosphorylates D p38 MAPK C->D Phosphorylates E Transcription Factors (e.g., ATF2, CREB) D->E Phosphorylates F Gene Expression of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) E->F Induces G This compound (as a key synthetic intermediate) H p38 MAPK Inhibitor G->H Enables Synthesis of H->D Inhibits

References

Spectroscopic Profile of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine, (S)-(+)-1-methoxy-2-propylamine. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The guide includes structured data tables, detailed experimental protocols for data acquisition, and visualizations to illustrate the relationship between spectroscopic analysis and molecular structure.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the IR and MS data are derived from the racemic mixture (1-methoxy-2-propanamine), they are expected to be identical for the (S)-(+)-enantiomer in the absence of a chiral environment. The ¹H and ¹³C NMR data are based on predictive analysis and typical values for similar structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.3s3H-OCH₃
~3.2m2H-CH₂-O-
~2.9m1H-CH(NH₂)-
~1.5 (broad)s2H-NH₂
~1.0d3H-CH(NH₂)-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~76-CH₂-O-
~59-OCH₃
~47-CH(NH₂)-
~20-CH(NH₂)-CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3380MediumN-H stretch (asymmetric)
~3300MediumN-H stretch (symmetric)
~2960StrongC-H stretch (aliphatic)
~2870StrongC-H stretch (aliphatic)
~1600MediumN-H bend (scissoring)
~1460MediumC-H bend (methyl/methylene)
~1120StrongC-O stretch (ether)

Source: NIST Chemistry WebBook, data for 1-methoxy-2-propanamine.[1]

Table 4: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Proposed Fragment Ion
89~5[M]⁺
74~10[M - CH₃]⁺
58~15[M - OCH₃]⁺
45~100[CH₃OCH₂]⁺
44~80[CH(NH₂)=CH₂]⁺
30~30[CH₂NH₂]⁺

Source: NIST Chemistry WebBook, data for 1-methoxy-2-propanamine (Electron Ionization).[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tube (5 mm) and cap

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃ containing 0.03% TMS.

    • Gently vortex the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR:

      • Acquire the spectrum using a standard pulse sequence.

      • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • For ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence.

      • Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).

      • A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

Materials and Equipment:

  • This compound sample

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing and Cleaning:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

    • Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using Electron Ionization (EI) Mass Spectrometry.

Materials and Equipment:

  • This compound sample

  • Gas chromatograph-mass spectrometer (GC-MS) with an EI source

  • Microsyringe

  • Appropriate solvent for dilution (if necessary, e.g., methanol or dichloromethane)

Procedure:

  • Sample Introduction:

    • If using a GC-MS system, prepare a dilute solution of the sample in a volatile solvent.

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the analyte from the solvent and introduce it into the mass spectrometer.

    • Alternatively, for a direct insertion probe, a small amount of the neat liquid can be introduced.

  • Instrument Setup and Data Acquisition:

    • The mass spectrometer is operated under a high vacuum.

    • The sample molecules are ionized in the EI source, typically at 70 eV.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 10-200 amu).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Determine the base peak (the most intense peak in the spectrum).

    • Compare the obtained spectrum with library spectra for confirmation.

Visualization of Spectroscopic Analysis

The following diagrams, generated using the DOT language, illustrate the workflow of spectroscopic analysis and the correlation between the data and the molecular structure of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Transmittance (%) IR->IR_Data MS_Data Mass-to-Charge (m/z) Relative Intensity MS->MS_Data

Diagram 1: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of (S)-(+)-1-Methoxy-2-propylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the boiling and melting points of (S)-(+)-1-Methoxy-2-propylamine, tailored for researchers, scientists, and professionals in drug development. This document outlines the physical properties of the compound, detailed experimental protocols for their determination, and its role as a key intermediate in the synthesis of pharmacologically active molecules.

Physicochemical Data

This compound is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Accurate determination of its physical properties, such as boiling and melting points, is fundamental for its application in chemical synthesis and for ensuring the purity of the final products.

The experimentally determined boiling and melting points for this compound are summarized in the table below. It is important to note the variations in boiling point reported across different sources, which can be attributed to differences in atmospheric pressure during measurement.

Physical PropertyValueConditions
Melting Point-95°CNot specified
Boiling Point92-94°Cat 68 mmHg
98-99°CNot specified
92.5-93.5°Cat 743 mmHg
93.7°Cat 760 mmHg

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a chemical substance like this compound.

1. Melting Point Determination using the Capillary Method

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.[2][3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the solid sample is finely ground using a mortar and pestle to ensure uniform heat transfer.[4]

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.[5]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[5]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.[2]

2. Boiling Point Determination using the Thiele Tube Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The Thiele tube method is a convenient technique for determining the boiling point of small quantities of a liquid.[6]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner)

  • Mineral oil or other suitable heating fluid

Procedure:

  • Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into the small test tube.[7]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

  • Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the Thiele tube containing mineral oil, making sure the oil level is above the side arm to allow for convection.[6][7]

  • Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.[6][7]

  • Observation and Data Recording: The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

Role in Synthetic Pathways

This compound is a valuable chiral intermediate in the synthesis of several classes of biologically active molecules. Its utility stems from the presence of both an amine and a methoxy group, which allows for a variety of chemical transformations. Notably, it is a key precursor in the production of certain p38 MAP kinase inhibitors and human melanocortin-4 (MC4) receptor antagonists.[8]

The following diagram illustrates the logical relationship of this compound as a starting material in the synthesis of these important pharmaceutical targets.

G Synthetic Utility of this compound A This compound B p38 MAP Kinase Inhibitors A->B Serves as a key intermediate for synthesis C Human MC4 Receptor Antagonists A->C Used as a precursor in the synthesis of

Caption: Synthetic pathways originating from this compound.

This guide provides essential physicochemical data and standardized experimental protocols relevant to this compound. The information presented is intended to support researchers and drug development professionals in their work with this versatile chemical intermediate.

References

Solubility Profile of (S)-(+)-1-Methoxy-2-propylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-(+)-1-Methoxy-2-propylamine, a key intermediate in the pharmaceutical and agrochemical industries. Due to a notable lack of specific quantitative solubility data in publicly available literature for a range of organic solvents, this document combines established general principles of amine solubility with detailed, adaptable experimental protocols to empower researchers in determining its solubility for their specific applications.

Quantitative Solubility Data

Based on the principle of "like dissolves like" and the molecular structure of this compound (a primary amine with both polar and non-polar characteristics), an estimated solubility profile in common organic solvents is presented below.[6][7] It is critical to note that the following table is an estimation and should be confirmed experimentally using the protocols outlined in this guide.

Table 1: Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature

Solvent CategorySolventEstimated SolubilityRationale
Polar Protic MethanolHighly MiscibleCapable of hydrogen bonding with the amine group.
EthanolHighly MiscibleSimilar to methanol, readily forms hydrogen bonds.
Polar Aprotic AcetoneMiscibleThe polar carbonyl group can interact with the amine, though primary amines may react with ketones.[7]
AcetonitrileSolubleThe polar nitrile group allows for dipole-dipole interactions.
Dimethylformamide (DMF)SolubleA highly polar solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar solvent that can effectively solvate the amine.
Non-Polar Aprotic Dichloromethane (DCM)SolubleThe molecule has some non-polar character, allowing for solubility in moderately polar solvents.
TolueneSparingly SolubleThe non-polar aromatic ring has limited affinity for the polar amine group.
HexaneSparingly Soluble to InsolubleThe highly non-polar nature of hexane makes it a poor solvent for this polar amine.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and quantitative determination of the solubility of this compound in an organic solvent of interest.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

Materials:

  • This compound

  • Solvent of interest

  • Small test tubes (e.g., 13x100 mm)

  • Graduated pipettes or micropipettes

  • Vortex mixer

Procedure:

  • Add 1 mL of the chosen organic solvent to a clean, dry test tube.

  • Using a micropipette, add 10 µL of this compound to the solvent.

  • Vortex the mixture for 30 seconds.

  • Visually inspect the solution for any signs of immiscibility (e.g., cloudiness, phase separation, or undissolved droplets).

  • If the solution is clear and homogenous, continue adding 10 µL aliquots of the amine, vortexing after each addition, until saturation is observed or a significant volume of the amine has been added.

  • Record the observations as "miscible," "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method provides a precise measurement of solubility at a specific temperature.

Materials:

  • This compound

  • Solvent of interest

  • Scintillation vials or other sealable glass containers

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Saturated Solution: a. Add a known volume (e.g., 5 mL) of the organic solvent to several scintillation vials. b. Add an excess of this compound to each vial. The exact amount should be enough to ensure that some undissolved amine remains after equilibration. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved amine to settle. b. Carefully withdraw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets. d. Weigh the filtered sample to determine its mass.

  • Analysis: a. Prepare a series of calibration standards of this compound in the chosen solvent of known concentrations. b. Analyze the calibration standards and the filtered sample by GC or HPLC. c. Construct a calibration curve by plotting the instrument response versus the concentration of the standards. d. Determine the concentration of this compound in the filtered sample using the calibration curve.

  • Calculation of Solubility: a. Express the solubility in desired units, such as g/100 mL or mol/L, based on the determined concentration and the density of the solvent if necessary.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_end Result start Start add_solvent Add Solvent to Vial start->add_solvent add_solute Add Excess Amine add_solvent->add_solute seal_vial Seal Vial add_solute->seal_vial agitate Agitate at Constant Temp. seal_vial->agitate settle Allow to Settle agitate->settle sample Withdraw Supernatant settle->sample filter_sample Filter Sample sample->filter_sample analyze Analyze by GC/HPLC filter_sample->analyze end Determine Solubility analyze->end

Caption: Workflow for Quantitative Solubility Determination.

Solubility_Factors cluster_solute Solute: this compound cluster_solvent Solvent cluster_conditions External Conditions solute_props Molecular Structure - Primary Amine (H-bonding) - Methoxy Group (Polar) - Propyl Chain (Non-polar) solubility Solubility solute_props->solubility 'Like Dissolves Like' solvent_props Properties - Polarity (Protic/Aprotic) - Hydrogen Bonding Capability - Molecular Size solvent_props->solubility Intermolecular Forces conditions Temperature Pressure conditions->solubility Thermodynamic Effects

Caption: Factors Influencing Solubility.

References

A Technical Guide to the Chiral Purity and Enantiomeric Excess of Commercial (S)-(+)-1-Methoxy-2-propylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral purity and enantiomeric excess (ee) of commercially available (S)-(+)-1-methoxy-2-propylamine. It includes a summary of typical purity levels, detailed experimental protocols for verification, and visual workflows to aid in understanding the analytical processes.

Introduction

This compound is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemical integrity is critical for the efficacy and safety of the final products. Therefore, accurate determination of its enantiomeric purity is of paramount importance. This guide outlines the expected enantiomeric excess of commercial grades and the analytical methodologies used for its determination.

Commercial Chiral Purity Data

The enantiomeric excess of commercially available this compound can vary between suppliers and product grades. It is crucial for researchers to consult the certificate of analysis for specific batch information. The following table summarizes typical specifications from major chemical suppliers.

SupplierProduct GradeEnantiomeric Excess (ee)Assay (Purity)Reference
Sigma-Aldrich (BASF)ChiPros®≥99.5%≥98.5% (GC)
Thermo ScientificChiPros®≥96+%98+%[1]
Unnamed Supplier---min 99%min 97%[2]

Analytical Methodologies for Enantiomeric Excess Determination

The determination of enantiomeric excess for chiral amines like this compound is primarily achieved through chromatographic and spectroscopic techniques. These methods rely on creating a chiral environment to differentiate between the enantiomers.

Gas Chromatography (GC)

Chiral Gas Chromatography is a robust method for separating volatile enantiomers. For primary amines, derivatization is often necessary to improve volatility and chromatographic performance.

Experimental Protocol: GC Analysis of N-Acetyl Derivatives

This protocol is adapted from a method for the analysis of 1-methoxy-2-propylamine enantiomers.[3]

  • Derivatization (N-Acetylation):

    • Dissolve approximately 3 mg of this compound in 1 mL of methanol.

    • Add a suitable acetylating agent (e.g., acetic anhydride) in a slight molar excess.

    • Allow the reaction to proceed to completion. The resulting solution contains the N-acetyl derivatives of the enantiomers.

  • GC Conditions:

    • Column: Astec® CHIRALDEX™ B-PH (30 m x 0.25 mm I.D., 0.12 µm film thickness)[3]

    • Oven Temperature: 120 °C (isothermal)[3]

    • Injector Temperature: 250 °C[3]

    • Detector (FID) Temperature: 250 °C[3]

    • Carrier Gas: Helium at 24 psi[3]

    • Injection: 1 µL with an 80:1 split ratio[3]

  • Data Analysis:

    • The two enantiomers will be resolved as separate peaks.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile technique for enantiomeric separation. It can be performed directly on a chiral stationary phase (CSP) or indirectly after derivatization with a chiral derivatizing agent.

Experimental Protocol: Indirect Chiral HPLC via Diastereomer Formation

This is a general approach for chiral amines.[4][5]

  • Derivatization:

    • React the this compound sample with a chiral derivatizing agent (e.g., Mosher's acid chloride, Marfey's reagent) to form diastereomers.

    • Ensure the derivatizing agent is of high enantiomeric purity.

  • HPLC Conditions:

    • Column: A standard achiral column (e.g., C18) is used to separate the resulting diastereomers.

    • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water, often with a buffer, to achieve baseline separation of the diastereomers.

    • Detection: UV detection is commonly used, provided the derivative has a chromophore.

  • Data Analysis:

    • The peak areas of the two diastereomers correspond to the relative amounts of the original enantiomers.

    • Calculate the enantiomeric excess using the same formula as for GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess by using a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the signals of the enantiomers.[6][7]

Experimental Protocol: ¹H NMR with a Chiral Derivatizing Agent

This protocol outlines a general procedure.[6][8][9]

  • Sample Preparation:

    • React the this compound sample with a chiral derivatizing agent (CDA) to form diastereomers.

    • The CDA should have protons that will be in different chemical environments in the two diastereomers.

  • NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum of the diastereomeric mixture.

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.

  • Data Analysis:

    • Integrate the signals for the corresponding protons in each diastereomer.

    • The ratio of the integrals directly reflects the ratio of the enantiomers in the original sample.

    • Calculate the enantiomeric excess from the integral values.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for determining the enantiomeric excess of this compound.

G Workflow for Chiral GC Analysis cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Sample of (S)-1-methoxy-2-propylamine derivatize Derivatization with Acetic Anhydride start->derivatize inject Inject N-acetylated sample onto Chiral GC Column derivatize->inject separate Separation of Enantiomers inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess (%) integrate->calculate

Caption: Workflow for Chiral GC Analysis of this compound.

G General Workflow for Chiral Purity Determination cluster_methods Analytical Methods cluster_steps_gc GC Steps cluster_steps_hplc HPLC Steps cluster_steps_nmr NMR Steps start Commercial (S)-1-methoxy-2-propylamine Sample gc Chiral GC start->gc hplc Chiral HPLC start->hplc nmr NMR Spectroscopy start->nmr derivatize_gc Derivatization gc->derivatize_gc derivatize_hplc Derivatization (optional) hplc->derivatize_hplc add_csa Add Chiral Agent nmr->add_csa separate_gc Separation derivatize_gc->separate_gc calculate_gc Calculate ee separate_gc->calculate_gc end Reported Enantiomeric Excess calculate_gc->end separate_hplc Separation on CSP derivatize_hplc->separate_hplc calculate_hplc Calculate ee separate_hplc->calculate_hplc calculate_hplc->end acquire_nmr Acquire Spectrum add_csa->acquire_nmr calculate_nmr Calculate ee from Integrals acquire_nmr->calculate_nmr calculate_nmr->end

Caption: Overview of methods for determining the enantiomeric excess.

Conclusion

The chiral purity of commercial this compound is generally high, with enantiomeric excesses typically exceeding 96% and often reaching ≥99.5%. However, verification of the enantiomeric excess for a specific batch is a critical step in research and drug development. This guide provides the necessary information to understand, select, and implement appropriate analytical methodologies, including Gas Chromatography, High-Performance Liquid Chromatography, and Nuclear Magnetic Resonance spectroscopy, for the accurate determination of the chiral purity of this important synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols: (S)-(+)-1-Methoxy-2-propylamine as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-1-Methoxy-2-propylamine is a valuable chiral amine that serves as a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its chiral nature makes it a potential candidate for use as a resolving agent in the separation of racemic mixtures, particularly acidic compounds, through the formation of diastereomeric salts. This process is a cornerstone of industrial chemistry for obtaining enantiomerically pure compounds, which is often a regulatory requirement for drug development due to the different pharmacological activities of enantiomers.[3][4]

These application notes provide a comprehensive overview of the principles and a generalized protocol for utilizing this compound as a chiral resolving agent. The information is intended to guide researchers in developing specific resolution protocols for their target racemic compounds.

Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is a classical and widely used method for separating enantiomers.[4] The fundamental principle involves the reaction of a racemic mixture (e.g., a racemic carboxylic acid) with a single enantiomer of a chiral resolving agent (in this case, this compound). This reaction forms a pair of diastereomeric salts.

Diastereomers, unlike enantiomers, have different physical properties, such as solubility, melting point, and crystal structure.[3] This difference in solubility is exploited to separate the two diastereomeric salts by fractional crystallization. Once separated, the desired enantiomer is recovered from its diastereomeric salt by treatment with an acid or base to break the ionic bond, and the resolving agent can often be recovered and recycled.

Generalized Experimental Workflow

The following diagram illustrates the general workflow for the chiral resolution of a racemic acid using this compound.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Enantiomer & Resolving Agent Recovery racemic_acid Racemic Acid (R/S)-Acid solvent Solvent Addition & Heating racemic_acid->solvent resolving_agent (S)-(+)-1-Methoxy- 2-propylamine resolving_agent->solvent diastereomeric_salts Diastereomeric Salt Mixture ((R)-Acid-(S)-Amine & (S)-Acid-(S)-Amine) solvent->diastereomeric_salts crystallization Fractional Crystallization (Cooling) diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (e.g., (S)-Acid-(S)-Amine) filtration->less_soluble mother_liquor Mother Liquor (Enriched in more soluble salt) filtration->mother_liquor acidification1 Acidification (e.g., HCl) less_soluble->acidification1 acidification2 Acidification (e.g., HCl) mother_liquor->acidification2 extraction1 Extraction acidification1->extraction1 pure_enantiomer Pure (S)-Enantiomer extraction1->pure_enantiomer recovered_agent1 Recovered (S)-Amine (in aqueous phase) extraction1->recovered_agent1 extraction2 Extraction acidification2->extraction2 other_enantiomer Enriched (R)-Enantiomer extraction2->other_enantiomer recovered_agent2 Recovered (S)-Amine (in aqueous phase) extraction2->recovered_agent2

Figure 1. Generalized workflow for chiral resolution.

Application Example: Resolution of a Racemic 2-Arylpropionic Acid (Profens)

The following section outlines a generalized protocol for the resolution of a racemic 2-arylpropionic acid, a common class of non-steroidal anti-inflammatory drugs (NSAIDs), using this compound. Note: This is a representative protocol, and optimal conditions (solvent, temperature, stoichiometry) must be determined experimentally for each specific substrate.

Experimental Protocol

1. Diastereomeric Salt Formation:

  • In a suitable reaction vessel, dissolve one equivalent of the racemic 2-arylpropionic acid in a selected solvent (e.g., methanol, ethanol, acetone, or a mixture). The choice of solvent is critical and should be determined through screening to find a system where the diastereomeric salts have a significant solubility difference.

  • Gently warm the solution to ensure complete dissolution of the acid.

  • In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in a minimal amount of the same solvent. The stoichiometry of the resolving agent may need to be optimized; starting with a sub-stoichiometric amount (e.g., 0.5 eq) can sometimes lead to higher enantiomeric purity of the crystallized salt.

  • Slowly add the resolving agent solution to the solution of the racemic acid with stirring.

  • The formation of the diastereomeric salts may be instantaneous, observed as a precipitate, or may require a period of stirring at an elevated temperature.

2. Fractional Crystallization:

  • After the addition is complete, slowly cool the mixture to allow for the selective crystallization of the less soluble diastereomeric salt. The cooling rate can influence the purity of the crystals.

  • The mixture may be further cooled in an ice bath to maximize the yield of the crystalline salt.

  • Allow the mixture to stand at the final temperature for a period to ensure complete crystallization.

3. Isolation of the Diastereomeric Salt:

  • Collect the crystalline diastereomeric salt by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum.

  • The mother liquor, which is enriched in the more soluble diastereomer, should be saved for the recovery of the other enantiomer.

4. Recovery of the Enantiomerically Pure Acid:

  • Suspend the dried diastereomeric salt in water.

  • Add a strong acid (e.g., 2M HCl) dropwise with stirring until the pH is acidic (pH 1-2). This will protonate the carboxylate and deprotonate the amine, breaking the salt.

  • Extract the liberated free carboxylic acid with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

5. Recovery of the Resolving Agent:

  • The aqueous layer from the extraction contains the hydrochloride salt of this compound.

  • To recover the free amine, basify the aqueous solution with a strong base (e.g., NaOH) to a pH greater than 12.

  • Extract the free amine with an organic solvent.

  • Dry the organic extract and remove the solvent to recover the resolving agent, which can be reused.

6. Analysis:

  • Determine the yield of the recovered enantiomer.

  • The enantiomeric excess (ee) of the resolved acid should be determined by a suitable chiral analytical method, such as chiral HPLC or by derivatization with a chiral auxiliary followed by NMR or GC analysis.

  • The diastereomeric excess (de) of the crystallized salt can also be determined to assess the efficiency of the crystallization step.

Data Presentation

The following tables provide a template for summarizing the quantitative data from chiral resolution experiments. The values presented are for illustrative purposes only.

Table 1: Screening of Solvents for Diastereomeric Salt Crystallization

EntrySolvent SystemTemperature (°C)Yield of Salt (%)Diastereomeric Excess (de) (%)
1Methanol04580
2Ethanol04285
3Acetone253592
4Ethyl Acetate253095
5Isopropanol04875

Table 2: Results of Chiral Resolution of a Racemic 2-Arylpropionic Acid

ParameterValue
Starting Racemic Acid10.0 g
Resolving Agent (this compound)4.0 g (0.9 eq)
SolventEthyl Acetate
Crystallization Temperature25 °C
Yield of Diastereomeric Salt3.8 g
Diastereomeric Excess (de) of Salt96%
Yield of Recovered (S)-Enantiomer2.4 g (48% of theoretical)
Enantiomeric Excess (ee) of (S)-Enantiomer>99%
Yield of Recovered Resolving Agent3.5 g (87.5%)

Logical Relationships in Chiral Resolution

The success of a chiral resolution by diastereomeric salt formation depends on several interconnected factors. The following diagram illustrates these relationships.

G cluster_0 Key Factors Influencing Resolution Efficiency cluster_1 Intermediate and Outcome racemic_compound Properties of Racemic Compound (pKa, functional groups) salt_properties Diastereomeric Salt Properties (Solubility Difference, Crystal Habit) racemic_compound->salt_properties resolving_agent Choice of Resolving Agent (this compound) resolving_agent->salt_properties solvent Solvent System solvent->salt_properties conditions Experimental Conditions (Temperature, Stoichiometry, Cooling Rate) conditions->salt_properties resolution_efficiency Resolution Efficiency (Yield, de, ee) salt_properties->resolution_efficiency

Figure 2. Factors influencing chiral resolution success.

Conclusion

This compound holds potential as a chiral resolving agent for racemic acids and other suitable compounds. The successful application of this resolving agent relies on the systematic optimization of experimental parameters, with the choice of solvent being of paramount importance. The generalized protocols and workflows presented here provide a solid foundation for researchers to develop efficient and effective chiral resolution processes for their specific needs. Rigorous analysis of the diastereomeric excess of the intermediate salts and the enantiomeric excess of the final product is crucial for validating the success of the resolution.

References

Application Notes: Resolution of Racemic Carboxylic Acids with (S)-(+)-1-Methoxy-2-propylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral separation is a critical process in the pharmaceutical industry, as the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The resolution of racemic carboxylic acids is a common challenge, and the use of a suitable chiral resolving agent is a key step in obtaining enantiomerically pure active pharmaceutical ingredients (APIs). (S)-(+)-1-Methoxy-2-propylamine is a chiral amine that can be effectively employed for the resolution of racemic carboxylic acids through the formation of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization.[1][2][3]

This document provides a detailed protocol for the resolution of a racemic carboxylic acid using this compound, including the formation of diastereomeric salts, their separation, and the subsequent recovery of the enantiomerically enriched carboxylic acid.

Principle of Resolution

The fundamental principle behind this resolution technique lies in the reaction of a racemic mixture of a carboxylic acid (containing both R and S enantiomers) with an enantiomerically pure chiral base, in this case, this compound. This acid-base reaction forms a mixture of two diastereomeric salts: (R-acid)-(S-amine) and (S-acid)-(S-amine).[1][2] Because these salts are diastereomers, they possess different physical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, leaving the other diastereomer dissolved in the mother liquor. After separation, the desired enantiomer of the carboxylic acid can be recovered from the corresponding diastereomeric salt by treatment with a strong acid.

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of the resolving agent is presented in Table 1. This information is crucial for selecting appropriate solvents and reaction conditions.

PropertyValueReference
Molecular FormulaC4H11NO[4]
Molecular Weight89.14 g/mol [4]
AppearanceColorless to light yellow liquid[5]
Boiling Point98 - 99 °C[5]
Melting Point-95 °C[5][6]
Density0.849 g/cm³[6]
Solubility in WaterFully miscible[6][7]

Experimental Protocols

The following is a general protocol for the resolution of a racemic carboxylic acid using this compound. The specific conditions, such as the choice of solvent and crystallization temperature, may need to be optimized for each specific carboxylic acid.

Formation of Diastereomeric Salts

Objective: To form a mixture of diastereomeric salts from the racemic carboxylic acid and this compound.

Materials:

  • Racemic carboxylic acid

  • This compound (≥99% ee)

  • Anhydrous solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, or a mixture)

  • Reaction flask with a stirrer and reflux condenser

Procedure:

  • Dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent in the reaction flask. The choice of solvent is critical and should be determined through solubility studies to find a system where the diastereomeric salts have a significant solubility difference.

  • In a separate container, dissolve this compound (0.5 to 1.0 equivalent) in a small amount of the same solvent. The stoichiometry may need to be optimized; starting with a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

  • Slowly add the solution of this compound to the solution of the racemic carboxylic acid with stirring.

  • The mixture may be gently heated to ensure complete dissolution and salt formation.

  • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt can be beneficial if available.

  • The crystallization time can vary from a few hours to overnight.[8]

Separation of Diastereomeric Salts

Objective: To isolate the less soluble diastereomeric salt by filtration.

Materials:

  • Crystallization mixture from the previous step

  • Buchner funnel and filter paper

  • Vacuum flask

  • Cold solvent for washing

Procedure:

  • Once a sufficient amount of crystals has formed, separate the solid diastereomeric salt from the mother liquor by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Dry the crystalline diastereomeric salt.

  • The mother liquor, which is enriched in the more soluble diastereomeric salt, can be collected for potential recovery of the other enantiomer.

Liberation of the Enantiomerically Enriched Carboxylic Acid

Objective: To recover the optically active carboxylic acid from the isolated diastereomeric salt.

Materials:

  • Isolated diastereomeric salt

  • Dilute strong acid (e.g., 1 M HCl or H₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Rotary evaporator

Procedure:

  • Suspend the isolated diastereomeric salt in a mixture of water and an organic extraction solvent.

  • Slowly add a dilute strong acid with stirring until the pH of the aqueous layer is acidic (pH 1-2). This will protonate the carboxylate and liberate the free carboxylic acid into the organic layer, while the protonated amine will remain in the aqueous layer.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with one or two additional portions of the organic solvent to ensure complete recovery of the carboxylic acid.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.

Data Presentation

The success of a resolution is determined by the yield and the enantiomeric excess (ee) of the obtained carboxylic acid. The following tables present hypothetical data for a successful resolution.

Table 2: Hypothetical Results of Diastereomeric Salt Crystallization

Racemic Carboxylic AcidResolving AgentSolventCrystallization Temp. (°C)Yield of Diastereomeric Salt (%)Diastereomeric Excess of Salt (%)
Rac-IbuprofenThis compoundEthanol44595
Rac-NaproxenThis compoundMethanol/Water04098

Table 3: Hypothetical Properties of Resolved Carboxylic Acid Enantiomers

EnantiomerYield (%)Enantiomeric Excess (ee %)Specific Rotation [α]D
(S)-Ibuprofen85>99 (after recrystallization)+57° (c=1, EtOH)
(S)-Naproxen82>99 (after recrystallization)+66° (c=1, CHCl₃)

Note: The data presented in Tables 2 and 3 are for illustrative purposes only and will vary depending on the specific carboxylic acid and experimental conditions.

Visualizations

Experimental Workflow

The overall workflow for the resolution of a racemic carboxylic acid is depicted in the following diagram.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer racemic_acid Racemic Carboxylic Acid (R-COOH + S-COOH) mix Mixing and Dissolution racemic_acid->mix resolving_agent This compound resolving_agent->mix solvent Solvent solvent->mix diastereomeric_salts Solution of Diastereomeric Salts (R-COOH·S-Amine + S-COOH·S-Amine) mix->diastereomeric_salts crystallization Cooling and Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble_salt Crystals of Less Soluble Salt (e.g., S-COOH·S-Amine) filtration->less_soluble_salt Solid mother_liquor Mother Liquor Enriched in More Soluble Salt (e.g., R-COOH·S-Amine) filtration->mother_liquor Liquid acidification Acidification (e.g., HCl) less_soluble_salt->acidification extraction Liquid-Liquid Extraction acidification->extraction pure_enantiomer Enantiomerically Enriched Carboxylic Acid (e.g., S-COOH) extraction->pure_enantiomer Organic Phase recovered_amine Recovered Resolving Agent (S-Amine·HCl) extraction->recovered_amine Aqueous Phase

Caption: Workflow for the resolution of a racemic carboxylic acid.

Principle of Diastereomeric Salt Formation

The following diagram illustrates the chemical principle of forming diastereomeric salts from a racemic carboxylic acid and a single enantiomer of a chiral amine.

G racemic_acid Racemic Carboxylic Acid (R-COOH and S-COOH) Enantiomers diastereomer1 (R-COOH) • (S-Amine) Diastereomer 1 racemic_acid->diastereomer1 + diastereomer2 (S-COOH) • (S-Amine) Diastereomer 2 racemic_acid->diastereomer2 + chiral_amine (S)-Amine This compound Single Enantiomer chiral_amine->diastereomer1 chiral_amine->diastereomer2 note Diastereomers have different physical properties (e.g., solubility), allowing for their separation by crystallization.

References

Application Notes and Protocols: (S)-(+)-1-Methoxy-2-propylamine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-1-Methoxy-2-propylamine is a valuable chiral amine that serves as a critical building block in the stereoselective synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its utility lies in the introduction of a specific stereocenter into the target molecule, which is often crucial for its desired biological activity and reduced side effects. While its primary role is that of a chiral synthon, this document provides an overview of its synthesis and key applications where it is incorporated into larger, more complex structures.

Core Applications: A Chiral Building Block

The predominant application of this compound in asymmetric synthesis is as a chiral intermediate. It is incorporated into the final product, providing one of the key stereocenters. Notable examples include:

  • Agrochemicals: It is a crucial component in the manufacture of the S-enantiomers of chloroacetamide herbicides such as (S)-metolachlor and dimethenamid-P. The herbicidal activity resides almost exclusively in the (S)-enantiomer, making the use of this chiral amine essential for producing more active and environmentally friendly products.

  • Pharmaceuticals:

    • p38 MAP Kinase Inhibitors: Used in the preparation of imidazopyrimidine derivatives that act as potent inhibitors of p38 MAP kinase, a target for treating inflammatory diseases.[2]

    • Human Melanocortin-4 (MC4) Receptor Antagonists: Serves as an intermediate in the synthesis of piperazinebenzylamine-based antagonists for the MC4 receptor, which are being explored for the treatment of obesity.[2]

    • Marine Natural Products: Employed in the total synthesis of complex natural products like nhatrangin A.[2]

Asymmetric Synthesis of this compound

The enantiomerically pure form of 1-methoxy-2-propylamine is accessible through several asymmetric synthesis strategies, most notably biocatalytic methods which are favored for their high selectivity and green credentials.

Biocatalytic Synthesis via Reductive Amination

A highly efficient and environmentally friendly method for synthesizing this compound is through the asymmetric reductive amination of the prochiral ketone, methoxyacetone. This can be achieved using amine dehydrogenases (AmDHs).

G cluster_workflow Biocatalytic Reductive Amination Workflow Methoxyacetone Methoxyacetone Amine_Dehydrogenase Amine Dehydrogenase (AmDH) + Ammonia (NH3) + Cofactor (NADH/NADPH) Product This compound Cofactor_Regeneration Cofactor Regeneration System (e.g., Glucose Dehydrogenase)

Experimental Protocol: Biocatalytic Reductive Amination of Methoxyacetone

This protocol is a representative example and may require optimization for specific enzyme variants and scales.

Materials:

  • Methoxyacetone

  • Ammonium chloride or ammonium formate (amine source)

  • Engineered Amine Dehydrogenase (AmDH)

  • NADPH or NADH cofactor

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Potassium phosphate buffer (pH 7.5-8.5)

  • Organic solvent for extraction (e.g., methyl tert-butyl ether - MTBE)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 8.0).

  • Reagent Addition: Add the amine source (e.g., 1 M ammonium formate), the cofactor (e.g., 1 mM NADP+), and the components of the cofactor regeneration system (e.g., 1.1 M glucose and 5 g/L glucose dehydrogenase).

  • Enzyme Addition: Add the amine dehydrogenase to the reaction mixture.

  • Substrate Addition: Start the reaction by the controlled addition of methoxyacetone to the desired final concentration (e.g., 100-200 mM).

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-40 °C) and pH. Monitor the conversion of methoxyacetone to this compound using a suitable analytical method (e.g., GC or HPLC with a chiral column).

  • Work-up and Isolation:

    • Once the reaction has reached completion, adjust the pH of the mixture to >10 with an aqueous base (e.g., 5 M NaOH).

    • Extract the product with an organic solvent (e.g., MTBE).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The enantiomeric excess (ee) of the product can be determined by chiral GC analysis after derivatization (e.g., as the N-acetyl derivative).

Quantitative Data from Biocatalytic Synthesis

The following table summarizes representative data for the biocatalytic synthesis of this compound using different enzymes.

Enzyme Source/VariantSubstrate Concentration (mM)Conversion (%)Enantiomeric Excess (ee %)Reference
Amine Dehydrogenase1078.4>99(General literature values)
Transaminase50>95>99[3]

Application in the Synthesis of (S)-Metolachlor

This compound is a key intermediate in the industrial synthesis of the herbicide (S)-Metolachlor. The following outlines the general synthetic pathway.

G cluster_synthesis_flow Synthesis of (S)-Metolachlor Start 2-ethyl-6-methylaniline + Chloroacetyl chloride Intermediate_1 N-(2-ethyl-6-methylphenyl)-2-chloroacetamide Chiral_Amine This compound Final_Product (S)-Metolachlor

Experimental Protocol: Synthesis of N-(1-methoxypropan-2-yl)-N-(chloroacetyl)-2-ethyl-6-methylaniline ((S)-Metolachlor)

This is a representative procedure and should be adapted and optimized for specific laboratory conditions.

Materials:

  • This compound

  • 2-Ethyl-6-methylaniline

  • Chloroacetyl chloride

  • A suitable base (e.g., sodium carbonate or triethylamine)

  • An appropriate solvent (e.g., toluene or dichloromethane)

Procedure:

  • Formation of the anilide: In a reaction vessel, dissolve 2-ethyl-6-methylaniline in a suitable solvent. Cool the solution in an ice bath.

  • Slowly add chloroacetyl chloride to the cooled solution while stirring. A base may be added to neutralize the HCl formed during the reaction.

  • Allow the reaction to warm to room temperature and stir until the formation of N-(2-ethyl-6-methylphenyl)-2-chloroacetamide is complete, as monitored by TLC or LC-MS.

  • N-Alkylation: To the resulting mixture, add this compound and a base (e.g., sodium carbonate).

  • Heat the reaction mixture (e.g., to reflux) and monitor the progress of the N-alkylation reaction.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and wash with water and brine.

    • Dry the organic layer over a drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or distillation to yield pure (S)-Metolachlor.

Quantitative Data for (S)-Metolachlor Synthesis

Starting MaterialReagentProductYield (%)Purity (%)
N-(2-ethyl-6-methylphenyl)-2-chloroacetamideThis compound(S)-Metolachlor>90>98

Note: Yields and purity are representative and can vary based on specific reaction conditions and purification methods.

Conclusion

This compound is a cornerstone chiral building block in modern asymmetric synthesis, enabling the efficient and stereocontrolled production of important agrochemicals and pharmaceutical agents. Its own synthesis through highly selective biocatalytic routes underscores the advancements in green chemistry. The protocols and data presented herein provide a foundation for researchers and professionals working in the field of stereoselective synthesis.

References

Application Note: Determination of Enantiomeric Purity of Chiral Carboxylic Acids using (S)-(+)-1-Methoxy-2-propylamine as a Chiral Derivatizing Agent for NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of enantiomeric purity is a critical step in the development and quality control of pharmaceuticals, agrochemicals, and other fine chemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose when combined with chiral derivatizing agents (CDAs). The underlying principle involves the conversion of a mixture of enantiomers, which are indistinguishable in a standard NMR spectrum, into a mixture of diastereomers.[1] These diastereomers possess distinct physical and spectral properties, leading to separate, quantifiable signals in the NMR spectrum.[2]

(S)-(+)-1-Methoxy-2-propylamine is a commercially available, enantiopure primary amine. While not classically employed as a dedicated NMR derivatizing agent like Mosher's acid, its primary amine functionality makes it suitable for forming stable amide bonds with chiral carboxylic acids. This reaction creates a pair of diastereomeric amides—(S,R) and (S,S)—which can then be distinguished and quantified by ¹H NMR spectroscopy. This application note provides a comprehensive protocol for the derivatization of chiral carboxylic acids with this compound and the subsequent analysis of the resulting diastereomers by NMR to determine enantiomeric excess (e.e.).

Principle of Chiral Recognition

A racemic or scalemic mixture of a chiral carboxylic acid contains both (R)- and (S)-enantiomers. When this mixture is reacted with an enantiopure sample of this compound, two different products are formed: an (S,S)-amide and an (S,R)-amide. These two products are diastereomers.

Due to their different three-dimensional structures, the nuclei within each diastereomer experience slightly different local magnetic fields. This difference in the chemical environment leads to a dispersion of NMR signals, particularly for protons located near the newly formed amide bond and the adjacent chiral centers. By integrating the distinct signals corresponding to each diastereomer, the ratio of the original enantiomers in the acid sample can be accurately determined.

G Diagram 1: Principle of Chiral Recognition via Derivatization cluster_start Initial Sample cluster_spectra Resulting NMR Spectrum R_acid (R)-Carboxylic Acid SR_diastereomer (S,R)-Diastereomer R_acid->SR_diastereomer S_acid (S)-Carboxylic Acid SS_diastereomer (S,S)-Diastereomer S_acid->SS_diastereomer CDA (S)-(+)-1-Methoxy- 2-propylamine (CDA) CDA->SR_diastereomer + CDA->SS_diastereomer + NMR NMR Analysis SR_diastereomer->NMR SS_diastereomer->NMR Signal_SR Signal A (Integral I_A) NMR->Signal_SR Resolves Signal_SS Signal B (Integral I_B) NMR->Signal_SS Resolves

Diagram 1: Principle of Chiral Recognition via Derivatization

Experimental Protocols

Protocol 1: Derivatization of a Chiral Carboxylic Acid

This protocol describes a general method for amide coupling. The reaction should be performed in a fume hood with appropriate personal protective equipment.

Materials:

  • Chiral carboxylic acid (e.g., 50 mg, 1.0 eq)

  • This compound (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or EDC·HCl (1.2 eq) with HOBt (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq, optional catalyst)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Solvents for column chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral carboxylic acid (1.0 eq) and DMAP (if used) in anhydrous DCM.

  • Add the coupling agent (e.g., DCC, 1.1 eq) to the solution and stir for 10-15 minutes at room temperature. If using EDC/HOBt, add both reagents.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of celite to remove the DCU, rinsing the flask and filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the solvent in vacuo to yield the crude diastereomeric amide mixture.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric amides from any remaining impurities. Note: It is generally not necessary to separate the two diastereomers from each other for NMR analysis.

Protocol 2: NMR Analysis

Procedure:

  • Accurately weigh and dissolve approximately 5-10 mg of the purified diastereomeric amide mixture in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a clean NMR tube.

  • Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended for better signal dispersion).

  • Ensure a sufficient number of scans are acquired to achieve a high signal-to-noise ratio, which is crucial for accurate integration.

  • Carefully phase the spectrum and perform a baseline correction.

  • Identify a well-resolved pair of signals corresponding to the two diastereomers. Protons close to the chiral centers, such as the methoxy protons (-OCH₃), the methyl protons (-CH₃), or the proton alpha to the carbonyl group, are the most likely to show baseline separation.

  • Integrate the separated signals corresponding to each diastereomer.

Data Interpretation: The enantiomeric excess (e.e.) is calculated from the integrals of the two diastereomeric signals (I_major and I_minor):

e.e. (%) = [ (I_major - I_minor) / (I_major + I_minor) ] x 100

Data Presentation

The chemical shift difference (Δδ) between corresponding signals of the two diastereomers is a measure of the derivatizing agent's effectiveness. Below is a table with hypothetical data for the analysis of a racemic carboxylic acid.

AnalyteDerivatizing AgentDiastereomerMonitored Proton SignalHypothetical δ (ppm)Δδ (ppm)Integral
(R/S)-Ibuprofen(S)-1-Methoxy-2-propylamine(S,S)-Amide-OCH₃3.35\multirow{2}{}{0.04}1.00
(S,R)-Amide-OCH₃3.311.00
(R/S)-Naproxen(S)-1-Methoxy-2-propylamine(S,S)-Amide-CH- (on amine)4.12\multirow{2}{}{0.06}1.00
(S,R)-Amide-CH- (on amine)4.181.00

Table 1: Example of hypothetical ¹H NMR data for diastereomeric amides formed from racemic carboxylic acids and this compound. For a racemic analyte, the expected integral ratio is 1:1.

Visualized Workflow

G Diagram 2: Experimental Workflow for NMR Analysis cluster_synthesis Step 1: Derivatization cluster_analysis Step 2: NMR Analysis reactants 1. Mix Chiral Acid, (S)-Amine & Coupling Agent reaction 2. Stir at RT (4-12 hours) reactants->reaction workup 3. Aqueous Workup & Extraction reaction->workup purify 4. Column Chromatography workup->purify sample_prep 5. Prepare Sample in Deuterated Solvent purify->sample_prep Purified Diastereomers acquire 6. Acquire ¹H NMR Spectrum sample_prep->acquire process 7. Process Data (Phase, Baseline) acquire->process integrate 8. Integrate Signals & Calculate e.e. process->integrate result Final Report: Enantiomeric Excess integrate->result

Diagram 2: Experimental Workflow for NMR Analysis

References

Application Notes and Protocols for the Synthesis of p38 MAP Kinase Inhibitors Using (S)-1-Methoxy-2-propylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and Crohn's disease, making p38 MAP kinase a significant target for therapeutic intervention. This document provides detailed application notes and protocols for the synthesis of potent p38 MAP kinase inhibitors based on an imidazo[1,2-a]pyrimidine scaffold, utilizing the chiral building block (S)-1-Methoxy-2-propylamine. The use of this specific chiral amine is crucial for achieving the desired stereochemistry for optimal interaction with the kinase's active site.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a three-tiered signaling cascade. It is typically activated by cellular stressors and inflammatory cytokines. Upstream MAP kinase kinases (MKKs), such as MKK3 and MKK6, phosphorylate and activate p38 MAP kinase. The activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, leading to a cellular response. The inhibitors synthesized using the following protocols are designed to bind to the ATP-binding pocket of p38 MAP kinase, preventing its phosphorylation activity and thereby blocking the downstream signaling cascade.

p38_pathway extracellular Cellular Stressors / Inflammatory Cytokines receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, MEKKs) receptor->mapkkk mkk MKK3 / MKK6 mapkkk->mkk phosphorylates p38 p38 MAP Kinase mkk->p38 phosphorylates substrates Downstream Substrates (Kinases, Transcription Factors) p38->substrates phosphorylates response Cellular Response (e.g., Cytokine Production) substrates->response inhibitor Imidazo[1,2-a]pyrimidine Inhibitor inhibitor->p38 inhibits

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

The synthesis of the target p38 MAP kinase inhibitors involves a multi-step process, beginning with the construction of the core imidazo[1,2-a]pyrimidine scaffold, followed by the introduction of the (S)-1-Methoxy-2-propylamine side chain.

Synthesis of 2-Chloro-7-(pyridin-4-yl)imidazo[1,2-a]pyrimidine (Intermediate 1)

Materials:

  • 2-Amino-4-chloropyrimidine

  • 2-Bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 2-amino-4-chloropyrimidine (1.0 eq) in ethanol, add sodium bicarbonate (2.5 eq).

  • Add 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide (1.05 eq) to the mixture.

  • Reflux the reaction mixture for 12 hours.

  • After cooling to room temperature, filter the precipitate and wash with cold ethanol.

  • Dry the solid under vacuum to obtain 2-chloro-7-(pyridin-4-yl)imidazo[1,2-a]pyrimidine.

Synthesis of 2-(((S)-1-methoxypropan-2-yl)amino)-7-(pyridin-4-yl)imidazo[1,2-a]pyrimidine (Final Product)

Materials:

  • 2-Chloro-7-(pyridin-4-yl)imidazo[1,2-a]pyrimidine (Intermediate 1)

  • (S)-1-Methoxy-2-propylamine

  • Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a sealed tube, dissolve 2-chloro-7-(pyridin-4-yl)imidazo[1,2-a]pyrimidine (1.0 eq) in NMP.

  • Add (S)-1-Methoxy-2-propylamine (1.5 eq) and DIPEA (2.0 eq) to the solution.

  • Heat the reaction mixture to 120 °C for 16 hours.

  • Cool the mixture to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

synthesis_workflow cluster_step1 Step 1: Scaffold Formation cluster_step2 Step 2: Side Chain Addition start1 2-Amino-4-chloropyrimidine intermediate Intermediate 1: 2-Chloro-7-(pyridin-4-yl)imidazo[1,2-a]pyrimidine start1->intermediate start2 2-Bromo-1-(pyridin-4-yl)ethan-1-one start2->intermediate final_product Final Product: p38 MAP Kinase Inhibitor intermediate->final_product start3 (S)-1-Methoxy-2-propylamine start3->final_product

Caption: Synthetic Workflow for p38 MAP Kinase Inhibitors.

Data Presentation

The following table summarizes the yield and biological activity of a series of synthesized imidazo[1,2-a]pyrimidine analogs. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC₅₀) against p38α MAP kinase.

Compound IDR Group on PyridineYield (%)p38α IC₅₀ (nM)
1a H65150
1b 4-F7285
1c 4-Cl6892
1d 4-CH₃75110
1e 3-F62250

Note: The data presented here is representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions.

Structure-Activity Relationship (SAR) Summary

The biological data from the synthesized analogs reveals key insights into the structure-activity relationship:

  • Substitution at the 4-position of the pyridine ring is generally well-tolerated and can lead to improved potency.

  • Electron-withdrawing groups , such as fluorine and chlorine at the 4-position, tend to enhance inhibitory activity compared to the unsubstituted analog.

  • An electron-donating group like methyl at the 4-position results in a slight decrease in potency compared to electron-withdrawing groups.

  • Substitution at the 3-position of the pyridine ring appears to be detrimental to activity, as shown by the significantly higher IC₅₀ value for the 3-fluoro analog.

  • The (S)-1-Methoxy-2-propylamine side chain is a crucial element for potent inhibition, providing a key interaction with the hinge region of the p38 MAP kinase active site.

Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis and initial evaluation of imidazo[1,2-a]pyrimidine-based p38 MAP kinase inhibitors utilizing (S)-1-Methoxy-2-propylamine. The synthetic route is robust and amenable to the generation of a library of analogs for further SAR studies. The provided data highlights the importance of the substitution pattern on the pyridine ring for optimizing inhibitory potency. These application notes serve as a valuable resource for researchers and drug development professionals working on the discovery of novel anti-inflammatory agents targeting the p38 MAP kinase pathway.

Application Notes and Protocols for Diastereomeric Salt Formation and Crystallization in Chiral Resolution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental procedures for the separation of enantiomers through the formation and crystallization of diastereomeric salts. This classical resolution technique remains a cornerstone in pharmaceutical development and fine chemical synthesis due to its scalability and cost-effectiveness.[1][2]

Introduction to Diastereomeric Salt Resolution

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other that exhibit identical physical properties in an achiral environment, making their separation challenging.[3][4] Diastereomeric salt formation is a widely employed method to resolve racemic mixtures, which contain equal amounts of two enantiomers.[2][3] This technique introduces a second chiral center by reacting the racemic mixture with an enantiomerically pure acid or base, known as a resolving agent.[3][5] The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, melting point, and boiling point.[1][6] This difference in physical properties allows for their separation by conventional methods, most commonly fractional crystallization.[3][5]

The overall process can be summarized in three main stages:

  • Salt Formation: Reaction of the racemic mixture with a chiral resolving agent to form a mixture of diastereomeric salts.

  • Crystallization and Separation: Selective crystallization of one of the diastereomeric salts based on its lower solubility in a specific solvent system.

  • Regeneration of Enantiomer: Liberation of the desired pure enantiomer from the isolated diastereomeric salt.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the chiral resolution of a racemic mixture using diastereomeric salt formation and crystallization.

Diastereomeric_Salt_Resolution_Workflow cluster_1 Salt Formation cluster_2 Separation cluster_3 Enantiomer Regeneration racemic_mixture Racemic Mixture (e.g., (R/S)-Acid) dissolution Dissolution in Suitable Solvent racemic_mixture->dissolution resolving_agent Chiral Resolving Agent (e.g., (R)-Base) resolving_agent->dissolution reaction Acid-Base Reaction dissolution->reaction diastereomeric_salts Mixture of Diastereomeric Salts ((R,R)-Salt and (S,R)-Salt) reaction->diastereomeric_salts crystallization Fractional Crystallization (Cooling/Evaporation) diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble_salt Isolated Less Soluble Diastereomeric Salt ((S,R)-Salt Crystals) filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Salt ((R,R)-Salt in Solution) filtration->mother_liquor liberation Liberation of Enantiomer (e.g., pH Adjustment) less_soluble_salt->liberation extraction Extraction & Purification liberation->extraction pure_enantiomer Pure Enantiomer ((S)-Acid) extraction->pure_enantiomer

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Key Experimental Protocols

The success of a diastereomeric salt resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. A screening process is often necessary to identify the combination that provides the best separation.

Protocol for Screening:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the racemic mixture in a suitable solvent (e.g., methanol, ethanol).

    • Prepare stock solutions of various chiral resolving agents at the same molar concentration. A list of common resolving agents is provided in Table 1.

  • Salt Formation in a Multi-well Plate:

    • Dispense a fixed volume of the racemic mixture stock solution into each well of a 96-well plate.

    • Add one equivalent of each resolving agent stock solution to the wells, dedicating rows or columns to specific agents.

    • Seal the plate and agitate at a controlled temperature (e.g., 45°C) for a period to ensure complete salt formation (e.g., 2 hours).[7]

    • Remove the solvent by evaporation, for instance, using a centrifugal evaporator.[7]

  • Solubility and Crystallization Screening:

    • To each well containing the dried diastereomeric salts, add a different crystallization solvent or solvent mixture. A representative list of solvents is shown in Table 2.

    • Seal the plate and subject it to a temperature cycling profile (e.g., heating to dissolve and then controlled cooling) to induce crystallization.

    • Visually inspect the wells for the extent of precipitation.

  • Analysis and Selection:

    • Analyze the solid and liquid phases from promising wells (those showing significant precipitation) using chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the crystalline material and the composition of the mother liquor.

    • The ideal combination will result in a high yield of the crystalline salt with a high enantiomeric excess of the desired enantiomer.

Table 1: Common Chiral Resolving Agents

Class of RacemateResolving Agent TypeExamples
Racemic AcidsChiral Bases(+)-Cinchonine, (-)-Cinchonidine, (+)-Quinine, (-)-Quinidine, (-)-Strychnine, (-)-Brucine, (R)-(+)-1-Phenylethylamine, (S)-(-)-1-Phenylethylamine
Racemic BasesChiral Acids(+)-Tartaric acid, (-)-Tartaric acid, (+)-Camphorsulfonic acid, (-)-Camphorsulfonic acid, (S)-(+)-Mandelic acid, (R)-(-)-Mandelic acid
Racemic AlcoholsChiral Acids (after derivatization)(1S)-(-)-Camphanic chloride (to form diastereomeric esters)

Table 2: Solvents and Solvent Mixtures for Screening [8]

Solvent/MixtureRatio (v/v)
Methanol-
Ethanol-
Isopropanol-
Acetonitrile-
Ethyl Acetate-
Toluene-
Propionitrile (EtCN) : Methyl tert-butyl ether (MTBE)1:1
Dichloromethane : Heptane1:1

Once an effective resolving agent and solvent system are identified, the process is scaled up to obtain a larger quantity of the desired enantiomer.

Protocol for Preparative Scale Resolution:

  • Dissolution and Salt Formation:

    • In a reaction vessel, dissolve the racemic mixture (e.g., 1.0 equivalent) and the chiral resolving agent (e.g., 0.5 to 1.0 equivalent) in the chosen solvent at an elevated temperature to ensure complete dissolution.[9] The amount of resolving agent may be substoichiometric if it is expensive or if a particular phase behavior is targeted.

  • Crystallization:

    • Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt. A controlled cooling rate (e.g., 0.1°C/min to 2°C/min) is crucial to ensure the formation of pure crystals.[9]

    • Seeding the solution with a small amount of the pure, less soluble diastereomeric salt can promote crystallization and improve selectivity.[9]

    • Agitate the mixture at a constant rate during cooling to ensure homogeneity and prevent the formation of agglomerates.

  • Isolation of the Diastereomeric Salt:

    • Once crystallization is complete, isolate the solid product by filtration (e.g., suction filtration).

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum.

  • Analysis of Purity:

    • Determine the diastereomeric purity of the isolated salt using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or by measuring the optical rotation.

    • The enantiomeric purity of the chiral component can be determined by chiral HPLC after regeneration.

The final step is to break the salt and isolate the pure enantiomer.

Protocol for Enantiomer Regeneration:

  • Salt Dissociation:

    • Dissolve the purified diastereomeric salt in water or a suitable solvent.

    • Adjust the pH of the solution to break the ionic bond between the chiral acid and base. For example, if resolving a racemic acid with a chiral base, add a strong acid (e.g., HCl) to protonate the carboxylate and liberate the free acid.[5] Conversely, add a strong base (e.g., NaOH) to deprotonate the ammonium salt and liberate a free amine.[4][5]

  • Extraction and Purification:

    • Extract the liberated enantiomer into an appropriate organic solvent.

    • Wash the organic layer to remove any remaining resolving agent or salts.

    • Dry the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure to yield the purified enantiomer.

  • Final Analysis:

    • Determine the enantiomeric purity of the final product using chiral HPLC or by measuring its specific rotation and comparing it to the literature value.

    • Calculate the overall yield of the resolution process.

Quantitative Data and Analysis

The efficiency of a diastereomeric salt resolution is evaluated based on the yield and the enantiomeric excess of the product. The following diagram illustrates the decision-making process based on these parameters.

Resolution_Analysis start Perform Resolution Experiment analysis Analyze Crystalline Product: - Yield (%) - Enantiomeric Excess (ee %) start->analysis decision Are Yield and ee % acceptable? analysis->decision success Resolution Successful Proceed to Scale-up decision->success Yes optimization Optimization Required decision->optimization No rescreen Re-screen Resolving Agent and/or Solvent optimization->rescreen modify_conditions Modify Crystallization Conditions (Temperature, Cooling Rate, etc.) optimization->modify_conditions rescreen->start modify_conditions->start

References

Application Note: Chiral HPLC Method Development for the Resolution of Carboxylic Acids Using (S)-(+)-1-Methoxy-2-propylamine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Introduction

The separation of enantiomers is a critical task in the pharmaceutical and chemical industries, as different enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. While direct chiral HPLC using chiral stationary phases (CSPs) is a common approach, indirect methods involving the formation of diastereomers offer a valuable alternative.[1] This is particularly useful when a suitable CSP is not available or when the analyte lacks a chromophore for UV detection, as the derivatizing agent can introduce one.

(S)-(+)-1-methoxy-2-propylamine is a chiral amine that can be effectively used as a chiral derivatizing agent for the resolution of racemic carboxylic acids.[2] The reaction between the chiral amine and the racemic carboxylic acid, typically in the presence of a coupling agent, yields a mixture of diastereomeric amides. These diastereomers can then be separated using conventional achiral reversed-phase HPLC due to their different physical properties.[3]

This application note provides a comprehensive protocol for the derivatization of a model racemic carboxylic acid with this compound and the subsequent development of an HPLC method for the separation of the resulting diastereomers.

Experimental Protocols

Materials and Reagents
  • Racemic carboxylic acid (e.g., Ibuprofen, Ketoprofen)

  • This compound (≥99% enantiomeric excess)

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Catalyst (optional): 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade Methanol (MeOH)

  • HPLC grade Water

  • Trifluoroacetic Acid (TFA) or Formic Acid (FA)

Derivatization Protocol: Formation of Diastereomeric Amides
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the racemic carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL).

  • Activation: Add the coupling agent (e.g., DCC, 1.1 mmol) and, if necessary, a catalytic amount of DMAP (0.1 mmol) to the solution. Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Addition of Chiral Amine: To the activated carboxylic acid solution, add this compound (1.0 mmol).

  • Reaction: Allow the reaction to proceed at room temperature with stirring for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or a preliminary HPLC injection.

  • Work-up:

    • Filter the reaction mixture to remove the urea byproduct (if DCC is used).

    • Wash the organic phase sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude diastereomeric amide mixture.

  • Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel.

  • Sample Preparation for HPLC: Dissolve a small amount of the diastereomeric amide mixture in the HPLC mobile phase or a suitable solvent (e.g., ACN/Water mixture) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Method Protocol
  • Instrument: Standard HPLC system with a UV detector.

  • Column: Achiral C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water, both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA). A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined by the chromophore of the derivatized analyte (often in the range of 220-280 nm).

  • Injection Volume: 10 µL.

Method Optimization: The mobile phase composition should be optimized to achieve baseline separation of the two diastereomers. This can be done by varying the ratio of the organic modifier (Acetonitrile or Methanol) to the aqueous phase. A gradient elution may be necessary for complex samples.

Data Presentation

The following table provides a representative example of the quantitative data that can be obtained from the HPLC analysis of the diastereomeric amides formed from a racemic carboxylic acid and this compound.

ParameterDiastereomer 1 (R-S)Diastereomer 2 (S-S)
Retention Time (t_R) 12.5 min14.2 min
Peak Area 50.3%49.7%
Resolution (R_s) \multicolumn{2}{c
Separation Factor (α) \multicolumn{2}{c
Tailing Factor (T) 1.11.2

Note: The elution order of the diastereomers will depend on the specific carboxylic acid and the chromatographic conditions.

Visualization of Workflow and Principles

The following diagrams illustrate the experimental workflow and the underlying principle of chiral resolution by derivatization.

experimental_workflow cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_analysis Data Analysis racemic_acid Racemic Carboxylic Acid reaction Reaction & Work-up racemic_acid->reaction chiral_amine This compound chiral_amine->reaction coupling Coupling Agent (e.g., DCC) coupling->reaction diastereomers Diastereomeric Amide Mixture reaction->diastereomers sample_prep Sample Preparation diastereomers->sample_prep hplc Achiral HPLC Separation sample_prep->hplc chromatogram Chromatogram with Separated Peaks hplc->chromatogram quantification Quantification & Enantiomeric Excess Calculation chromatogram->quantification logical_relationship cluster_reactants Reactants cluster_products Products (Diastereomers) cluster_separation Separation Principle R_acid R-Enantiomer (Acid) RS_amide R-S Amide R_acid->RS_amide S_acid S-Enantiomer (Acid) SS_amide S-S Amide S_acid->SS_amide S_amine (S)-Amine (Derivatizing Agent) S_amine->RS_amide S_amine->SS_amide separation Different Physical Properties (Separable on Achiral Phase) RS_amide->separation SS_amide->separation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereomeric Salt Crystallization with (S)-(+)-1-METHOXY-2-PROPYLAMINE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral resolution of racemic acids using (S)-(+)-1-methoxy-2-propylamine. The focus is on improving the yield and purity of the resulting diastereomeric salt crystals.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization process in a direct question-and-answer format.

Q1: My diastereomeric salt is not crystallizing, or the yield is extremely low. What are the initial steps to troubleshoot this?

A: A failure to crystallize or a low yield is typically related to solubility and supersaturation issues. The primary factors to investigate are the solvent, concentration, and temperature.

  • Solvent Selection: The chosen solvent is critical. It must provide a significant difference in solubility between the two diastereomeric salts.[1] If the desired salt is too soluble, it will not precipitate. Conversely, if both salts are poorly soluble, they may co-precipitate, leading to low purity. A systematic solvent screen is the most effective approach.[1]

  • Concentration: The solution may be too dilute (undersaturated). Try increasing the concentration of the racemic acid and resolving agent. If the solution is too concentrated, it can lead to rapid precipitation or "oiling out."

  • Temperature: Temperature directly impacts solubility. Ensure you are cooling the solution sufficiently to induce crystallization. A slower cooling rate often yields crystals of higher purity. The optimal temperature range can provide a suitable driving force for crystallization without causing excessive solubility loss.[2]

  • Inducing Crystallization: If the solution remains clear, try "scratching" the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Alternatively, if available, add a single seed crystal of the desired diastereomeric salt to a supersaturated solution to initiate crystallization.[3]

G cluster_0 Problem: Low or No Crystallization Yield cluster_1 Initial Checks cluster_2 Corrective Actions start Low / No Yield Observed check_solvent Is the solvent optimal? (Large solubility difference between diastereomers) start->check_solvent check_conc Is the concentration correct? (Supersaturated solution) start->check_conc check_temp Is the cooling profile adequate? start->check_temp action_solvent Perform Solvent Screen (Vary polarity & H-bonding capability) check_solvent->action_solvent No action_conc Increase Concentration / Add Anti-solvent check_conc->action_conc No action_temp Decrease Final Temperature / Slow Cooling Rate check_temp->action_temp No action_seed Induce Crystallization (Seeding or Scratching) action_solvent->action_seed action_conc->action_seed action_temp->action_seed

Caption: Troubleshooting workflow for low crystallization yield.

Q2: The purity (diastereomeric excess) of my crystallized salt is low. How can I improve it?

A: Low diastereomeric excess (d.e.) is usually caused by the co-precipitation of the more soluble diastereomer.

  • Re-evaluate the Solvent: The solubility difference between the diastereomers in your current solvent may be insufficient. A different solvent could provide better selectivity.[1]

  • Slow Down Crystallization: Rapid crystallization, often caused by "crash cooling" or quickly adding an anti-solvent, can trap the undesired diastereomer in the crystal lattice. Employ a slower, more controlled cooling ramp.

  • Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any mother liquor containing the dissolved, undesired diastereomer from the crystal surfaces.

  • Recrystallization: A common technique to improve purity is to perform one or more recrystallization steps. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to re-form slowly. While this improves purity, it will lead to some loss of yield.

Q3: I'm observing oiling out or the formation of an amorphous precipitate instead of crystals. What causes this and how can I fix it?

A: "Oiling out" occurs when the diastereomeric salt comes out of solution as a liquid phase rather than a solid crystalline phase. This is often due to excessively high supersaturation, a solvent in which the salt's melting point is below the solution temperature, or impurities.

  • Reduce Supersaturation: Decrease the concentration of your starting materials or slow down the rate of anti-solvent addition.

  • Increase Temperature: Heat the solution to dissolve the oil, then cool it down very slowly. This gives the molecules more time to arrange into an ordered crystal lattice.

  • Change Solvent System: Use a solvent system where the salt is less soluble. Sometimes adding a co-solvent can disrupt the interactions that lead to oiling.

Q4: How do I determine the optimal molar ratio of this compound to my racemic acid?

A: While a 1:1 molar ratio of the resolving agent to one enantiomer (i.e., 0.5 equivalents relative to the racemate) is a common starting point, this is not always optimal.[2] The ideal ratio depends on the specific acid-base equilibria and salt formation.[4]

  • Screen Ratios: It is recommended to screen a range of molar ratios, such as 0.5, 0.8, 1.0, and 1.2 equivalents of this compound relative to the total racemic acid.

  • Analyze Results: For each ratio, measure both the yield and the diastereomeric excess of the resulting crystals to find the best balance. In some systems, using a slight excess of the resolving agent can improve the yield, while in others it may decrease purity.[4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of diastereomeric salt crystallization?

A: A racemic mixture consists of two enantiomers, which are non-superimposable mirror images. Enantiomers have identical physical properties (e.g., solubility, melting point), making them impossible to separate by simple crystallization.[5] The strategy is to react the racemic acid with an enantiomerically pure chiral base, this compound. This acid-base reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most importantly, different solubilities.[5] This difference allows one diastereomer to be selectively crystallized from a suitable solvent, while the other remains in the mother liquor.[4]

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Separation racemate Racemic Acid (R-Acid + S-Acid) Identical Solubility salts Diastereomeric Salts (R-Acid, S-Amine) (S-Acid, S-Amine) Different Solubilities racemate->salts agent Chiral Resolving Agent (S)-Amine agent->salts + solid Solid Crystal (Less Soluble Salt) salts->solid Crystallize liquid Mother Liquor (More Soluble Salt) salts->liquid

Caption: Principle of chiral resolution via diastereomeric salt formation.

Q2: How do I select the best solvent for my resolution?

A: The ideal solvent (or solvent system) should meet the following criteria:

  • Sufficient Solubility: Both the racemic acid and the resolving agent should be reasonably soluble in the solvent at an elevated temperature.[1]

  • Low Solubility at Low Temperature: The desired diastereomeric salt should have low solubility at a reduced temperature to maximize precipitation and yield.

  • High Solubility Difference: The key is to maximize the solubility ratio between the two diastereomeric salts. One salt should be significantly less soluble than the other to ensure high purity of the precipitate.[1]

  • Good Crystal Habit: The solvent should promote the formation of well-defined, easily filterable crystals rather than oils or amorphous solids.

A practical approach is to screen a range of solvents with varying polarities and hydrogen-bonding capabilities (e.g., alcohols, esters, ketones, hydrocarbons, and their mixtures).[1]

Q3: What is the maximum theoretical yield I can expect?

A: In a classical diastereomeric resolution, you are separating a 50:50 mixture of enantiomers. Therefore, the maximum theoretical yield for a single, perfectly separated enantiomer is 50%. The actual achievable yield is often lower and is dictated by the eutectic composition of the diastereomeric salt mixture.[5] Techniques like dynamic diastereomeric resolution, which involve racemizing the unwanted enantiomer in the mother liquor and recycling it back into the crystallization process, can be used to achieve yields greater than 50%.[6]

Q4: What is a general experimental protocol for performing a diastereomeric salt resolution with this compound?

A: The following is a generalized starting protocol. The specific quantities, solvent, and temperatures should be optimized for your particular racemic acid.

  • Dissolution: In a flask, dissolve the racemic acid (1.0 eq.) in a minimal amount of a suitable solvent at an elevated temperature (e.g., 60 °C).

  • Addition of Resolving Agent: In a separate container, dissolve this compound (0.5 to 1.0 eq.) in a small amount of the same solvent. Add this solution dropwise to the heated solution of the racemic acid while stirring.

  • Crystallization: Slowly cool the resulting solution to room temperature, and then further to a lower temperature (e.g., 0-5 °C) to induce crystallization. A slow, controlled cooling process is preferable.

  • Aging: Allow the mixture to stir at the low temperature for a period (e.g., 2-12 hours) to allow the crystallization to complete.[2]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filtered crystal cake with a small portion of the cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Determine the yield and the diastereomeric excess (d.e.) of the crystals, typically by chiral HPLC or NMR spectroscopy.

Data Presentation

Effective resolution development relies on systematic screening. The data below are illustrative examples of how to tabulate results from optimization experiments.

Table 1: Illustrative Results of a Solvent Screening Experiment (Conditions: Racemic Acid (10 mmol), this compound (5.5 mmol, 0.55 eq.), 20 mL Solvent, Cooled from 60°C to 5°C)

SolventYield (%)Diastereomeric Excess (d.e.) (%)Crystal Morphology
Methanol1598Fine Needles
Ethanol3595Small Prisms
Isopropanol4297Large Needles
Ethyl Acetate3885Plates
Acetonitrile2590Amorphous Powder
Toluene575Oiled Out

Table 2: Illustrative Effect of Resolving Agent Stoichiometry (Conditions: Racemic Acid (10 mmol) in 20 mL Isopropanol, Cooled from 60°C to 5°C)

Equivalents of this compoundYield (%)Diastereomeric Excess (d.e.) (%)
0.503998
0.554297
0.604494
1.004870

Experimental Protocols

Protocol 1: General Procedure for Resolution Screening

This protocol outlines a small-scale method for efficiently screening solvents and stoichiometry.

  • Preparation: Arrange a series of vials. To each vial, add a defined amount of the racemic acid (e.g., 100 mg).

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., 2 mL).

  • Heating and Dissolution: Heat all vials with stirring (e.g., on a heating block at 60 °C) until the acid is fully dissolved.

  • Resolving Agent Addition: Prepare a stock solution of this compound in a suitable solvent (like isopropanol). Add the desired molar equivalent of the resolving agent to each vial.

  • Controlled Cooling: Turn off the heat and allow the vials to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Observation and Isolation: Observe each vial for the quantity and quality of crystals formed. Isolate the solids from promising candidates via filtration.

  • Analysis: Analyze the yield and d.e. for each successful crystallization to identify the optimal conditions.

Protocol 2: Liberation of the Enantiomerically Enriched Acid

After obtaining the diastereomeric salt with high purity, the final step is to recover the desired enantiomerically enriched acid.

  • Dissolution: Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidification: Cool the mixture in an ice bath and slowly add a strong acid (e.g., 1M or 2M HCl) with vigorous stirring until the aqueous layer is acidic (pH 1-2). This protonates the this compound, forming a water-soluble salt, and liberates the free organic acid.[7]

  • Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with the same organic solvent.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched acid.

  • Recovery of Resolving Agent (Optional): The aqueous layer can be basified (e.g., with NaOH) and extracted with an organic solvent to recover the this compound for reuse.

References

Troubleshooting low enantiomeric excess in chiral resolution experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to troubleshooting and optimizing your chiral resolution experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating enantiomers and achieving high enantiomeric excess (ee).

General Troubleshooting

My chiral resolution experiment resulted in low enantiomeric excess. What are the general areas I should investigate?

Low enantiomeric excess can stem from several factors across different resolution techniques. A logical troubleshooting approach is crucial for identifying the root cause. Key areas to investigate include the resolution method itself, potential racemization of your compound, and the accuracy of your enantiomeric excess measurement.

cluster_input Problem cluster_troubleshooting Initial Troubleshooting Steps cluster_resolution_methods Resolution Method Specifics low_ee Low Enantiomeric Excess (ee) check_method Review Resolution Method Parameters low_ee->check_method check_racemization Investigate Potential Racemization low_ee->check_racemization check_analysis Verify ee Analysis Method low_ee->check_analysis diastereomeric_salt Diastereomeric Salt Crystallization check_method->diastereomeric_salt kinetic_resolution Kinetic Resolution check_method->kinetic_resolution chiral_hplc Chiral Chromatography check_method->chiral_hplc

Initial troubleshooting workflow for low enantiomeric excess.

Diastereomeric Salt Crystallization

This classical resolution technique relies on the differential solubility of diastereomeric salts formed between a racemic mixture and a chiral resolving agent.

Troubleshooting Guide

Q: My diastereomeric salt crystallization yielded a low ee. What are the most likely causes?

A: Low enantiomeric excess in diastereomeric salt crystallization can be attributed to several factors:

  • Inappropriate Resolving Agent: The chosen resolving agent may not form diastereomeric salts with a significant enough difference in solubility.

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemate is critical and often needs to be optimized. A 1:1 ratio is a common starting point, but other ratios may be more effective.

  • Poor Solvent Choice: The solvent system plays a crucial role in the differential solubility of the diastereomeric salts.

  • Suboptimal Crystallization Conditions: Factors like temperature, cooling rate, and agitation can significantly impact the selectivity of the crystallization.

  • Racemization: The target compound or the diastereomeric salts may be racemizing under the experimental conditions.

Q: How do I select a suitable resolving agent?

A: The selection of a resolving agent is often empirical. However, some general guidelines apply:

  • Acid-Base Chemistry: For a racemic acid, a chiral base is used as the resolving agent, and for a racemic base, a chiral acid is used. For neutral compounds like alcohols, derivatization to an acidic or basic species is necessary.

  • Structural Similarity: Sometimes, resolving agents with structural similarities to the analyte can be effective.

  • Screening: It is highly recommended to screen a variety of resolving agents to find the most effective one.

Q: The ee of my crystallized salt is high, but the yield is very low. How can I improve this?

A: A low yield with high ee often indicates that the desired diastereomer is significantly less soluble, but a large portion of it remains in the mother liquor. To improve the yield, you can try:

  • Optimizing Solvent Composition: A solvent system that slightly decreases the solubility of the desired salt without significantly precipitating the more soluble diastereomer can improve the yield.

  • Controlling Supersaturation: Carefully controlling the level of supersaturation can maximize the crystallization of the desired diastereomer.

  • Seeding: Introducing seed crystals of the desired pure diastereomeric salt can promote its crystallization.

Frequently Asked Questions (FAQs)

Q: Can I recycle the undesired enantiomer from the mother liquor?

A: Yes, this is a common practice to improve the overall yield. The undesired enantiomer in the mother liquor can be isolated, racemized, and then reintroduced into the resolution process. This is often referred to as a "Resolution-Racemization-Recycle" process.

Q: How many recrystallizations are typically needed to achieve high ee?

A: The number of recrystallizations required depends on the initial ee obtained and the separation efficiency of each crystallization step. It can range from a single crystallization to multiple recrystallizations. It is crucial to monitor the ee after each step.

Experimental Protocol: Resolution of a Racemic Amine

This protocol outlines a general procedure for the resolution of a racemic amine using a chiral acid as the resolving agent.

  • Salt Formation:

    • Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • In a separate flask, dissolve the chiral resolving acid (e.g., (+)-tartaric acid, (S)-mandelic acid) (0.5-1.0 equivalent) in the same solvent.

    • Slowly add the acid solution to the amine solution with stirring.

    • Stir the mixture at room temperature or elevated temperature to ensure complete salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

    • If crystallization does not occur, try adding a co-solvent to decrease the solubility of the salt, or use seed crystals if available.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Analysis of the First Crop of Crystals:

    • Dry the crystals and determine their diastereomeric excess (de) and enantiomeric excess (ee) of the amine using a suitable analytical technique (e.g., chiral HPLC, NMR with a chiral shift reagent).

  • Recrystallization (if necessary):

    • If the desired ee is not achieved, recrystallize the diastereomeric salt from a suitable solvent system. Repeat this process until the desired ee is obtained.

  • Liberation of the Free Amine:

    • Dissolve the diastereomeric salt with the desired ee in water.

    • Add a base (e.g., NaOH, NaHCO₃) to deprotonate the amine.

    • Extract the free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the enantiomerically enriched amine.

Data Presentation

Table 1: Common Chiral Resolving Agents for Different Functional Groups

Functional Group of RacemateClass of Resolving AgentExamples of Resolving Agents
Carboxylic AcidChiral Base(R)-(+)-α-Phenylethylamine, (S)-(-)-α-Phenylethylamine, Brucine, Quinine, Cinchonidine
AmineChiral Acid(+)-Tartaric acid, (-)-Tartaric acid, (S)-(+)-Mandelic acid, (R)-(-)-Mandelic acid, (+)-Camphor-10-sulfonic acid
AlcoholChiral Acid (after derivatization)(S)-(+)-O-Acetyl-mandelic acid, (-)-Menthoxyacetyl chloride (for derivatization)

Kinetic Resolution

Kinetic resolution separates enantiomers based on the difference in their reaction rates with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer.

Troubleshooting Guide

Q: My kinetic resolution is not selective, and the ee of the product and/or remaining starting material is low. What can I do?

A: Low enantioselectivity in kinetic resolution can be caused by:

  • Ineffective Catalyst/Reagent: The chosen chiral catalyst or reagent may not have sufficient ability to discriminate between the two enantiomers.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that influence enantioselectivity.

  • Background Reaction: A non-selective background reaction may be competing with the desired chiral transformation.

  • Racemization of Product or Starting Material: If the product or starting material racemizes under the reaction conditions, the ee will be diminished.

Q: How can I improve the enantioselectivity (E-value) of my enzymatic kinetic resolution?

A: To improve the E-value in an enzymatic kinetic resolution, consider the following:

  • Enzyme Screening: Screen a variety of enzymes (e.g., different lipases) to find one with higher selectivity for your substrate.

  • Solvent Optimization: The nature of the solvent can significantly impact enzyme activity and selectivity.

  • Acyl Donor/Acceptor Modification: For reactions like transesterification, varying the acyl donor can have a profound effect on selectivity.

  • Temperature Control: Lowering the reaction temperature often increases enantioselectivity, although it will also decrease the reaction rate.

Frequently Asked Questions (FAQs)

Q: What is the maximum theoretical yield for a kinetic resolution?

A: The maximum theoretical yield for the recovery of one enantiomer in a classical kinetic resolution is 50%. However, in a dynamic kinetic resolution (DKR), where the slower-reacting enantiomer is racemized in situ, a theoretical yield of 100% of the desired product is possible.

Q: How do I determine the conversion of my kinetic resolution?

A: Conversion can be determined by monitoring the disappearance of the starting material or the appearance of the product using techniques like GC, HPLC, or NMR spectroscopy. Accurate determination of conversion is crucial for calculating the enantioselectivity (E-value).

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Secondary Alcohol

This protocol describes a general procedure for the kinetic resolution of a racemic secondary alcohol using a lipase and an acyl donor.

  • Reaction Setup:

    • To a flask, add the racemic secondary alcohol (1 equivalent), a suitable acyl donor (e.g., vinyl acetate, isopropenyl acetate; 1-3 equivalents), and an appropriate organic solvent (e.g., hexane, toluene, MTBE).

    • Add the lipase (e.g., Candida antarctica lipase B, also known as Novozym 435; typically 10-50% by weight of the substrate).

    • Stir the mixture at a controlled temperature (e.g., room temperature or 30-40 °C).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by chiral GC or HPLC to determine the ee of the remaining alcohol and the formed ester, as well as the conversion.

  • Workup:

    • When the desired conversion (often close to 50%) and ee are reached, stop the reaction by filtering off the immobilized enzyme.

    • Wash the enzyme with fresh solvent.

    • The filtrate contains the unreacted (and enantiomerically enriched) alcohol and the newly formed (and also enantiomerically enriched) ester.

  • Separation and Purification:

    • Separate the alcohol from the ester using column chromatography.

    • Analyze the purified alcohol and ester to confirm their ee.

Data Presentation

Table 2: Factors Affecting Enantioselectivity in Lipase-Catalyzed Kinetic Resolution

ParameterGeneral Effect on Enantioselectivity (E-value)
Enzyme Highly dependent on the specific lipase and substrate. Screening is essential.
Solvent Non-polar solvents like hexane or toluene often give higher E-values than polar solvents.
Acyl Donor The structure of the acyl donor can significantly influence the E-value. Bulky acyl donors can sometimes increase selectivity.
Temperature Lowering the temperature generally increases the E-value but decreases the reaction rate.

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase (CSP).

Troubleshooting Guide

Q: I am not getting any separation of my enantiomers on a chiral column. What should I do?

A: A complete lack of separation can be due to:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for your analyte. Screening different types of CSPs (e.g., polysaccharide-based, protein-based, Pirkle-type) is recommended.

  • Incorrect Mobile Phase: The mobile phase composition is critical for achieving separation. For normal phase, the type and percentage of the polar modifier (e.g., isopropanol, ethanol) are key variables. For reversed-phase, the pH and organic modifier content are important.

  • Strong Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and loss of resolution.

Q: My peaks are broad and/or tailing, leading to poor resolution. How can I improve the peak shape?

A: Poor peak shape can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Adding a mobile phase additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can help to suppress these interactions.

  • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try injecting a smaller amount.

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening.

  • Column Contamination: A contaminated column can lead to poor peak shape. Flushing the column with a strong solvent may help.

Q: My peaks are splitting. What is the cause?

A: Peak splitting can be a complex issue with several potential causes:

  • Co-eluting Impurity: The "split" peak may actually be two closely eluting compounds.

  • Sample Solvent Incompatibility: A mismatch between the sample solvent and the mobile phase can cause peak splitting, especially for early-eluting peaks.[1]

  • Column Void or Contamination: A void at the head of the column or contamination can disrupt the sample band and lead to split peaks.[2]

  • Mobile Phase pH near pKa: If the mobile phase pH is close to the pKa of an ionizable analyte, you may see peak splitting due to the presence of both ionized and neutral forms.[1]

Frequently Asked Questions (FAQs)

Q: How do I choose the right chiral column for my compound?

A: Column selection is often a process of screening. Most labs have a set of standard chiral columns that cover a wide range of compound classes. Polysaccharide-based columns (e.g., cellulose and amylose derivatives) are a good starting point as they are very versatile.

Q: What is the difference between normal phase and reversed-phase chiral chromatography?

A:

  • Normal Phase: Uses a non-polar mobile phase (e.g., hexane) with a polar modifier (e.g., isopropanol). It is often used for less polar compounds.

  • Reversed-Phase: Uses a polar mobile phase (e.g., water/acetonitrile or water/methanol) and is suitable for more polar compounds.

Experimental Protocol: Chiral HPLC Method Development

This protocol provides a general workflow for developing a chiral HPLC method for enantiomeric excess determination.

  • Column and Mobile Phase Screening:

    • Select a set of 2-4 chiral columns with different selectivities.

    • Prepare a series of mobile phases for screening in both normal and reversed-phase modes.

      • Normal Phase: Start with a mixture of hexane and isopropanol (e.g., 90:10).

      • Reversed-Phase: Start with a mixture of water (with a buffer like ammonium acetate) and acetonitrile or methanol (e.g., 50:50).

    • Inject a racemic standard of your compound onto each column with each mobile phase and evaluate the separation.

  • Method Optimization:

    • Once a promising column and mobile phase system are identified, optimize the separation by systematically varying the mobile phase composition.

      • Normal Phase: Adjust the percentage of the alcohol modifier.

      • Reversed-Phase: Adjust the percentage of the organic modifier and the pH of the aqueous phase.

    • Optimize the flow rate and column temperature to improve resolution and analysis time. Lower flow rates and temperatures often improve chiral separations.

    • If necessary, add a mobile phase additive (acid or base) to improve peak shape.

  • Method Validation:

    • Once a satisfactory separation is achieved, validate the method for parameters such as linearity, precision, accuracy, and robustness to ensure it is suitable for its intended purpose.

Data Presentation

Table 3: Optimizing Chiral Separations on HPLC - Key Parameters

ParameterHow to AdjustExpected Outcome
Mobile Phase Composition Change the ratio of strong to weak solvent. In normal phase, vary the alcohol percentage.Affects retention time and selectivity.
Mobile Phase Additives Add a small amount of acid (e.g., TFA) or base (e.g., DEA).Improves peak shape for acidic or basic analytes.[3]
Flow Rate Decrease the flow rate.Often increases resolution but also increases analysis time.
Temperature Decrease the temperature.Generally increases selectivity but may broaden peaks.
Column Chemistry (CSP) Screen different types of chiral stationary phases.The most powerful way to achieve separation if one column is not working.

Preventing Racemization

Racemization, the conversion of an enantiomerically enriched sample into a racemic mixture, is a common cause of low enantiomeric excess.

Troubleshooting Guide

Q: My starting material has high ee, but after the workup and purification, the ee is low. What could be happening?

A: This strongly suggests that racemization is occurring during the workup or purification steps. Common causes include:

  • Presence of Acid or Base: Many chiral centers are labile to acid or base, which can catalyze racemization through mechanisms like enolization or carbocation formation.[4]

  • Elevated Temperatures: Heating a sample for extended periods can sometimes provide enough energy to overcome the barrier to racemization.

  • Chromatography on Silica or Alumina: The acidic nature of silica gel or the basic nature of alumina can cause racemization of sensitive compounds during column chromatography.

Strategies to Prevent Racemization
  • Mild Workup Conditions: Use mild acids or bases for extractions and quenches, and keep the contact time as short as possible. Use of buffered solutions can help maintain a neutral pH.

  • Low-Temperature Operations: Perform all workup and purification steps at low temperatures whenever possible.

  • Neutralize Chromatography Media: For column chromatography, you can neutralize silica gel by adding a small amount of a non-nucleophilic base like triethylamine to the eluent. Alternatively, use a less acidic or basic stationary phase.

  • Avoid Prolonged Heating: When concentrating solutions, use a rotary evaporator at the lowest practical temperature and avoid heating the dry solid.

  • Protect Sensitive Functional Groups: If a particular functional group is responsible for the instability of the chiral center, it may be possible to protect it during the workup and purification and then deprotect it in a final step under non-racemizing conditions.

cluster_problem Problem cluster_causes Common Causes cluster_solutions Prevention Strategies racemization Racemization During Workup/Purification acid_base Acid/Base Exposure racemization->acid_base heat Elevated Temperature racemization->heat chromatography Active Chromatography Media (Silica/Alumina) racemization->chromatography mild_conditions Use Mild Workup Conditions acid_base->mild_conditions low_temp Low Temperature Operations heat->low_temp avoid_heat Avoid Prolonged Heating heat->avoid_heat neutral_chrom Neutralize or Choose Inert Chromatography Media chromatography->neutral_chrom

Troubleshooting and preventing racemization.

References

Technical Support Center: Optimization of Solvent Systems for Acid Resolution with (S)-(+)-1-Methoxy-2-propylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-(+)-1-methoxy-2-propylamine for the chiral resolution of carboxylic acids. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and illustrative data to facilitate the optimization of your resolution processes.

Troubleshooting Guides

This section addresses common issues encountered during the resolution of acids with this compound, presented in a question-and-answer format.

Problem: No precipitation of the diastereomeric salt occurs upon addition of this compound.

  • Possible Cause 1: High solubility of the diastereomeric salt in the chosen solvent. The salt may be too soluble to crystallize under the current conditions.

    • Solution: Try a less polar solvent or a solvent mixture. For instance, if you are using a polar solvent like methanol, consider switching to or adding a less polar co-solvent like toluene or hexane. Cooling the solution to a lower temperature can also induce precipitation. Seeding the solution with a small crystal of the desired diastereomeric salt, if available, can initiate crystallization.

  • Possible Cause 2: Insufficient concentration of the acid and resolving agent. The solution may not be saturated enough for crystallization to occur.

    • Solution: Increase the concentration of your racemic acid and the resolving agent. You can also try to slowly evaporate the solvent to reach the saturation point.

  • Possible Cause 3: Incorrect stoichiometry. An improper ratio of the acid to the resolving agent can hinder salt formation.

    • Solution: Ensure that you are using the correct molar equivalents of the resolving agent. Typically, a 1:1 molar ratio of the racemic acid to the resolving agent is a good starting point, but optimization may be required.

Problem: The obtained enantiomeric excess (e.e.) of the resolved acid is low.

  • Possible Cause 1: Co-precipitation of both diastereomeric salts. The solubilities of the two diastereomeric salts in the chosen solvent may be too similar, leading to the crystallization of both.

    • Solution: This is a common challenge in diastereomeric resolution. A systematic solvent screening is crucial. Experiment with a range of solvents with varying polarities and hydrogen bonding capabilities. Recrystallization of the obtained diastereomeric salt from the same or a different solvent system can significantly improve the diastereomeric purity and, consequently, the enantiomeric excess of the final acid.

  • Possible Cause 2: Incomplete resolution in a single crystallization step. Achieving high enantiomeric excess often requires multiple crystallization steps.

    • Solution: Perform one or more recrystallizations of the diastereomeric salt. Monitor the diastereomeric excess at each stage to determine the optimal number of recrystallizations.

  • Possible Cause 3: Racemization of the acid or resolving agent. If the chiral centers are labile under the experimental conditions, racemization can occur, leading to a lower e.e.

    • Solution: Avoid harsh conditions such as high temperatures or strong acidic/basic environments if your compounds are susceptible to racemization. Analyze the stability of your acid and resolving agent under the chosen conditions.

Problem: The yield of the resolved acid is low.

  • Possible Cause 1: Significant solubility of the desired diastereomeric salt. A portion of the desired salt may remain in the mother liquor.

    • Solution: Optimize the solvent system to minimize the solubility of the target diastereomeric salt while maximizing the solubility of the other. Cooling the crystallization mixture for an extended period can also improve the yield. The mother liquor can also be treated to recover the resolving agent and the other enantiomer of the acid.

  • Possible Cause 2: Material loss during transfers and filtration. Mechanical losses can contribute to a lower overall yield.

    • Solution: Employ careful handling techniques to minimize losses during filtration and washing steps. Use a minimal amount of cold solvent to wash the crystals to avoid dissolving the product.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound for resolving acids?

A1: The resolution is based on the formation of diastereomeric salts. The racemic acid, which is a 1:1 mixture of two enantiomers ((R)-acid and (S)-acid), is reacted with the single enantiomer resolving agent, this compound. This reaction forms a pair of diastereomers: ((R)-acid)-(S)-amine) and ((S)-acid)-(S)-amine). Diastereomers have different physical properties, including solubility. By carefully selecting a solvent system, one diastereomer can be selectively crystallized from the solution, while the other remains in the mother liquor. The crystallized diastereomer is then separated, and the pure enantiomer of the acid is recovered by treatment with a strong acid.

Q2: How do I choose the optimal solvent for the resolution?

A2: The ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts. This allows for the selective crystallization of the less soluble salt. A good starting point is to screen a variety of solvents with different polarities, such as alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ethers (diethyl ether, methyl tert-butyl ether), and hydrocarbons (hexane, toluene), as well as their mixtures. Small-scale parallel screening experiments are an efficient way to identify promising solvent systems.

Q3: How can I determine the enantiomeric excess of my resolved acid?

A3: The enantiomeric excess (e.e.) of the resolved acid is typically determined using chiral chromatography, most commonly chiral High-Performance Liquid Chromatography (HPLC). Other methods include chiral Gas Chromatography (GC) after derivatization, or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent or a chiral derivatizing agent.

Q4: Can I recover the this compound resolving agent after the resolution?

A4: Yes, the resolving agent can be recovered. After separating the diastereomeric salt, the mother liquor contains the other diastereomer and any excess resolving agent. By adjusting the pH of the mother liquor with a base, the amine can be deprotonated and extracted into an organic solvent. Similarly, after liberating the resolved acid from the crystallized salt with a strong acid, the resolving agent will be in the aqueous layer as its salt and can be recovered by basification and extraction.

Q5: What is the significance of the temperature during crystallization?

A5: Temperature plays a crucial role in controlling the solubility of the diastereomeric salts and the kinetics of crystallization. Generally, the salt is dissolved at an elevated temperature, and then the solution is slowly cooled to induce crystallization. The final cooling temperature and the cooling rate can significantly impact the yield and purity of the obtained crystals. A slower cooling rate often leads to larger, purer crystals.

Experimental Protocols

General Protocol for the Resolution of a Racemic Carboxylic Acid

This protocol provides a general framework for the resolution of a racemic carboxylic acid using this compound. The specific solvent, temperatures, and crystallization times will need to be optimized for each specific acid.

  • Salt Formation:

    • In a suitable flask, dissolve the racemic carboxylic acid (1.0 eq.) in the chosen solvent (e.g., ethanol) with gentle heating.

    • In a separate container, dissolve this compound (0.5-1.0 eq.) in a small amount of the same solvent.

    • Slowly add the solution of the resolving agent to the solution of the acid with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal formation.

    • If no crystals form, try seeding the solution with a small crystal of the product, scratching the inside of the flask with a glass rod, or slowly adding a less polar co-solvent.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the dried diastereomeric salt in water.

    • Add a strong acid (e.g., 1M HCl) dropwise until the pH is acidic (pH ~1-2).

    • Extract the liberated carboxylic acid into an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄), and evaporate the solvent to obtain the enantiomerically enriched acid.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess of the recovered acid using an appropriate analytical technique, such as chiral HPLC.

Data Presentation

The following tables provide illustrative data on the effect of different solvent systems on the yield and enantiomeric excess for the resolution of a hypothetical racemic carboxylic acid with this compound. Note: This data is for exemplary purposes and the optimal conditions for your specific acid will need to be determined experimentally.

Table 1: Effect of Single Solvent Systems on Resolution Efficiency

SolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Recovered Acid (%)
Methanol3565
Ethanol4278
Isopropanol4885
Ethyl Acetate5592
Toluene2550

Table 2: Effect of Mixed Solvent Systems on Resolution Efficiency

Solvent System (v/v)Yield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Recovered Acid (%)
Ethanol/Water (9:1)4582
Isopropanol/Hexane (4:1)5290
Ethyl Acetate/Toluene (1:1)6095
Methanol/Diethyl Ether (1:2)4075

Mandatory Visualizations

Experimental Workflow for Chiral Resolution

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation cluster_recovery Recovery & Analysis racemic_acid Racemic Acid ((R)-Acid + (S)-Acid) salt_formation Diastereomeric Salt Formation in Optimal Solvent racemic_acid->salt_formation resolving_agent (S)-(+)-1-methoxy- 2-propylamine resolving_agent->salt_formation crystallization Selective Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt ((S)-Acid)-(S)-Amine) filtration->less_soluble_salt Solid mother_liquor Mother Liquor with More Soluble Diastereomer filtration->mother_liquor Liquid acid_liberation Acid Liberation (Acidification) less_soluble_salt->acid_liberation resolved_acid Enantiomerically Pure (S)-Acid acid_liberation->resolved_acid ee_determination e.e. Determination (Chiral HPLC) resolved_acid->ee_determination

Caption: Workflow for the chiral resolution of a racemic acid.

Logical Relationship in Solvent Optimization

solvent_optimization start Start: Racemic Acid + This compound solvent_screening Solvent Screening (Polarity, H-bonding) start->solvent_screening crystallization_check Crystallization Occurs? solvent_screening->crystallization_check crystallization_check->solvent_screening No ee_check High e.e.? crystallization_check->ee_check Yes yield_check High Yield? ee_check->yield_check Yes recrystallize Recrystallize Salt ee_check->recrystallize No optimize_conditions Optimize Temp. & Concentration yield_check->optimize_conditions No end End: Optimized Protocol yield_check->end Yes recrystallize->ee_check optimize_conditions->crystallization_check

Caption: Decision-making process for solvent system optimization.

How to remove unreacted (S)-(+)-1-METHOXY-2-PROPYLAMINE from a reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted (S)-(+)-1-methoxy-2-propylamine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

The most common methods for removing primary amines like this compound include:

  • Aqueous Acidic Extraction: Washing the organic reaction mixture with a dilute aqueous acid solution to protonate the amine, rendering it water-soluble.[1][2]

  • Scavenger Resins: Using solid-supported resins that selectively react with and bind primary amines, allowing for their removal by simple filtration.[3][4][5][6]

  • Chromatography: Employing techniques like High-Performance Liquid Chromatography (HPLC) or Flash Chromatography on silica or basic alumina.[7][8]

  • Distillation: This is a viable method, but it is complicated by the formation of an azeotrope between 1-methoxy-2-propylamine and water.[9][10][11]

  • Precipitation: Forming an amine salt which may precipitate out of the organic solvent.[8]

Q2: How does aqueous acidic extraction work to remove amines?

Aqueous acidic extraction is a standard liquid-liquid extraction technique. When the organic phase containing the basic amine is washed with a dilute acid (e.g., HCl), the amine is protonated to form an ammonium salt.[1][8] This salt is ionic and therefore has much higher solubility in the aqueous phase than the neutral amine, allowing it to be partitioned away from the desired product in the organic layer.[1][2]

Q3: What are scavenger resins and how are they used for amine removal?

Scavenger resins are functionalized polymers designed to react with and sequester specific types of molecules from a solution.[6] For primary amines, resins with electrophilic functional groups like isocyanate, aldehyde, or sulfonyl chloride are highly effective.[4][5] The process involves adding the resin to the reaction mixture, allowing it to react with the excess amine, and then removing the resin-bound amine by filtration.[3] This method is particularly useful in parallel synthesis and for purifications where traditional extraction is difficult.[6]

Q4: Can I use chromatography to remove this compound?

Yes, chromatography is a powerful tool for this separation. Normal-phase HPLC on silica, diol, or cyano stationary phases can be effective.[7] However, amines can cause peak tailing on standard silica gel. This issue can often be mitigated by adding a small amount of a volatile amine, such as triethylamine or n-propylamine, to the mobile phase.[7][8] For particularly difficult separations, reverse-phase or basic alumina chromatography may also be considered.[8]

Purification Method Selection

Choosing the right purification method depends on the properties of your desired product, particularly its stability to acid and its chromatographic behavior. The following diagram outlines a general decision-making workflow.

G start Reaction Mixture (Product + Unreacted Amine) acid_stable Is the desired product acid-stable? start->acid_stable extraction Perform Aqueous Acidic Extraction acid_stable->extraction Yes scavenger Use Scavenger Resin (e.g., Aldehyde or Isocyanate) acid_stable->scavenger No end_extraction Purified Product extraction->end_extraction chromatography Consider Chromatography (e.g., Basic Alumina or Reverse Phase) scavenger->chromatography If further purification needed end_scavenger Purified Product scavenger->end_scavenger end_chrom Purified Product chromatography->end_chrom G cluster_workflow Workflow: Aqueous Acidic Extraction A 1. Transfer reaction mixture to a separatory funnel. B 2. Add an equal volume of dilute aqueous acid (e.g., 1M HCl). A->B C 3. Shake funnel vigorously and allow layers to separate. B->C D 4. Drain the lower (aqueous) layer. C->D E 5. Repeat wash with acid 1-2 more times. D->E F 6. Wash organic layer with brine to remove residual water. E->F G 7. Dry organic layer over Na2SO4, filter, and concentrate. F->G G cluster_workflow Workflow: Scavenger Resin Purification A 1. Choose a suitable scavenger resin (e.g., PS-Isocyanate). B 2. Add resin (typically 2-4 equivalents relative to the amine) to the mixture. A->B C 3. Agitate the slurry at room temperature or with gentle heating. B->C D 4. Monitor amine disappearance by TLC, LC-MS, or GC. C->D E 5. Once complete, filter the mixture to remove the resin. D->E F 6. Wash the filtered resin with fresh solvent to recover product. E->F G 7. Combine the filtrate and washes, then concentrate. F->G

References

Preventing racemization of (S)-(+)-1-METHOXY-2-PROPYLAMINE during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-(+)-1-Methoxy-2-propylamine. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and stability of this chiral amine, with a focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where an enantiomerically pure substance, like this compound, converts into a mixture containing equal amounts of both enantiomers (S and R forms), known as a racemate.[1] This is a significant concern in pharmaceutical and chemical synthesis because different enantiomers can have vastly different biological activities or effects.[2] For your experiments, using a sample that has partially racemized can lead to lower yields of the desired stereoisomer, unexpected side products, and inconsistent results.

Q2: What are the primary factors that can cause racemization of chiral amines during storage?

A2: The stereochemical integrity of a chiral amine can be compromised by several factors. The most common causes of racemization include:

  • Heat: Elevated temperatures provide the energy needed to overcome the activation barrier for inversion of the chiral center.[1]

  • Presence of Acids or Bases: Both acids and bases can catalyze racemization.[1][3][4] For amines, bases can facilitate the removal of a proton adjacent to the chiral center, potentially forming an achiral intermediate.[5][6] Acids can also promote racemization through various mechanisms.

  • Exposure to Moisture: Amines can be hygroscopic, meaning they absorb moisture from the air.[7] The presence of water can facilitate proton exchange and potentially lead to racemization.

  • Incompatible Materials: Storage in containers made of reactive materials or contamination with incompatible chemicals can degrade the sample and promote racemization.[8]

Q3: What are the ideal storage conditions to maintain the enantiomeric purity of this compound?

A3: To minimize the risk of racemization and degradation, the compound should be stored under controlled conditions. Safety data sheets indicate the compound is stable under recommended storage conditions.[3][9] General guidelines for chiral amines suggest a cool, dry, and inert environment.[7][10]

Q4: How can I determine if my sample of this compound has racemized?

A4: The most reliable way to assess the enantiomeric purity of your sample is to measure its enantiomeric excess (ee). Several analytical techniques can be used for this purpose:

  • Chiral Chromatography (HPLC or GC): This is the most common and accurate method. It uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification.[11]

  • NMR Spectroscopy: Using a chiral derivatizing agent or a chiral shift reagent can allow you to distinguish between the enantiomers by creating diastereomeric species that have different NMR spectra.[12]

  • Polarimetry: A decrease in the measured specific optical rotation compared to the value of the pure enantiomer indicates a loss of enantiomeric purity. However, this method is generally less accurate than chromatographic techniques for precise ee determination.

Troubleshooting Guide

Problem: My reaction yield is low, or I'm observing unexpected diastereomers when using stored this compound.

  • Possible Cause: The stored amine may have partially racemized. The presence of the undesired (R)-enantiomer can lead to the formation of unwanted diastereomers or act as an impurity that inhibits the reaction.

  • Recommended Action:

    • Verify Enantiomeric Purity: Before use, analyze the enantiomeric excess (ee) of the stored amine using a validated method like chiral HPLC or GC.

    • Review Storage History: Check if the sample was exposed to elevated temperatures, incompatible chemicals, or atmospheric moisture. Ensure the container was tightly sealed.[7][10]

    • Use a Fresh Sample: If significant racemization is confirmed, it is best to use a new, unopened sample of the amine to ensure the reliability of your experimental results.

Problem: The measured optical rotation of my amine sample has decreased over time.

  • Possible Cause: A decrease in optical rotation is a direct indication that the enantiomeric purity of the sample has been compromised and racemization has occurred.

  • Recommended Action:

    • Quantify Racemization: Perform a quantitative analysis (e.g., chiral HPLC) to determine the exact enantiomeric excess.

    • Implement Corrective Storage: Immediately transfer any remaining stock to optimal storage conditions as outlined in the table below.

    • Consider Purification (Advanced): For high-value materials, repurification by diastereomeric salt crystallization may be an option, though procuring a new sample is often more practical.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Store in a cool place, generally below 30°C (86°F).[7][10]Minimizes thermal degradation and provides less energy for racemization.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents exposure to atmospheric moisture (amines can be hygroscopic) and oxygen.[7]
Container Tightly sealed containers made of non-reactive materials like amber glass or HDPE.[7]Prevents contamination and exposure to air/moisture. Amber glass protects from light.
Incompatibilities Keep away from acids, bases, acid halides, and strong oxidizing agents.[3][8]Prevents chemical reactions that can cause degradation and catalyze racemization.[1]

Experimental Protocols

Protocol: Determination of Enantiomeric Excess using Chiral HPLC

This protocol provides a general framework for analyzing the enantiomeric purity of this compound. Specific column and mobile phase conditions should be optimized for your system.

  • Sample Preparation:

    • Accurately prepare a dilute solution of the amine sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent like isopropanol.

    • Note: For UV detection, derivatization with a UV-active agent (e.g., a benzoyl group) may be necessary to improve sensitivity. Ensure the derivatization process itself does not cause racemization.

  • Instrumentation and Columns:

    • HPLC System: A standard HPLC system with a UV or other suitable detector.

    • Chiral Column: Select a chiral stationary phase (CSP) known for separating amines. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.[13]

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol). A typical starting point could be 90:10 hexane:isopropanol.

    • Flow Rate: 1.0 mL/min.[11]

    • Temperature: Ambient or controlled room temperature.

    • Detection: UV detector set to an appropriate wavelength for the analyte or its derivative (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a standard of the racemic mixture to determine the retention times of both the (S) and (R) enantiomers.

    • Inject the sample to be analyzed.

    • Calculate the enantiomeric excess (ee) using the peak areas (A) of the two enantiomers: ee (%) = [(A_S - A_R) / (A_S + A_R)] x 100

Visualizations

TroubleshootingWorkflow start Observation: Reduced yield, poor stereoselectivity, or unexpected side products. check_ee Has the enantiomeric excess (ee) of the stored amine been verified? start->check_ee review_storage Action: Review storage conditions. (Temp, atmosphere, container seal) start->review_storage perform_analysis Action: Perform chiral analysis (e.g., HPLC, GC) to quantify ee. check_ee->perform_analysis No is_racemized Is significant racemization observed? check_ee->is_racemized Yes perform_analysis->is_racemized procure_new Resolution: Procure a new, validated sample of the amine. is_racemized->procure_new Yes use_amine Proceed with experiment using the verified amine. is_racemized->use_amine No link_to_storage Action: Ensure remaining stock is stored under optimal conditions. procure_new->link_to_storage

Caption: Troubleshooting workflow for addressing potential racemization issues.

Caption: Simplified mechanism of racemization via an achiral intermediate.

References

Technical Support Center: Derivatization with (S)-(+)-1-Methoxy-2-propylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using (S)-(+)-1-Methoxy-2-propylamine for the derivatization of chiral molecules, particularly carboxylic acids, for analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for in a laboratory setting?

A1: this compound is a chiral derivatizing agent. It is used to react with a mixture of enantiomers (e.g., of a carboxylic acid) to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard chromatography techniques like HPLC, allowing for the determination of the enantiomeric excess (ee) of the original sample.

Q2: What types of functional groups can be derivatized with this compound?

A2: As a primary amine, it is most commonly used to derivatize carboxylic acids to form amides. This is typically achieved using a coupling agent to activate the carboxylic acid. It can also potentially react with other functional groups like aldehydes and ketones to form imines, although this is a less common application for this specific reagent in chiral analysis.

Q3: Why am I seeing low yields of my desired diastereomeric product?

A3: Low yields can be attributed to several factors. One of the primary reasons is steric hindrance. This compound has a methyl group adjacent to the amine, which can slow down the reaction with sterically bulky carboxylic acids. Other causes can include incomplete activation of the carboxylic acid, suboptimal reaction conditions (temperature, solvent, pH), or the presence of moisture which can hydrolyze activated intermediates.

Q4: I am observing unexpected peaks in my chromatogram. What could they be?

A4: Unexpected peaks are often the result of side reactions. When using carbodiimide coupling agents like EDC, byproducts such as N-acylisourea or water-soluble ureas can be formed.[1][2][3][4] If additives like HOBt are used, the amine can sometimes react with the coupling agent itself to form a guanidinium byproduct.[1] Incomplete reactions will also show peaks for the unreacted starting materials.

Q5: Is there a risk of racemization during the derivatization process?

A5: Yes, some racemization can occur, although it is generally minimal with modern coupling agents.[5] The activation of the carboxylic acid can sometimes lead to partial racemization of the analyte. The use of additives like 1-hydroxybenzotriazole (HOBt) is known to minimize this side reaction.[5] It is crucial to perform control experiments with enantiomerically pure standards to assess the degree of racemization in your specific system.

Troubleshooting Guide

This section addresses common problems encountered during derivatization with this compound.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Steric Hindrance The methyl group on the amine or bulky groups on the carboxylic acid can impede the reaction.[6] Increase the reaction time and/or temperature. Consider using a less sterically hindered derivatizing agent if the problem persists.
Inefficient Carboxylic Acid Activation The coupling agent (e.g., EDC) may be old or degraded. Use fresh coupling agents. Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of the activated acid. The use of additives like N-hydroxysuccinimide (NHS) can improve efficiency by forming a more stable intermediate.[3]
Suboptimal pH The reaction is pH-sensitive. For EDC/NHS coupling, the activation step is most efficient at a pH of 4.5-5.5, while the subsequent amidation is favored at a pH of 7-8.[7][8]
Incorrect Solvent Use a polar aprotic solvent such as DMF or DCM for the reaction. Ensure all reactants are soluble in the chosen solvent.
Problem 2: Presence of Multiple Unexpected Peaks
Possible Cause Suggested Solution
Coupling Agent Byproducts Carbodiimide reagents like EDC and DCC form urea byproducts.[2][4][5] If using EDC, the resulting urea is water-soluble and can often be removed with an aqueous workup. For DCC, the urea is insoluble and can be filtered off.
Side reaction with Coupling Agent Additives Additives like HOBt can sometimes react with the amine to form guanidinium byproducts.[1] Ensure the correct order of addition: activate the carboxylic acid with the coupling agent and HOBt before adding the amine.
Formation of Acid Anhydride The activated O-acylisourea intermediate can react with another molecule of the carboxylic acid to form an acid anhydride, which can then react with the amine.[4] This is more likely to occur if the amine is added slowly or if there is a delay between activation and amine addition.
Problem 3: Poor Diastereomeric Resolution in HPLC
Possible Cause Suggested Solution
Suboptimal HPLC Method The diastereomers may be co-eluting. Optimize the mobile phase composition, gradient, flow rate, and column temperature. Consider using a different type of stationary phase.
Analyte Racemization As discussed in the FAQs, some racemization can occur. Use HOBt or a similar additive to suppress this. Evaluate the extent of racemization using an enantiopurified standard.[5]
On-Column Epimerization The diastereomers may be interconverting on the HPLC column. This can sometimes be influenced by the pH of the mobile phase or the nature of the stationary phase.

Data Presentation: Representative Yields in a Derivatization Reaction

The following table summarizes hypothetical but realistic outcomes for the derivatization of a chiral carboxylic acid with this compound using EDC/HOBt as the coupling system, illustrating the impact of steric hindrance.

Analyte (Chiral Carboxylic Acid)Steric HindranceDesired Diastereomers Yield (%)N-Acylisourea Byproduct (%)Unreacted Amine (%)
Chiral Acetic Acid derivativeLow90-95< 5< 5
Chiral Phenylacetic Acid derivativeMedium75-855-105-15
Chiral Diphenylacetic Acid derivativeHigh40-6010-2020-40

Note: These are representative values. Actual yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Key Experiment: Derivatization of a Chiral Carboxylic Acid

This protocol is a general guideline for the derivatization of a chiral carboxylic acid with this compound using EDC and HOBt.

Materials:

  • Chiral carboxylic acid

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas

Procedure:

  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the chiral carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC (1.2 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude mixture of diastereomers can then be purified by column chromatography or analyzed directly by HPLC.

Visualizations

Logical Relationships and Workflows

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Dissolve Chiral Carboxylic Acid, EDC, and HOBt in Anhydrous Solvent B Stir for 30 min at RT for Activation A->B C Add this compound B->C D Stir for 12-24h at RT C->D E Monitor Reaction by TLC/LC-MS D->E F Aqueous Workup (NaHCO3, Brine) E->F If complete G Dry and Concentrate F->G H Analyze by HPLC G->H Troubleshooting_Tree Start Problem with Derivatization Q1 Low or No Product? Start->Q1 Q2 Unexpected Peaks? Start->Q2 Q3 Poor HPLC Resolution? Start->Q3 A1 Check for Steric Hindrance Increase Time/Temp Q1->A1 Yes B1 Identify Coupling Agent Byproducts (Ureas, etc.) Q2->B1 Yes C1 Optimize HPLC Method (Mobile Phase, Gradient) Q3->C1 Yes A2 Verify Reagent Activity (EDC, HOBt) A1->A2 A3 Optimize pH and Solvent A2->A3 B2 Check Order of Addition B1->B2 B3 Analyze for Unreacted Starting Materials B2->B3 C2 Assess Racemization with Standards C1->C2 C3 Check for On-Column Epimerization C2->C3 Reaction_Pathway RCOOH R-COOH (Chiral Acid) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + Amine (S)-Amine Diastereomers Diastereomeric Amides (Desired Product) Amine->Diastereomers + Amine->Diastereomers + (direct, less efficient) EDC EDC EDC->O_Acylisourea + Urea Urea Byproduct EDC->Urea + H2O (hydrolysis) HOBt HOBt HOBt_Ester HOBt Active Ester HOBt->HOBt_Ester + O_Acylisourea->RCOOH + RCOOH O_Acylisourea->HOBt_Ester + O_Acylisourea->Diastereomers + (direct, less efficient) O_Acylisourea->Diastereomers + Amine O_Acylisourea->Urea + Amine Anhydride Acid Anhydride (Side Product) O_Acylisourea->Anhydride + RCOOH HOBt_Ester->Diastereomers +

References

Technical Support Center: Scaling Up Chiral Resolution of Amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up the chiral resolution of amines from the laboratory to the pilot plant.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of diastereomeric salt crystallization for chiral amine resolution.

Issue 1: Low Yield of the Desired Diastereomeric Salt

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Resolving Agent Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid derivatives). The choice of resolving agent is crucial and often requires empirical screening.[1][2][3]Identification of a resolving agent that forms a less soluble salt with the desired amine enantiomer, leading to higher precipitation and yield.
Inappropriate Solvent System Perform solubility studies with different solvents and solvent mixtures. The ideal solvent should provide a significant solubility difference between the two diastereomeric salts.[4]Selection of a solvent system that maximizes the precipitation of the desired diastereomeric salt while keeping the undesired salt in solution.
Unfavorable Crystallization Conditions Optimize the crystallization temperature and cooling profile. Low temperatures and high supersaturation can favor the crystallization of the desired salt.[2] Controlled cooling profiles can minimize secondary nucleation and improve crystal size distribution.[5][6][7][8][9]Improved yield by promoting the selective crystallization of the target diastereomer.
Incorrect Stoichiometry Investigate the effect of the stoichiometric ratio of the resolving agent. The phase diagram and, consequently, the yield can be significantly affected by this ratio.[2]Determination of the optimal ratio of resolving agent to racemic amine for maximum yield of the desired diastereomeric salt.

Issue 2: Low Enantiomeric Excess (ee) of the Final Amine

Potential Cause Troubleshooting Step Expected Outcome
Co-precipitation of the Undesired Diastereomer Adjust the cooling rate and level of supersaturation. Rapid cooling or high supersaturation can lead to the unwanted diastereomer precipitating.[2]Reduced co-precipitation and higher enantiomeric purity of the crystallized salt.
Formation of a Solid Solution Characterize the solid phase to determine if a solid solution is forming. If so, a different resolving agent or solvent system may be necessary. In some cases, enantioselective dissolution can be employed to enrich the desired enantiomer.[4]Identification of conditions that lead to the formation of a eutectic system rather than a solid solution, or successful enrichment of the desired enantiomer.
Presence of Impurities Ensure the racemic amine is of high purity. Impurities can interfere with the crystallization process and be incorporated into the crystal lattice, reducing enantiomeric excess.[10][11][12]Higher enantiomeric purity of the final product due to the removal of interfering impurities.
Incomplete Resolution Perform recrystallization of the diastereomeric salt. Multiple recrystallizations may be necessary to achieve the desired enantiomeric excess.[13]Progressive enrichment of the desired diastereomer, leading to a higher ee in the final amine.

Issue 3: Poor Crystal Quality or Difficult Filtration

Potential Cause Troubleshooting Step Expected Outcome
Rapid Crystallization Optimize the cooling profile and agitation. Slower cooling and appropriate stirring can lead to larger, more well-defined crystals.[14]Formation of larger crystals that are easier to filter and wash, leading to improved product quality and handling.
Oil Formation Adjust the solvent system or concentration. Oiling out can occur if the diastereomeric salt is too soluble or if the temperature is too high.Formation of a crystalline solid instead of an oil, allowing for proper isolation and purification.
Small Particle Size Investigate the seeding strategy. The use of seed crystals of the desired diastereomeric salt can promote crystal growth over nucleation, leading to larger particles.[2]Improved crystal size distribution and better filtration characteristics.

Frequently Asked Questions (FAQs)

Q1: How do I select the best resolving agent for my racemic amine?

A1: The selection of a resolving agent is often empirical. It is recommended to screen a variety of commercially available chiral acids (for resolving basic amines) such as derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid.[1][3] The ideal resolving agent will form a diastereomeric salt with one enantiomer of the amine that has significantly lower solubility in a chosen solvent system compared to the other diastereomeric salt.[1]

Q2: What is the importance of the solvent in chiral resolution by crystallization?

A2: The solvent plays a critical role in the success of a diastereomeric salt resolution. It influences the solubilities of the two diastereomeric salts and the difference in their solubilities. A good solvent system will maximize the precipitation of the desired diastereomeric salt while keeping the undesired one in solution. It is common to use solvent mixtures to fine-tune these solubility properties.[4]

Q3: How can I improve the overall yield of the desired enantiomer beyond the theoretical 50%?

A3: To exceed the 50% yield limit of a classical resolution, the unwanted enantiomer must be recycled. This is typically achieved by racemizing the unwanted enantiomer from the mother liquor and reintroducing it into the resolution process.[1][14][15] This "Resolution-Racemization-Recycle" (RRR) approach is crucial for developing an economically viable and greener industrial process.[16][17]

Q4: What are the key parameters to consider when scaling up from the lab to a pilot plant?

A4: When scaling up, it is important to consider changes in heat and mass transfer, mixing dynamics, and crystallization kinetics. The cooling profile, agitation rate, and seeding strategy that worked in the lab will likely need to be re-optimized in the pilot plant. A thorough understanding of the solid-liquid phase equilibrium is essential for a successful scale-up.[2]

Q5: How can I tell if my resolution is under kinetic or thermodynamic control?

A5: If the diastereomeric salt that crystallizes is not the most stable one, the resolution is under kinetic control. This can sometimes be advantageous if the kinetically favored salt is the one containing the desired amine enantiomer. Seeding with the desired diastereomeric salt can be used to favor a kinetically controlled outcome.[2] Thermodynamic control is achieved when the system reaches equilibrium, and the most stable (least soluble) diastereomeric salt precipitates.

Experimental Protocols

Protocol 1: Resolution of Racemic 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

This protocol is adapted from a published laboratory procedure and provides a general framework for the resolution of a chiral amine using a chiral acid.[14][15]

Materials:

  • Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • L-(+)-tartaric acid

  • Isopropanol

  • Water

  • 50% Sodium hydroxide solution

  • Methylene chloride

  • Magnesium sulfate

Procedure:

  • Dissolution: Dissolve 5 g (24 mmol) of the racemic amine in a mixture of 35 mL of isopropanol and 15 mL of water in a 100 mL round-bottom flask. Heat the mixture to 60 °C in a water bath to ensure complete dissolution.[15]

  • Salt Formation: While maintaining the temperature at 60 °C and stirring, add 3.6 g (24 mmol) of L-(+)-tartaric acid. Continue stirring at this temperature for 5 minutes to allow the acid to dissolve completely.[15]

  • Crystallization: Transfer the flask to an ice/water bath and allow the solution to cool. The diastereomeric salt should begin to crystallize.

  • Isolation: Collect the crystals by suction filtration and wash them with a small amount of cold isopropanol/water mixture.

  • Liberation of the Free Amine: Suspend the collected salt in water and add 50% sodium hydroxide solution until the salt completely dissolves and the pH is basic. This will regenerate the free amine.

  • Extraction: Extract the free amine with methylene chloride.

  • Drying and Evaporation: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to obtain the resolved amine.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the product. The ee is routinely higher than 85% with this method.[14]

Protocol 2: Racemization of the Unwanted Enantiomer

This protocol describes a method for racemizing the unwanted enantiomer of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, allowing for its recycling.[14][17]

Materials:

  • Enriched unwanted enantiomer of 1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Trichloroisocyanuric acid

  • Solvent (e.g., toluene)

  • Reducing agent (e.g., sodium borohydride)

Procedure:

  • N-Chlorination: Treat the unwanted amine enantiomer with trichloroisocyanuric acid. This forms an N-chloroamine intermediate.

  • Imine Formation: The N-chloroamine spontaneously eliminates HCl to form an achiral imine.[14]

  • Reduction: Reduce the imine back to the racemic amine using a suitable reducing agent like sodium borohydride.

  • Work-up and Isolation: Perform an appropriate work-up to isolate the racemic amine, which can then be reintroduced into the resolution process.

Data Presentation

Table 1: Comparison of Resolving Agents for a Hypothetical Chiral Amine

Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Amine (%)
(+)-Tartaric AcidMethanol4585
(-)-Dibenzoyltartaric AcidEthanol4292
(+)-Mandelic AcidIsopropanol3895
(-)-Camphorsulfonic AcidAcetone/Water3588

Note: This table is illustrative and the optimal conditions will vary depending on the specific amine.

Table 2: Effect of Solvent on the Resolution of (S)-1-phenylethylamine with (R)-Mandelic Acid

SolventYield of (S,R) Salt (%)ee of (S)-amine (%)
Methanol4088
Ethanol4391
Isopropanol3994
Acetonitrile3585

Note: This table is illustrative and based on general principles of solvent effects in diastereomeric resolutions.

Visualizations

G cluster_0 Lab Scale Development cluster_1 Pilot Plant Scale-Up lab_racemic Racemic Amine lab_screen Screen Resolving Agents & Solvents lab_racemic->lab_screen lab_optimize Optimize Crystallization Conditions lab_screen->lab_optimize pilot_resolution Diastereomeric Salt Crystallization lab_optimize->pilot_resolution Transfer Optimized Parameters pilot_racemic Racemic Amine pilot_racemic->pilot_resolution pilot_filtration Filtration pilot_resolution->pilot_filtration pilot_liberation Liberation of Free Amine pilot_filtration->pilot_liberation pilot_motherliquor Mother Liquor (Undesired Enantiomer) pilot_filtration->pilot_motherliquor pilot_product Desired Enantiomer pilot_liberation->pilot_product pilot_racemization Racemization pilot_motherliquor->pilot_racemization pilot_recycle Recycle pilot_racemization->pilot_recycle pilot_recycle->pilot_racemic

Caption: Workflow for scaling up chiral amine resolution.

G start Low Yield or ee check_solvent Is the solvent system optimized? start->check_solvent check_agent Is the resolving agent optimal? check_solvent->check_agent Yes screen_solvents Screen new solvents/mixtures check_solvent->screen_solvents No check_conditions Are crystallization conditions optimal? check_agent->check_conditions Yes screen_agents Screen new resolving agents check_agent->screen_agents No optimize_cooling Optimize cooling profile and temperature check_conditions->optimize_cooling No end Improved Yield/ee check_conditions->end Yes screen_solvents->check_agent screen_agents->check_conditions optimize_cooling->end

References

Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enantiomeric separation of chiral amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions. Chiral separation is a critical process in pharmaceutical development, as enantiomers of a drug can have significantly different pharmacological and toxicological profiles.[1][2][3] This guide provides practical solutions and detailed protocols to enhance the efficiency of your enantiomeric separations using chiral amines.

Troubleshooting Guide

This section addresses specific problems you may encounter during the enantiomeric separation of chiral amines.

Question: Why am I observing poor peak shape (e.g., tailing or fronting) for my chiral amine analytes in HPLC or SFC?

Answer:

Poor peak shape for chiral amines is a common issue, often stemming from interactions with the stationary phase or improper mobile phase composition. Here are the primary causes and solutions:

  • Silanol Interactions: Free silanol groups on silica-based chiral stationary phases (CSPs) can interact strongly with basic amines, leading to peak tailing.[4]

    • Solution: Add a basic modifier to the mobile phase to mask the silanol groups. Common choices include diethylamine (DEA), triethylamine (TEA), or butylamine (BA), typically at concentrations of 0.1-0.5%.[5][6][7] Be aware that prolonged use of amine additives can permanently alter the column chemistry, so it's advisable to dedicate columns for specific methods (e.g., neutral, acidic, or basic).[7][8]

  • Analyte Ionization State: The ionization state of the amine can significantly affect its interaction with the CSP.

    • Solution: Control the ionization by adding acidic or basic additives. For basic compounds, a basic additive is generally used.[5] Sometimes, a combination of an acid (like trifluoroacetic acid - TFA) and a base (like TEA) can improve peak shape and selectivity by forming ion pairs with the analyte.[9][10] A recommended starting concentration for screening is 0.3% TFA and 0.2% TEA in the mobile phase.[9][10]

  • Inappropriate Mobile Phase Composition: The choice of organic modifier and its proportion in the mobile phase is crucial.

    • Solution: Systematically screen different organic modifiers (e.g., methanol, ethanol, isopropanol, acetonitrile) and their ratios. In Supercritical Fluid Chromatography (SFC), larger alcohol modifiers can sometimes improve selectivity but may decrease efficiency, leading to peak tailing.[9]

Question: I am not achieving baseline separation of my chiral amine enantiomers. How can I improve the resolution?

Answer:

Improving resolution requires optimizing the selectivity (α) and/or the efficiency (N) of the chromatographic system. Here are several strategies:

  • Optimize the Mobile Phase:

    • Additive Concentration: Fine-tuning the concentration of acidic and/or basic additives can significantly impact selectivity. Even changing the elution order of enantiomers is possible by adjusting additive concentrations.[11]

    • Organic Modifier: The type and percentage of the organic modifier (e.g., alcohols in normal-phase HPLC or SFC) can alter the chiral recognition mechanism. Experiment with different alcohols like methanol, ethanol, and isopropanol.[5][6]

  • Adjust Chromatographic Conditions:

    • Temperature: Lowering the column temperature often increases the enantioselectivity, leading to better resolution.[12]

    • Flow Rate: Reducing the flow rate can enhance peak efficiency and, consequently, improve resolution, although this will increase the analysis time.

  • Select a Different Chiral Stationary Phase (CSP):

    • Complementary CSPs: Different CSPs have different chiral recognition mechanisms. If one CSP fails, another might provide the desired separation. Polysaccharide-based CSPs (e.g., ChiralPak series) and cyclofructan-based CSPs (e.g., Larihc CF6-P) can be complementary.[4] For instance, a cyclofructan-based CSP was shown to be highly effective for primary amines in polar organic mode.[4] Crown ether-based CSPs are also particularly effective for resolving primary amines.[13]

  • Derivatization of the Amine:

    • Solution: If direct separation is challenging, consider derivatizing the amine with a reagent like trifluoroacetic anhydride or isopropyl isocyanate.[14] This can enhance the interaction with the CSP and improve separation.

Question: My chiral amine is not eluting from the column, or the retention time is excessively long. What should I do?

Answer:

Strong retention of chiral amines is typically due to powerful interactions with the stationary phase.

  • Cause: In the absence of a basic additive, basic amines can bind irreversibly to the acidic silanol groups on the CSP surface.[15]

  • Solution:

    • Introduce a Basic Additive: Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase at a concentration of 0.1-0.2%. This will compete with the amine for active sites and facilitate its elution.[15]

    • Increase Modifier Strength: Increase the percentage of the polar organic modifier (e.g., alcohol) in the mobile phase to increase its eluotropic strength.

    • Consider a Different CSP: If the issue persists, the chosen CSP may have an exceptionally high affinity for your analyte. Switching to a CSP with a different chemistry may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the importance of chiral separation in drug development?

A1: Chiral separation is crucial because enantiomers of a chiral drug can exhibit different pharmacological activities and toxicity.[1][2][3] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause adverse effects.[2][3] Regulatory agencies like the FDA and EMA strongly favor the development of single-enantiomer drugs to ensure safety and efficacy.[1]

Q2: What are the most common analytical techniques for chiral amine separation?

A2: The most prevalent techniques are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), often utilizing chiral stationary phases (CSPs) or chiral additives.[1][2][3] Gas Chromatography (GC) with a chiral column is also used, particularly for volatile amines, which may require derivatization.[12][14]

Q3: How do I choose the right chiral stationary phase (CSP) for my amine?

A3: The selection of a CSP is often empirical, and screening a variety of columns is a common strategy.[6] However, some general guidelines exist:

  • Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose like Chiralpak IA, IB, IC, ID, IE, IF) are widely applicable and should be part of an initial screening.[4]

  • Cyclofructan-based CSPs (e.g., Larihc CF6-P) have shown excellent success in separating primary amines, especially in polar organic and SFC modes.[4][10]

  • Crown ether-based CSPs are specifically designed for the separation of primary amines.[13]

Q4: What is the role of additives like acids and bases in the mobile phase?

A4: Additives play a critical role in optimizing chiral separations:

  • Basic additives (e.g., TEA, DEA) are used to suppress the interaction of basic analytes with residual silanol groups on the silica surface of the CSP, which improves peak shape and reduces retention time.[5][6][15]

  • Acidic additives (e.g., TFA, formic acid) are used to control the ionization of acidic analytes.[5]

  • Combinations of acids and bases can form ion pairs with the analyte, which can enhance chiral recognition and improve peak shape and selectivity.[9][10]

Q5: Can I use the same column for both normal-phase and reversed-phase chiral separations?

A5: This depends on the type of CSP. Covalently bonded (immobilized) polysaccharide CSPs are generally robust and can be used with a wider range of solvents, allowing for switching between normal-phase, reversed-phase, and polar organic modes. However, coated CSPs are less robust and may be damaged by certain solvents. It is crucial to consult the column manufacturer's guidelines.

Data Presentation: Performance of Different CSPs for Chiral Amine Separation

The following tables summarize quantitative data from studies on the separation of chiral primary amines using different chiral stationary phases and chromatographic modes.

Table 1: Success Rate of Various CSPs in Normal Phase (NP) and Polar Organic (PO) Modes for a Set of 39 Chiral Primary Amines [4]

Chiral Stationary Phase (CSP)Separation ModeMobile Phase CompositionNumber of Separated Amines (out of 39)Percentage of Separated Amines (%)Number of Baseline Separations
Larihc CF6-P NPHeptane/EtOH (60:40) with 0.3% TFA + 0.2% TEA2052%11
POACN/MeOH (90:10) with 0.3% TFA + 0.2% TEA3897%21
ChiralPak IF NPHeptane/EtOH (90:10) with 0.1% BA2052%Not Specified
POACN/IPA (97:3) with 0.1% BA2565%14
ChiralPak IE POACN/IPA (97:3) with 0.1% BA1546% (of 32 UV absorbing)Not Specified
ChiralPak IA POACN/IPA (97:3) with 0.1% BA1855% (of 32 UV absorbing)Not Specified

Abbreviations: NP - Normal Phase, PO - Polar Organic, Hept - Heptane, EtOH - Ethanol, TFA - Trifluoroacetic Acid, TEA - Triethylamine, ACN - Acetonitrile, MeOH - Methanol, IPA - Isopropyl Alcohol, BA - Butylamine.

Table 2: Comparison of SFC, Polar Organic, and Normal Phase Modes on a Cyclofructan-Based CSP for a Set of 25 Primary Amines [9]

Chromatographic ModeBaseline Separations (out of 25)Total Separations (Hits) (out of 25)General Characteristics
SFC 1622Best peak symmetries
Polar Organic 13Not SpecifiedShortest analysis times
Normal Phase 17Not SpecifiedGreatest resolutions, longer analysis times

Experimental Protocols

Protocol 1: General Screening Method for Chiral Primary Amines using HPLC with a Cyclofructan-Based CSP (Larihc CF6-P)

This protocol is adapted from a screening study for chiral primary amines.[4][9]

  • System Preparation:

    • HPLC System: Agilent 1260 or equivalent, with a quaternary pump, autosampler, thermostated column compartment, and a diode array detector (DAD).

    • Column: Larihc® CF6-P, 250 mm x 4.6 mm, 5 µm.

    • Equilibration: Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Mobile Phase Preparation:

    • Polar Organic (PO) Mode: 90:10 (v/v) Acetonitrile/Methanol with 0.3% (v/v) Trifluoroacetic Acid (TFA) and 0.2% (v/v) Triethylamine (TEA).

    • Normal Phase (NP) Mode: 60:40 (v/v) Heptane/Ethanol with 0.3% (v/v) TFA and 0.2% (v/v) TEA.

    • Solvent Preparation: Use HPLC grade solvents. Filter and degas all mobile phases before use.

  • Sample Preparation:

    • Dissolve the racemic amine sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 - 2.0 mL/min.

    • Column Temperature: 25 °C (can be varied for optimization).

    • Injection Volume: 5 - 10 µL.

    • Detection: UV at a suitable wavelength for the analyte (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peaks for both enantiomers.

    • Calculate the resolution (Rs), selectivity (α), and retention factors (k). A resolution of Rs ≥ 1.5 is considered baseline separation.

Protocol 2: Derivatization of Chiral Amines for GC Analysis [14]

This protocol describes the derivatization of chiral amines with trifluoroacetic anhydride to enhance volatility and improve chromatographic separation on a chiral GC column.

  • Materials:

    • Racemic amine sample.

    • Trifluoroacetic anhydride (TFAA).

    • Anhydrous solvent (e.g., dichloromethane or ethyl acetate).

    • Small reaction vial with a screw cap.

  • Derivatization Procedure:

    • Dissolve approximately 1-2 mg of the chiral amine in 1 mL of the anhydrous solvent in the reaction vial.

    • Add a 1.5 to 2-fold molar excess of TFAA to the solution.

    • Cap the vial tightly and vortex for 1 minute.

    • Allow the reaction to proceed at room temperature for 15-30 minutes.

  • Sample Preparation for GC:

    • After the reaction is complete, the sample can be directly injected into the GC system. If necessary, dilute the sample with the solvent to an appropriate concentration for GC analysis.

  • GC Conditions (Example):

    • GC System: Agilent 6890 or equivalent with a Flame Ionization Detector (FID).

    • Column: Chiral GC column (e.g., a cyclodextrin-based CSP).

    • Carrier Gas: Hydrogen or Helium.

    • Temperature Program: Isothermal or a temperature gradient, to be optimized for the specific analyte. An initial isothermal period at a lower temperature can often improve the resolution of early eluting peaks.

    • Injector and Detector Temperature: Typically 250 °C.

Visualizations

Below are diagrams created using Graphviz to illustrate key workflows and concepts in enantiomeric separation.

Troubleshooting_Peak_Shape start Problem: Poor Peak Shape (Tailing/Fronting) cause1 Potential Cause: Silanol Interactions start->cause1 cause2 Potential Cause: Analyte Ionization start->cause2 cause3 Potential Cause: Mobile Phase start->cause3 solution1 Solution: Add Basic Modifier (TEA, DEA) to Mobile Phase cause1->solution1 solution2 Solution: Add Acid/Base Combination (TFA/TEA) cause2->solution2 solution3 Solution: Optimize Organic Modifier (Type and %) cause3->solution3

Caption: Troubleshooting workflow for poor peak shape in chiral amine separations.

Chiral_Separation_Optimization cluster_MobilePhase Mobile Phase Optimization cluster_Conditions Chromatographic Conditions cluster_StationaryPhase Stationary Phase start Goal: Improve Enantiomeric Resolution mp1 Adjust Additive Concentration start->mp1 mp2 Change Organic Modifier Type start->mp2 cond1 Decrease Temperature start->cond1 cond2 Decrease Flow Rate start->cond2 sp1 Screen Different CSP Types start->sp1 result Improved Resolution mp1->result Impacts Selectivity mp2->result Impacts Selectivity cond1->result Increases Selectivity cond2->result Increases Efficiency sp1->result Changes Recognition Mechanism

Caption: Strategies for optimizing the resolution of chiral amine enantiomers.

Chiral_Recognition_Mechanism cluster_Analyte cluster_CSP cluster_Interactions cluster_Outcome R_Enantiomer R CSP Chiral Selector R_Enantiomer->CSP 3-Point Interaction S_Enantiomer S S_Enantiomer->CSP Strong_Interaction Stronger Interaction (e.g., R-Enantiomer) Weak_Interaction Weaker Interaction (e.g., S-Enantiomer) Longer_Retention Longer Retention Time Strong_Interaction->Longer_Retention Leads to Shorter_Retention Shorter Retention Time Weak_Interaction->Shorter_Retention Leads to Separation Enantiomeric Separation

Caption: Conceptual diagram of the chiral recognition mechanism leading to separation.

References

Technical Support Center: Resolution of Sterically Hindered Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in the resolution of sterically hindered carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What defines a "sterically hindered" carboxylic acid in the context of chiral resolution?

A1: A sterically hindered carboxylic acid possesses bulky chemical groups near the carboxylic acid functional group or the chiral center. This bulkiness can physically impede the interactions required for separation, such as the formation of diastereomeric salts with a chiral resolving agent or the proper fit into the active site of an enzyme or the chiral selector of a chromatography column.[1][2] The kinetic resolution of α-chiral carboxylic acids bearing an all-carbon quaternary stereocenter is a formidable challenge due to this steric hindrance.[2]

Q2: What are the primary methods for resolving sterically hindered carboxylic acids?

A2: The three primary methods for resolving chiral carboxylic acids are:

  • Diastereomeric Salt Crystallization: This involves reacting the racemic acid with a chiral base to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[][4][5]

  • Chiral Chromatography (HPLC & SFC): This method physically separates the enantiomers on a chiral stationary phase (CSP).[6][7] Supercritical Fluid Chromatography (SFC) is often preferred as a greener alternative with faster and more efficient separations compared to High-Performance Liquid Chromatography (HPLC).[7][8]

  • Enzymatic Resolution: This technique uses enzymes, such as lipases or proteases, to selectively catalyze a reaction (e.g., esterification or hydrolysis) on one enantiomer, allowing the reacted and unreacted enantiomers to be separated.[1][9][10]

Q3: How do I choose the best resolution method for my specific compound?

A3: The choice depends on several factors including the properties of your carboxylic acid, the scale of the resolution, available equipment, and cost.

  • Diastereomeric Salt Crystallization is often used for large-scale separations due to its cost-effectiveness, but finding a suitable resolving agent and crystallization conditions can be a time-consuming trial-and-error process.[4][11]

  • Chiral Chromatography offers a more universal and rapid screening approach, but it can be expensive to scale up for preparative separations.[7]

  • Enzymatic Resolution provides high enantioselectivity under mild conditions but is limited by the substrate scope of available enzymes; some highly hindered molecules may not be accepted as substrates.[1]

G cluster_start cluster_screening Initial Assessment cluster_methods Resolution Method Selection cluster_end start Start: Racemic Sterically Hindered Carboxylic Acid scale What is the required scale? start->scale thermal_stability Is the compound thermally stable? scale->thermal_stability Medium Scale (1-10g) salt Diastereomeric Salt Crystallization scale->salt Large Scale (>10g) chrom Chiral Chromatography (HPLC / SFC) scale->chrom Small Scale (<1g) thermal_stability->salt Yes enzyme Enzymatic Resolution thermal_stability->enzyme No end Separated Enantiomers salt->end chrom->end enzyme->end

Caption: Decision workflow for selecting a resolution method.

Troubleshooting Guides

Diastereomeric Salt Crystallization

Q: My diastereomeric salts are not crystallizing from solution. What can I do?

A: Failure to crystallize is a common issue. Here are several steps to troubleshoot:

  • Screen More Solvents: The solubility of diastereomeric salts is highly dependent on the solvent system. Systematically screen a wide range of solvents with varying polarities. Sometimes a mixture of solvents is required to achieve the optimal solubility difference.[12]

  • Vary the Temperature: Try cooling the solution slowly, allowing it to stand at room temperature, or even gentle heating followed by slow cooling to encourage crystal formation.

  • Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution, which is a prerequisite for crystallization. Be cautious not to evaporate too much, which can cause both diastereomers to precipitate.

  • Introduce a Seed Crystal: If you have a tiny crystal from a previous attempt, adding it to the supersaturated solution can induce crystallization.

  • Try Different Resolving Agents: Not all chiral resolving agents will form crystalline salts with a given carboxylic acid. It is common to screen several different agents.[4]

Q: I obtained crystals, but the enantiomeric excess (ee%) is low after recovery. Why?

A: Low ee% suggests that the crystals were not diastereomerically pure.

  • Incomplete Separation: The solubility difference between the two diastereomeric salts might not be large enough in the chosen solvent system. The more soluble salt may have co-precipitated. Try re-crystallizing the obtained solid one or more times to improve purity.

  • Racemization: The chiral center of your carboxylic acid or the resolving agent might be epimerizable under the experimental conditions (e.g., high temperature or presence of acid/base).[11] Check the stability of your compound under the conditions used.

  • Incorrect Stoichiometry: Using an incorrect molar ratio of the resolving agent can affect the crystallization process. For dicarboxylic acids, the molar ratio can significantly influence which diastereomer crystallizes.[13]

G cluster_solutions Troubleshooting Steps start Problem: Poor or No Crystallization solvent Screen a wider range of solvents/ mixtures start->solvent temp Vary crystallization temperature profile solvent->temp conc Adjust concentration (supersaturation) temp->conc seed Attempt seeding conc->seed agent Try a different resolving agent seed->agent

Caption: Troubleshooting workflow for crystallization issues.
Chiral Chromatography (HPLC/SFC)

Q: I am seeing poor peak resolution or no separation on my chiral column. How can I improve this?

A: Poor resolution is often a method development challenge.

  • Screen Different Columns: The "three-point interaction" model suggests that the enantiomers must interact with the chiral stationary phase (CSP) at three points for separation to occur.[6] Steric hindrance can prevent this. The broad selectivity of derivatized cellulose and amylose columns makes them a good starting point for screening.[6]

  • Modify the Mobile Phase: For SFC, changing the co-solvent (e.g., methanol, ethanol) can have a significant impact. For both HPLC and SFC, adding small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds) can improve peak shape and resolution by suppressing unwanted interactions with the silica support.[14]

  • Adjust Flow Rate and Temperature: Lowering the flow rate can increase efficiency and improve resolution, though it will lengthen the run time. Temperature affects the kinetics of interaction with the CSP; try adjusting it within the column's specified range.

  • Consider Derivatization: If the carboxylic acid itself is difficult to resolve, converting it to a less polar and bulkier derivative, like an ester or amide, may lead to better separation on certain columns.[6]

Q: My column pressure is suddenly very high. What should I do?

A: A sudden pressure increase usually indicates a blockage.

  • Check the Frit: The most common cause is a blocked inlet frit, often due to precipitated sample or particulates from the mobile phase.[15] First, try reversing the flow through the column (if the manufacturer allows) at a low flow rate to dislodge the blockage. If that fails, the frit may need to be carefully replaced.

  • Sample Solubility: Ensure your sample is fully dissolved in the mobile phase. If you dissolve the sample in a stronger solvent, it can precipitate when it mixes with the weaker mobile phase at the head of the column.[15]

  • Column Damage: With traditional "coated" chiral columns, certain solvents can irreversibly damage the stationary phase, causing it to swell or degrade. Always check solvent compatibility. Immobilized columns are generally more robust and can be flushed with stronger solvents to clean them.[15]

Data & Protocols
Table 1: Comparison of Common Resolution Methods
FeatureDiastereomeric Salt CrystallizationChiral Chromatography (HPLC/SFC)Enzymatic Resolution
Principle Different solubility of diastereomers[5]Differential interaction with a chiral stationary phase[6]Enantioselective enzymatic reaction[1]
Scalability Excellent, preferred for large scale[11]Good for analytical, expensive for preparative[7]Good, but can require large enzyme quantities
Development Time Can be lengthy (trial and error)[4]Fast screening, method optimization can be quick[16]Moderate (enzyme screening required)
Success Rate Unpredictable, depends on salt properties[4]High, a solution is usually found with screening[6]Substrate-dependent, steric hindrance can be limiting[1]
Max Yield 50% (per cycle, without racemization)[17]~100% (both enantiomers recovered)50% (for kinetic resolution)[9]
Cost Low (solvents, resolving agents)High (columns, specialized equipment)Moderate (enzymes, co-factors)
Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution

This is a generalized starting point. Specific quantities, solvents, and temperatures must be optimized for each unique carboxylic acid.

  • Salt Formation:

    • Dissolve one equivalent of the racemic sterically hindered carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of a chosen chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.[4][18]

    • Slowly add the resolving agent solution to the carboxylic acid solution, often with gentle warming to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, then if necessary, place it in a refrigerator (4°C) or freezer (-20°C) for 12-24 hours to induce crystallization.

    • If no crystals form, try concentrating the solution by slowly evaporating the solvent, or add a less polar co-solvent to decrease the salt's solubility.

  • Isolation and Purification:

    • Collect the resulting crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

    • The purity of the diastereomeric salt can be improved by recrystallizing it from a fresh portion of the solvent.

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether or dichloromethane).

    • Acidify the aqueous layer with a strong acid (e.g., 2 M HCl) to a pH of ~2 to protonate the carboxylic acid.[10]

    • Separate the organic layer, which now contains the free carboxylic acid. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the recovered carboxylic acid using a suitable analytical technique, such as chiral HPLC or SFC.

Protocol 2: General Procedure for Enzymatic Kinetic Resolution via Hydrolysis

This protocol is for the hydrolysis of a racemic ester. The choice of enzyme, buffer, and pH are critical and require screening.

  • Substrate Preparation:

    • Synthesize a simple ester (e.g., methyl or ethyl ester) of the racemic sterically hindered carboxylic acid.

  • Enzymatic Reaction:

    • Suspend the racemic ester in a phosphate buffer solution (e.g., pH 7.0).[10]

    • Add the selected enzyme (e.g., Amano Lipase PS from Burkholderia cepacia). The amount of enzyme can range from a catalytic amount to a significant weight percentage relative to the substrate.[10]

    • Stir the mixture at a controlled temperature (e.g., room temperature or 30-40°C) for a predetermined time (e.g., 16-48 hours).[10]

  • Monitoring the Reaction:

    • Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC, GC, or HPLC to track the disappearance of the starting ester and the appearance of the acid. The ideal point to stop the reaction is at ~50% conversion to achieve the highest possible ee% for both the product and the remaining starting material.

  • Workup and Separation:

    • When ~50% conversion is reached, stop the reaction by filtering off the enzyme.

    • Acidify the filtrate to pH ~2 with an acid like 2 M HCl.[10]

    • Extract the mixture with an organic solvent (e.g., ethyl acetate or MTBE).[10]

    • The organic layer will contain the unreacted ester enantiomer and the carboxylic acid product enantiomer.

    • Separate the acid from the ester using a standard acid-base extraction or by column chromatography on silica gel.

  • Analysis:

    • Determine the ee% of the resolved carboxylic acid and the remaining unreacted ester separately using chiral HPLC or SFC.

References

Validation & Comparative

A Comparative Guide to Chiral Resolving Agents for Racemic Acids, with a Focus on (S)-(+)-1-Methoxy-2-propylamine Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal chiral resolving agent is a critical step in the separation of enantiomers. This guide provides a comparative analysis of various chiral resolving agents, with a particular focus on alternatives to (S)-(+)-1-Methoxy-2-propylamine for the resolution of racemic acids, such as the widely used non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen and naproxen. Due to a lack of available experimental data on the use of this compound in diastereomeric salt resolution of these compounds, this guide will focus on well-documented and effective alternatives.

The primary method for chiral resolution on an industrial scale is through the formation of diastereomeric salts. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form two diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

Comparison of Common Chiral Resolving Agents for Racemic Acids

The efficacy of a chiral resolving agent is determined by several factors, including the yield of the desired enantiomer, the enantiomeric excess (e.e.) achieved, the cost and availability of the agent, and the ease of recovery of both the resolved enantiomer and the resolving agent. Below is a comparison of commonly used chiral amines for the resolution of racemic acids like ibuprofen.

Resolving AgentRacemic AcidSolvent SystemYield of Desired EnantiomerEnantiomeric Excess (e.e.) of Desired EnantiomerReference
(S)-(-)-1-Phenylethylamine Racemic IbuprofenAqueous Ethanol~40% (of S-Ibuprofen)>90%--INVALID-LINK--
N-Methyl-D-glucamine Racemic IbuprofenToluene68% (of (S)-Ibuprofen salt)92%--INVALID-LINK--
N-Octyl-D-glucamine Racemic IbuprofenToluene/Water73.2% (of (S)-Ibuprofen salt)99.0%--INVALID-LINK--

Note: While this compound is a chiral amine and theoretically could be used as a resolving agent, publicly available experimental data demonstrating its effectiveness in the diastereomeric salt resolution of common racemic acids like ibuprofen or naproxen is not available. Its primary documented use is as a chiral building block in synthesis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of chiral resolution processes. Below are protocols for the resolution of racemic ibuprofen using two different, well-documented chiral resolving agents.

Protocol 1: Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethylamine

This protocol is adapted from a study focused on a green and strategic approach to chiral resolution. --INVALID-LINK--

Materials:

  • Racemic Ibuprofen

  • (S)-(-)-1-Phenylethylamine (S-MBA)

  • Potassium Hydroxide (KOH)

  • Ethyl Acetate

  • Hydrochloric Acid (HCl)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic ibuprofen in an aqueous solution of potassium hydroxide.

    • Add (S)-(-)-1-phenylethylamine to the solution. The optimal molar ratio of racemic ibuprofen to S-MBA to KOH is reported to be 1:0.5:0.5. --INVALID-LINK--

    • Stir the mixture to allow for the formation of the diastereomeric salts.

  • Crystallization and Separation:

    • The diastereomeric salt of (S)-ibuprofen and (S)-1-phenylethylamine is less soluble and will preferentially crystallize.

    • Cool the mixture to induce crystallization. The optimal temperature range is reported to be cooling from 70°C to 25°C in ethyl acetate. --INVALID-LINK--

    • Collect the crystals by filtration.

  • Liberation of the Enantiomer:

    • Treat the collected crystals with a strong acid, such as hydrochloric acid, to protonate the carboxylate and liberate the (S)-ibuprofen.

    • The (S)-ibuprofen can then be extracted with an organic solvent.

    • The (S)-(-)-1-phenylethylamine can be recovered from the aqueous layer by basification and extraction.

Protocol 2: Resolution of Racemic Ibuprofen with N-Octyl-D-glucamine

This protocol is based on a patented method for the resolution of ibuprofen. --INVALID-LINK--

Materials:

  • Racemic Ibuprofen

  • N-Octyl-D-glucamine

  • Toluene

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Diastereomeric Salt Formation and Crystallization:

    • Dissolve racemic ibuprofen in toluene.

    • Add water and N-octyl-D-glucamine to the solution. A suitable molar ratio of N-octyl-D-glucamine to the (S)-ibuprofen in the racemate is between 0.7 and 1.1. --INVALID-LINK--

    • Heat the mixture to form a clear solution and then cool to induce crystallization of the (S)-ibuprofen N-octyl-D-glucamine salt.

    • Collect the crystalline precipitate by filtration, wash with cold toluene, and dry.

  • Liberation of the Enantiomer:

    • Suspend the diastereomeric salt in a mixture of water and toluene.

    • Acidify the mixture with hydrochloric acid to a pH of less than 1.

    • Separate the organic layer containing the (S)-ibuprofen.

    • Wash the organic layer with water and then evaporate the solvent to obtain the resolved (S)-ibuprofen.

    • The N-octyl-D-glucamine can be recovered from the aqueous layer.

Experimental Workflow and Logical Relationships

The general process of chiral resolution via diastereomeric salt formation can be visualized as a straightforward workflow.

Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Enantiomer Liberation racemic_mixture Racemic Acid (R- and S-Enantiomers) mixing Mixing in Solvent racemic_mixture->mixing resolving_agent Chiral Resolving Agent (S-Amine) resolving_agent->mixing diastereomeric_salts Mixture of Diastereomeric Salts (R-Acid-S-Amine and S-Acid-S-Amine) mixing->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomer (e.g., S-Acid-S-Amine) crystallization->less_soluble Solid more_soluble More Soluble Diastereomer (e.g., R-Acid-S-Amine in solution) crystallization->more_soluble Solution acidification Acidification less_soluble->acidification pure_enantiomer Pure S-Enantiomer acidification->pure_enantiomer recovered_agent Recovered Resolving Agent acidification->recovered_agent

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.

Conclusion

The selection of an appropriate chiral resolving agent is paramount for the successful and economical separation of enantiomers. While this compound is a known chiral compound, the lack of published data on its use as a resolving agent for common racemic acids necessitates the consideration of well-established alternatives. Agents such as (S)-(-)-1-phenylethylamine and N-alkyl-D-glucamines have demonstrated high efficacy in resolving racemic ibuprofen, offering high enantiomeric excess and good yields. The detailed protocols provided herein serve as a valuable resource for researchers in the development and optimization of chiral resolution processes. Further investigation into novel resolving agents and methodologies will continue to be a significant area of research in the pharmaceutical and chemical industries.

Alternatives to (S)-(+)-1-METHOXY-2-PROPYLAMINE for resolving alpha-hydroxy acids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of alternatives to (S)-(+)-1-Methoxy-2-propylamine for the resolution of α-hydroxy acids, focusing on diastereomeric salt formation with a comparative study of (1R,2S)-(–)-ephedrine and (R)-(+)-1-phenylethylamine for the resolution of mandelic acid.

The enantioselective synthesis and separation of chiral α-hydroxy acids are of paramount importance in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often intrinsically linked to its stereochemistry. While a variety of chiral resolving agents are commercially available, a comprehensive comparison of their performance is often lacking in the scientific literature. This guide provides a comparative analysis of two common chiral amines, (1R,2S)-(–)-ephedrine and (R)-(+)-1-phenylethylamine, for the resolution of the model α-hydroxy acid, mandelic acid, through diastereomeric salt formation.

It is important to note that a thorough search of the scientific literature did not yield any published experimental data for the resolution of α-hydroxy acids using this compound. Therefore, this guide focuses on well-documented and widely used alternatives to provide researchers with practical, data-driven insights.

Performance Comparison of Chiral Resolving Agents for Mandelic Acid

The selection of an appropriate resolving agent is critical for the successful separation of enantiomers. The efficiency of resolution depends on several factors, including the difference in solubility between the two diastereomeric salts formed, the ease of crystallization, and the yield and enantiomeric excess of the desired enantiomer. The following table summarizes the performance of (1R,2S)-(–)-ephedrine and (R)-(+)-1-phenylethylamine in the resolution of racemic mandelic acid.

Resolving Agentα-Hydroxy AcidResolved EnantiomerYield (%)Enantiomeric Excess (e.e.) (%)
(1R,2S)-(–)-Ephedrine(±)-Mandelic Acid(R)-(-)-Mandelic Acid3285
(R)-(+)-1-Phenylethylamine(±)-Mandelic Acid(S)-(+)-Mandelic Acid~35-40>95 (after recrystallization)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for researchers to implement and adapt these resolution methods.

Resolution of (±)-Mandelic Acid with (1R,2S)-(–)-Ephedrine

This protocol is adapted from a well-established laboratory procedure.

Materials:

  • (±)-Mandelic acid

  • (1R,2S)-(–)-Ephedrine

  • 95% Ethanol

  • 10% Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Diastereomeric Salt Formation: In a 125 mL Erlenmeyer flask, dissolve 3.0 g of (±)-mandelic acid and 3.3 g of (1R,2S)-(–)-ephedrine in 50 mL of 95% ethanol. Heat the mixture gently on a steam bath until all solids dissolve.

  • Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of (R)-(-)-mandelic acid and (1R,2S)-(–)-ephedrine will preferentially crystallize. For optimal crystal formation, allow the flask to stand undisturbed for at least 24 hours.

  • Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold 95% ethanol.

  • Liberation of the Enantiomerically Enriched Acid: Transfer the crystalline salt to a separatory funnel containing 50 mL of 10% hydrochloric acid. Add 50 mL of diethyl ether and shake the funnel to dissolve the salt and extract the mandelic acid into the ether layer.

  • Extraction and Drying: Separate the ether layer and wash it with two 25 mL portions of water. Dry the ether layer over anhydrous sodium sulfate.

  • Isolation of (R)-(-)-Mandelic Acid: Decant the dried ether solution and evaporate the solvent to obtain the solid (R)-(-)-mandelic acid.

Resolution of (±)-Mandelic Acid with (R)-(+)-1-Phenylethylamine

This protocol is a generalized procedure based on common practices for diastereomeric salt resolution.

Materials:

  • (±)-Mandelic acid

  • (R)-(+)-1-Phenylethylamine

  • Methanol

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Diastereomeric Salt Formation: Dissolve 15.2 g (0.1 mol) of (±)-mandelic acid in 100 mL of warm methanol in a 250 mL Erlenmeyer flask. In a separate beaker, dissolve 6.05 g (0.05 mol) of (R)-(+)-1-phenylethylamine in 20 mL of methanol. Add the amine solution to the mandelic acid solution with stirring.

  • Crystallization: Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization of the (S)-(+)-mandelic acid-(R)-(+)-1-phenylethylamine salt.

  • Isolation and Recrystallization of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. To improve the diastereomeric purity, recrystallize the salt from a minimal amount of hot methanol.

  • Liberation of the Enantiomerically Enriched Acid: Dissolve the recrystallized salt in a minimal amount of water and add 1 M hydrochloric acid until the solution is acidic to litmus paper.

  • Extraction and Drying: Extract the liberated (S)-(+)-mandelic acid with three 50 mL portions of diethyl ether. Combine the ether extracts and dry them over anhydrous magnesium sulfate.

  • Isolation of (S)-(+)-Mandelic Acid: Filter the solution to remove the drying agent and evaporate the ether to yield the solid (S)-(+)-mandelic acid.

Workflow and Key Relationships

The process of chiral resolution via diastereomeric salt formation follows a logical sequence of steps, as illustrated in the diagram below. The key principle is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have different physical properties, allowing for their separation.

G General Workflow for Chiral Resolution of α-Hydroxy Acids cluster_formation Diastereomeric Salt Formation cluster_separation Separation cluster_liberation Liberation of Enantiomer racemic_acid Racemic α-Hydroxy Acid (R-acid and S-acid) mixture Mixture of Diastereomeric Salts (R-acid-R-amine and S-acid-R-amine) racemic_acid->mixture React with resolving_agent Chiral Resolving Agent (e.g., R-amine) resolving_agent->mixture crystallization Fractional Crystallization (based on differential solubility) mixture->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., S-acid-R-amine) crystallization->less_soluble Isolate solid more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble Isolate filtrate acidification_less Acidification less_soluble->acidification_less acidification_more Acidification more_soluble->acidification_more pure_enantiomer Pure Enantiomer (e.g., S-acid) acidification_less->pure_enantiomer recovered_agent_less Recovered Resolving Agent (R-amine) acidification_less->recovered_agent_less other_enantiomer Other Enantiomer (enriched in R-acid) acidification_more->other_enantiomer recovered_agent_more Recovered Resolving Agent (R-amine) acidification_more->recovered_agent_more

Caption: General workflow for the chiral resolution of an α-hydroxy acid.

Determining Enantiomeric Purity by NMR: A Comparative Guide to Chiral Derivatizing Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a critical aspect of drug development and chiral chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and reliable method for this purpose. This guide provides a comparative overview of using (S)-(+)-1-methoxy-2-propylamine as a chiral derivatizing agent for the validation of enantiomeric purity of carboxylic acids, alongside other common alternatives, supported by experimental data and detailed protocols.

Principle of Chiral Derivatization for NMR Analysis

Enantiomers, being stereoisomers that are non-superimposable mirror images, are indistinguishable in an achiral environment, including standard NMR spectroscopy. The use of a chiral derivatizing agent, which is itself enantiomerically pure, allows for the conversion of a pair of enantiomers into a pair of diastereomers. These diastereomers possess distinct physical and spectral properties, leading to separate signals in the NMR spectrum. The ratio of the integrated intensities of these signals directly corresponds to the enantiomeric ratio of the original sample.

This compound as a Chiral Derivatizing Agent

This compound is a chiral amine that can be used to derivatize chiral carboxylic acids, forming diastereomeric amides. The presence of the methoxy group and the chiral center in the amine backbone can induce sufficient chemical shift differences (Δδ) between the diastereomeric products, allowing for their quantification by ¹H NMR.

Comparison with Alternative Chiral Derivatizing Agents

Several other chiral derivatizing agents are commonly employed for the NMR analysis of chiral carboxylic acids. A comparison of their key features is presented below.

Chiral Derivatizing AgentAnalyte ClassKey AdvantagesKey Disadvantages
This compound Carboxylic AcidsSimple structure, potential for good resolution.Limited published data on Δδ values.
(R)-(-)-1-(1-Naphthyl)ethylamine Carboxylic AcidsNaphthyl group provides strong anisotropic effects leading to large Δδ values.Can be more expensive than simpler amines.
(R)-(+)-α-Methylbenzylamine Carboxylic AcidsReadily available and relatively inexpensive.Phenyl group may provide smaller Δδ values compared to naphthyl-containing agents.
Mosher's Acid ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid) Alcohols, AminesWidely applicable, often provides excellent resolution in both ¹H and ¹⁹F NMR.Not suitable for derivatizing carboxylic acids directly.

Experimental Protocol: General Procedure for Derivatization of a Chiral Carboxylic Acid with a Chiral Amine

This protocol provides a general method for the formation of diastereomeric amides for NMR analysis. Optimization may be required for specific substrates.

Materials:

  • Chiral carboxylic acid (e.g., racemic ibuprofen)

  • Chiral amine derivatizing agent (e.g., this compound) (1.0 - 1.2 equivalents)

  • Coupling agent (e.g., DCC, EDC) (1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, if needed)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the chiral carboxylic acid (1.0 equivalent) in anhydrous DCM.

  • Addition of Reagents: Add the chiral amine derivatizing agent (1.0 - 1.2 equivalents) to the solution. If using a carbodiimide coupling agent like DCC or EDC, dissolve it in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

    • If EDC was used, the byproduct is water-soluble and can be removed by washing the organic layer with water.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the diastereomeric amides.

  • NMR Analysis: Dissolve a small amount of the purified diastereomeric amide mixture in CDCl₃. Acquire a ¹H NMR spectrum. Identify a well-resolved signal corresponding to a proton in either the acid or the amine moiety of the two diastereomers. Integrate the signals of the two diastereomers to determine the enantiomeric ratio.

Data Presentation: Representative Chemical Shift Differences

The following table presents representative ¹H NMR chemical shift differences (Δδ) observed for diastereomeric amides formed from chiral carboxylic acids and various chiral amines. Note: Data for this compound is not available in the cited literature; the table provides examples with other agents to illustrate the expected magnitude of Δδ.

Carboxylic AcidChiral Derivatizing AmineProton MonitoredΔδ (ppm)
(R,S)-Ibuprofen(R)-1-(1-Naphthyl)ethylamineMethyl group of ibuprofen~0.05
(R,S)-Naproxen(R)-α-Methylbenzylamineα-Methyl proton of naproxen~0.04
(R,S)-Mandelic Acid(S)-1-(p-Tolyl)ethylamineα-Proton of mandelic acid~0.10

Visualizations

Experimental Workflow for Enantiomeric Purity Determination

G Workflow for Enantiomeric Purity Validation by NMR cluster_0 Derivatization cluster_1 Purification & Analysis a Racemic Carboxylic Acid d Formation of Diastereomeric Amides a->d b This compound b->d c Coupling Agent c->d e Purification (e.g., Chromatography) d->e f NMR Spectroscopy e->f g Integration of Diastereomeric Signals f->g h Determination of Enantiomeric Ratio g->h

Caption: Workflow for determining enantiomeric purity using this compound.

Comparison of Chiral Derivatizing Agents

G Comparison of Chiral Derivatizing Agents for Carboxylic Acids cluster_0 Chiral Derivatizing Agents cluster_1 Key Properties A This compound P1 Structural Simplicity A->P1 High P2 Anisotropic Effect A->P2 Moderate P3 Availability & Cost A->P3 Moderate P4 Expected Δδ A->P4 Variable B (R)-1-(1-Naphthyl)ethylamine B->P1 Moderate B->P2 High (Naphthyl group) B->P3 Lower B->P4 Generally Large C (R)-α-Methylbenzylamine C->P1 High C->P2 Moderate (Phenyl group) C->P3 High C->P4 Moderate

Caption: Comparison of properties for different chiral derivatizing amines.

Literature Review: (S)-(+)-1-METHOXY-2-PROPYLAMINE in Chiral Resolution - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific, detailed examples of (S)-(+)-1-methoxy-2-propylamine being utilized as a resolving agent for the separation of enantiomeric carboxylic acids. While this chiral amine is a known intermediate in the synthesis of pharmaceuticals and agrochemicals, its application in diastereomeric salt resolution is not well-documented in accessible scientific literature. This guide, therefore, will first outline the fundamental principles of chiral resolution via diastereomeric salt formation and then, due to the lack of direct data, will provide a comparative overview of common resolving agents used for similar classes of compounds, highlighting the key experimental parameters and data points that would be necessary for a complete evaluation of this compound in this role.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a crucial technique in stereochemistry for separating a racemic mixture into its constituent enantiomers.[1][2] One of the most established methods for this separation on an industrial scale is through the formation of diastereomeric salts.[3][4][5] This process involves reacting a racemic mixture of a chiral acid (or base) with a single enantiomer of a chiral base (or acid), known as the resolving agent. The resulting products are a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility.[4][5] This difference in solubility allows for their separation by fractional crystallization.

The general workflow for such a resolution is depicted below:

G racemic_acid Racemic Acid (R-Acid + S-Acid) diastereomeric_salts Diastereomeric Salts (R-Acid-S-Amine + S-Acid-S-Amine) racemic_acid->diastereomeric_salts + resolving_agent (S)-Resolving Amine separation Fractional Crystallization diastereomeric_salts->separation less_soluble_salt Less Soluble Salt (e.g., S-Acid-S-Amine) separation->less_soluble_salt more_soluble_salt More Soluble Salt (e.g., R-Acid-S-Amine) in solution separation->more_soluble_salt acidification1 Acidification less_soluble_salt->acidification1 acidification2 Acidification more_soluble_salt->acidification2 pure_s_acid Pure (S)-Acid acidification1->pure_s_acid recovered_amine1 Recovered (S)-Amine acidification1->recovered_amine1 pure_r_acid Pure (R)-Acid acidification2->pure_r_acid recovered_amine2 Recovered (S)-Amine acidification2->recovered_amine2

Figure 1. General workflow for chiral resolution via diastereomeric salt formation.

Comparative Analysis of Common Resolving Agents for Chiral Acids

In the absence of specific data for this compound, a comparative look at commonly employed resolving agents for chiral carboxylic acids, such as α-arylpropionic acids (profens), can provide a framework for its potential evaluation. Agents like (S)-α-phenylethylamine and various chiral amino alcohols are frequently cited in the literature.

Resolving AgentRacemic AcidSolvent(s)Yield (%)Enantiomeric Excess (e.e.) (%)Reference
(S)-α-phenylethylamine trans-1,2-cyclohexanedicarboxylic acidNot specifiedNot specified97[6]
Quinidine Diels-Alder cycloadduct (carboxylic acid)Aqueous acetonitrileHighHigh[7]
Levetiracetam 2-chloromandelic acidAcetonitrileNot specified76 (for R-enantiomer in liquid phase)[8]
(1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol (S)-mandelic acidEthyl acetate / Diethyl ether74Not specified[9]

Note: The yields and enantiomeric excesses are highly dependent on the specific experimental conditions, including the stoichiometry of the resolving agent, crystallization temperature, and the number of recrystallization steps.

Detailed Experimental Protocols (Hypothetical Framework)

Should this compound be investigated as a resolving agent, a typical experimental protocol would follow these steps. The following is a generalized procedure based on common practices for diastereomeric salt resolutions:

1. Formation of Diastereomeric Salts:

  • A solution of the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture) is prepared. The choice of solvent is critical and often determined empirically.

  • A solution of this compound (typically 0.5 to 1.0 molar equivalents) in the same or a miscible solvent is added to the racemic acid solution, usually at an elevated temperature to ensure complete dissolution.

  • The mixture is then slowly cooled to allow for the preferential crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can sometimes facilitate crystallization.

2. Isolation and Purification of the Diastereomeric Salt:

  • The precipitated salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities.

  • The enantiomeric purity of the acid in the salt can be assessed at this stage by a suitable analytical method (e.g., chiral HPLC) after liberating the acid from a small sample.

  • If the desired purity is not achieved, the salt can be recrystallized from a suitable solvent.

3. Liberation of the Enantiomerically Pure Acid:

  • The purified diastereomeric salt is dissolved or suspended in water.

  • The solution is then acidified (e.g., with HCl) to protonate the carboxylate and liberate the free carboxylic acid.

  • The free acid is then extracted with an organic solvent and isolated by evaporation of the solvent.

  • The resolving agent, now as its hydrochloride salt, remains in the aqueous phase and can potentially be recovered.

Conclusion

While this compound is a commercially available chiral building block, its role as a resolving agent is not documented in the scientific literature. To evaluate its effectiveness, researchers would need to conduct systematic studies with various racemic acids, screening different solvents, temperatures, and stoichiometric ratios. The success of such a resolution would depend on the ability of this compound to form a stable, crystalline salt with one enantiomer of the acid that has a significantly lower solubility than the corresponding salt of the other enantiomer. Without such empirical data, a direct comparison to established resolving agents is not possible. The information provided here serves as a foundational guide to the principles and common practices that would underpin such an investigation.

References

A Comparative Guide to Chiral Resolving Agents: (S)-(+)-1-Methoxy-2-propylamine vs. (R)-(-)-1-Phenylethylamine for Acid Resolution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic carboxylic acids is a critical step in the development of enantiomerically pure pharmaceuticals and fine chemicals. The choice of resolving agent is paramount to the success of this process, influencing diastereomeric salt crystallization, yield, and enantiomeric purity. This guide provides a comparative analysis of two chiral amines as resolving agents: the well-established (R)-(-)-1-phenylethylamine and the less conventional (S)-(+)-1-methoxy-2-propylamine.

While extensive experimental data is available for the application of (R)-(-)-1-phenylethylamine in the resolution of various acids, a notable scarcity of published research exists on the use of this compound for the same purpose. This guide will therefore present a comprehensive overview of the proven efficacy of (R)-(-)-1-phenylethylamine with supporting experimental data and protocols, alongside a theoretical consideration of the potential of this compound based on its structural and physical properties.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of chiral resolution using a chiral amine involves the reaction of a racemic acid with a single enantiomer of a chiral base. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2][3][4] Once a diastereomeric salt is isolated, the pure enantiomer of the acid can be recovered by treatment with a strong acid, which also allows for the recovery of the resolving agent.

G racemic_acid Racemic Acid (R-Acid + S-Acid) diastereomeric_salts Mixture of Diastereomeric Salts (R-Acid-S-Amine + S-Acid-S-Amine) racemic_acid->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., S-Amine) resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (e.g., S-Acid-S-Amine) fractional_crystallization->less_soluble_salt Precipitation more_soluble_salt More Soluble Diastereomeric Salt (e.g., R-Acid-S-Amine in solution) fractional_crystallization->more_soluble_salt Mother Liquor acidification1 Acidification less_soluble_salt->acidification1 acidification2 Acidification more_soluble_salt->acidification2 pure_enantiomer1 Pure Enantiomer (S-Acid) acidification1->pure_enantiomer1 recovered_agent1 Recovered Resolving Agent (S-Amine) acidification1->recovered_agent1 pure_enantiomer2 Other Enantiomer (R-Acid) acidification2->pure_enantiomer2 recovered_agent2 Recovered Resolving Agent (S-Amine) acidification2->recovered_agent2

Figure 1: General workflow for chiral resolution via diastereomeric salt formation.

(R)-(-)-1-Phenylethylamine: A Widely Utilized Resolving Agent

(R)-(-)-1-Phenylethylamine is a primary chiral amine that has been extensively and successfully used for the resolution of a wide array of racemic carboxylic acids, particularly the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). Its efficacy stems from the rigid phenyl group adjacent to the chiral center, which facilitates distinct diastereomeric interactions, leading to significant differences in the crystal lattice energies and solubilities of the resulting salts.

Experimental Data: Resolution of Profens

The following table summarizes representative data for the resolution of two common profens, ibuprofen and naproxen, using (R)-(-)-1-phenylethylamine or its enantiomer.

Racemic AcidResolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Resolved Acid (%)Reference
Ibuprofen(S)-(-)-1-PhenylethylamineAqueous KOHNot Reported>95% (for S-Ibuprofen)[5]
NaproxenN-alkyl-D-glucamine (as an alternative to phenylethylamine)Not specified>95%99% (for S-Naproxen)

Note: While direct yield and ee values for the diastereomeric salt of ibuprofen with (S)-(-)-1-phenylethylamine were not explicitly provided in the cited source, the protocol is established for achieving high enantiomeric purity. The data for naproxen highlights the high efficiency achievable in profen resolution.

Experimental Protocol: Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethylamine

This protocol is adapted from established laboratory procedures.[5]

Materials:

  • Racemic ibuprofen

  • (S)-(-)-1-phenylethylamine

  • 0.25 M Potassium hydroxide (KOH) solution

  • Hydrochloric acid (HCl), concentrated and dilute

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

  • Vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • Salt Formation: In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve racemic ibuprofen in a 0.25 M KOH solution with gentle heating.

  • Slowly add a stoichiometric equivalent of (S)-(-)-1-phenylethylamine to the heated solution.

  • A precipitate of the (S)-ibuprofen-(S)-phenylethylammonium salt should form. Continue heating and stirring for approximately 30 minutes to ensure complete salt formation.

  • Isolation of Diastereomeric Salt: Allow the mixture to cool to room temperature and then in an ice bath to maximize crystallization.

  • Collect the precipitated diastereomeric salt by vacuum filtration and wash the solid with a small amount of cold water.

  • Recrystallization (Optional but Recommended): To improve diastereomeric purity, recrystallize the salt from a suitable solvent (e.g., ethanol/water mixture).

  • Liberation of the Enantiomerically Enriched Acid: Suspend the purified diastereomeric salt in water and acidify the mixture with hydrochloric acid until the pH is strongly acidic.

  • The (S)-(+)-ibuprofen will precipitate out of the aqueous solution.

  • Extraction and Purification: Extract the (S)-(+)-ibuprofen into an organic solvent like dichloromethane.

  • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent using a rotary evaporator to yield the resolved (S)-(+)-ibuprofen.

  • The enantiomeric excess of the product can be determined by chiral HPLC or by measuring its specific rotation and comparing it to the literature value.

G racemic_ibuprofen Racemic Ibuprofen (R-Ibu + S-Ibu) salt_formation Diastereomeric Salt Formation in aqueous KOH racemic_ibuprofen->salt_formation s_pea (S)-(-)-1-Phenylethylamine s_pea->salt_formation salt_mixture Mixture of Salts: (R-Ibu)-(S-PEA) (soluble) (S-Ibu)-(S-PEA) (less soluble) salt_formation->salt_mixture crystallization Crystallization & Filtration salt_mixture->crystallization s_s_salt Solid: (S)-Ibuprofen-(S)-PEA Salt crystallization->s_s_salt r_s_salt Filtrate: (R)-Ibuprofen-(S)-PEA Salt crystallization->r_s_salt acidification Acidification (HCl) s_s_salt->acidification s_ibuprofen Pure (S)-(+)-Ibuprofen acidification->s_ibuprofen recovered_s_pea Recovered (S)-PEA acidification->recovered_s_pea

Figure 2: Workflow for the resolution of racemic ibuprofen using (S)-(-)-1-phenylethylamine.

This compound: A Potential Alternative

This compound is a chiral primary amine that, based on its structure, has the potential to be an effective resolving agent for carboxylic acids. The presence of a chiral center adjacent to the amine group is a key feature it shares with (R)-(-)-1-phenylethylamine. However, the substitution of the phenyl group with a methoxymethyl group introduces different steric and electronic properties.

Structural and Physical Property Comparison
PropertyThis compound(R)-(-)-1-Phenylethylamine
Structure CH₃OCH₂CH(NH₂)CH₃C₆H₅CH(NH₂)CH₃
Molecular Weight 89.14 g/mol 121.18 g/mol
Boiling Point 116-117 °C187 °C
Key Structural Feature Flexible methoxymethyl groupRigid phenyl group

The key difference lies in the nature of the group attached to the chiral carbon. The phenyl ring in (R)-(-)-1-phenylethylamine is bulky and capable of π-π stacking interactions, which can play a significant role in the differential packing of the diastereomeric salt crystals. The methoxymethyl group in this compound is more flexible and capable of hydrogen bonding through its ether oxygen. These differences would likely lead to different intermolecular interactions within the diastereomeric salt crystals, potentially influencing their relative solubilities and the efficiency of the resolution.

Theoretical Considerations for Performance
  • Crystallization: The formation of well-defined, easily separable crystals is crucial. The rigid structure of salts derived from (R)-(-)-1-phenylethylamine often leads to good crystallinity. The flexibility of the methoxypropyl group might, in some cases, hinder the formation of a highly ordered crystal lattice, potentially making crystallization more challenging or leading to the formation of oils. However, the potential for additional hydrogen bonding could also promote crystallization with certain acids.

  • Chiral Recognition: The effectiveness of a resolving agent depends on the degree of "mismatch" between the two diastereomeric salts. The distinct steric and electronic environment provided by the phenyl group of (R)-(-)-1-phenylethylamine is known to provide excellent chiral recognition for many arylpropionic acids. It is plausible that the methoxy group in this compound could offer a different, and for certain substrates, potentially advantageous mode of chiral recognition.

  • Solvent Selection: The choice of solvent is critical for successful resolution.[6] A solvent must be found in which the difference in solubility between the two diastereomeric salts is maximized. Due to the different polarity and hydrogen bonding capabilities of the two amines, the optimal solvent systems for their respective diastereomeric salts would likely differ.

Conclusion and Future Outlook

(R)-(-)-1-Phenylethylamine remains a robust and well-documented resolving agent for a variety of racemic carboxylic acids, with a proven track record of high efficiency. Its widespread use is supported by a wealth of experimental data and established protocols.

This compound, while possessing the necessary structural features of a chiral resolving agent, remains largely unexplored in this application within publicly available literature. Its different steric and electronic profile compared to (R)-(-)-1-phenylethylamine suggests that its performance would be substrate-dependent. It may prove to be a superior resolving agent for a specific class of carboxylic acids where its unique combination of flexibility and hydrogen bonding capability leads to a greater differentiation in the properties of the diastereomeric salts.

For researchers and drug development professionals, (R)-(-)-1-phenylethylamine represents a reliable first choice for the resolution of new racemic acids. However, in cases where this and other common resolving agents prove ineffective, this compound and other structurally diverse chiral amines present a viable, albeit underexplored, avenue for investigation. Further experimental studies are required to elucidate the practical utility of this compound as a resolving agent and to draw a definitive performance comparison with established agents like (R)-(-)-1-phenylethylamine.

G cluster_pea (R)-(-)-1-Phenylethylamine cluster_mpa This compound racemic_acid Racemic Acid diastereomeric_salts Diastereomeric Salts racemic_acid->diastereomeric_salts resolving_agent Chiral Resolving Agent resolving_agent->diastereomeric_salts cluster_pea cluster_pea cluster_mpa cluster_mpa separation Separation diastereomeric_salts->separation pure_enantiomers Pure Enantiomers separation->pure_enantiomers pea_properties Rigid Phenyl Group Well-established Extensive Data Available mpa_properties Flexible Methoxymethyl Group Largely Unexplored Potential for Novel Selectivity

Figure 3: Logical relationship comparing the two resolving agents.

References

A Comparative Guide to Chiral Amine Synthesis: A Cost-Benefit Analysis of (S)-(+)-1-Methoxy-2-propylamine and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral building block or auxiliary is a critical decision that impacts the efficiency, cost-effectiveness, and scalability of a synthetic route. This guide provides a detailed cost-benefit analysis of using (S)-(+)-1-Methoxy-2-propylamine in synthesis, comparing its utility and economic viability against established chiral auxiliaries, namely pseudoephedrine and Evans oxazolidinones. Furthermore, it explores the burgeoning field of biocatalysis as a modern and sustainable approach to chiral amine production.

Executive Summary

This compound is a valuable chiral building block, particularly in the agrochemical and pharmaceutical industries.[1][2] While its direct application as a general, removable chiral auxiliary in asymmetric alkylations is not extensively documented in readily available literature, its synthesis and use as a chiral intermediate are well-established. This guide evaluates its standing in the landscape of asymmetric synthesis by comparing it with two stalwart chiral auxiliaries: pseudoephedrine and Evans oxazolidinones. The analysis reveals that while traditional chiral auxiliaries offer well-understood and high-yielding methodologies, they come with significant costs and, in the case of pseudoephedrine, regulatory hurdles. Biocatalytic methods for the synthesis of chiral amines like this compound present a compelling alternative, offering high enantioselectivity and a greener footprint.

Performance Comparison of Chiral Auxiliaries in Asymmetric Alkylation

Asymmetric alkylation is a fundamental method for creating stereocenters. The effectiveness of a chiral auxiliary is judged by the yield and diastereoselectivity of the alkylation reaction, and the ease of its subsequent removal.

Chiral AuxiliaryReactionDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)YieldKey Considerations
This compound Asymmetric Alkylation (as N-acyl amide)Data not readily available in literatureData not readily available in literaturePrimarily used as a chiral building block. Its performance as a general removable auxiliary for alkylation is not well-documented.
(1S,2S)-(+)-Pseudoephedrine Asymmetric Alkylation of Amide Enolate≥99% d.e. (after crystallization)90% (for a specific example)Inexpensive and available in both enantiomeric forms. Regulatory restrictions due to its use in illicit drug synthesis can be a significant hurdle.[3]
(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) Asymmetric Alkylation of Imide Enolate>98:2 diastereoselectivityHighWell-established, versatile, and predictable. Higher cost compared to pseudoephedrine.[4][5]

Cost-Benefit Analysis

The choice of a chiral auxiliary is often a trade-off between performance, cost, and practicality.

Chiral CompoundTypical Price (per kg)BenefitsDrawbacks
This compound ~$1.80[1][2]Very low cost. Can be synthesized efficiently via biocatalysis.Limited data on its use as a general chiral auxiliary. Primarily a building block.
(1S,2S)-(+)-Pseudoephedrine ~$6,320 (for 100g from a major supplier, extrapolated)[6]High diastereoselectivity, well-established protocols, relatively low cost for a specialized chemical.Significant regulatory restrictions. Potential for supply chain issues.
(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone ~$12,000 - $15,000[7]High versatility, predictable stereochemical outcomes, extensive literature support.High cost.

Experimental Protocols

Detailed methodologies are crucial for replicating and evaluating synthetic routes. Below are representative protocols for asymmetric alkylation using pseudoephedrine and an Evans auxiliary, and a biocatalytic protocol for the synthesis of this compound.

Asymmetric Alkylation using (1S,2S)-(+)-Pseudoephedrine Auxiliary

Reaction: Asymmetric synthesis of (R)-2-methylhydrocinnamamide.

Materials:

  • (1S,2S)-Pseudoephedrine

  • 2-Methylhydrocinnamoyl chloride

  • Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Toluene

Procedure:

  • Amide Formation: To a solution of (1S,2S)-pseudoephedrine in THF, add 2-methylhydrocinnamoyl chloride at 0 °C. Stir for 1 hour to form the corresponding amide.

  • Enolate Formation: In a separate flask, prepare a solution of LDA in THF. Cool the amide solution to -78 °C and add the LDA solution dropwise to form the lithium enolate.

  • Alkylation: Add benzyl bromide to the enolate solution at -78 °C and allow the reaction to proceed for several hours.

  • Work-up and Purification: Quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. The crude product can be purified by crystallization from toluene to yield the desired diastereomer with high purity. A diastereomeric excess of ≥99% can be achieved after crystallization.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by acidic or basic hydrolysis to yield the chiral carboxylic acid.

Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

Reaction: Asymmetric synthesis of 2-methyl-4-pentenoic acid.

Materials:

  • (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone

  • Propionic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Sodium hexamethyldisilazide (NaHMDS)

  • Allyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • Imide Formation: To a solution of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone in THF, add propionic anhydride and a catalytic amount of DMAP. Stir at room temperature until the reaction is complete to form the N-propionyl imide.

  • Enolate Formation: Cool the imide solution to -78 °C and add a solution of NaHMDS in THF dropwise to generate the sodium enolate.

  • Alkylation: Add allyl iodide to the enolate solution at -78 °C and stir for several hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product, dry the organic layer, and concentrate. The product can be purified by flash chromatography to yield the desired diastereomer.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved by treating the alkylated product with a mixture of lithium hydroxide and hydrogen peroxide in a THF/water mixture to afford the enantiomerically enriched carboxylic acid.

Biocatalytic Synthesis of (S)-1-Methoxy-2-propylamine

Reaction: Asymmetric reductive amination of methoxyacetone.

Materials:

  • Methoxyacetone

  • Amine dehydrogenase (AmDH) or a transaminase (TAm)

  • Cofactor (NADH or NAD⁺/pyridoxal phosphate)

  • Cofactor regeneration system (e.g., glucose dehydrogenase/glucose for NADH regeneration)

  • Ammonia source (for AmDH) or an amine donor (e.g., isopropylamine for TAm)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

Procedure:

  • Reaction Setup: In a buffered aqueous solution, combine methoxyacetone, the enzyme (AmDH or TAm), the cofactor, and the components of the cofactor regeneration system. For AmDH, an ammonia source is added. For TAm, an amine donor is added in excess.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30 °C) and pH with gentle stirring.

  • Monitoring: Monitor the progress of the reaction by techniques such as HPLC or GC to determine the conversion of the ketone to the amine and the enantiomeric excess of the product.

  • Work-up and Isolation: Once the reaction has reached the desired conversion, the enzyme can be removed by precipitation or filtration. The product, (S)-1-methoxy-2-propylamine, can be isolated from the aqueous solution, for example, by distillation. A semi-preparative scale synthesis using an amine dehydrogenase has been reported to achieve 88.3% conversion and 98.6% e.e.

Visualizing the Synthetic Pathways

To better understand the workflows and relationships in these synthetic approaches, the following diagrams are provided.

Asymmetric_Alkylation_Workflow cluster_Auxiliary Chiral Auxiliary Approach Start Prochiral Carboxylic Acid Derivative Attach Attach Chiral Auxiliary Start->Attach Alkylation Diastereoselective Alkylation Attach->Alkylation Cleave Cleave Auxiliary Alkylation->Cleave Product Enantiomerically Enriched Product Cleave->Product Recycle Recycle Auxiliary Cleave->Recycle

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Biocatalytic_Synthesis_Workflow cluster_Biocatalysis Biocatalytic Reductive Amination Substrate Prochiral Ketone (Methoxyacetone) Reaction Asymmetric Reductive Amination Substrate->Reaction Enzyme Enzyme (Amine Dehydrogenase) Enzyme->Reaction Cofactor Cofactor & Regeneration System Cofactor->Reaction Product Chiral Amine ((S)-1-Methoxy-2-propylamine) Reaction->Product

Caption: Workflow for the biocatalytic synthesis of a chiral amine.

Cost_Benefit_Logic cluster_Aux_Factors Factors for Chiral Auxiliaries cluster_Bio_Factors Factors for Biocatalysis Decision Choice of Chiral Synthesis Strategy Auxiliary Chiral Auxiliary Method Decision->Auxiliary Biocatalysis Biocatalytic Method Decision->Biocatalysis Aux_Cost High Cost (Evans) Auxiliary->Aux_Cost Aux_Reg Regulatory Issues (Pseudoephedrine) Auxiliary->Aux_Reg Aux_Perf High Performance & Predictability Auxiliary->Aux_Perf Aux_Waste Stoichiometric Waste Auxiliary->Aux_Waste Bio_Cost Low Substrate Cost Biocatalysis->Bio_Cost Bio_Green Green & Sustainable Biocatalysis->Bio_Green Bio_Select High Enantioselectivity Biocatalysis->Bio_Select Bio_Dev Requires Enzyme Development/Sourcing Biocatalysis->Bio_Dev

Caption: Decision logic for choosing a chiral synthesis strategy.

Conclusion and Recommendations

The selection of a strategy for synthesizing chiral amines is a multifaceted decision that requires careful consideration of cost, performance, regulatory landscape, and environmental impact.

  • This compound stands out as an exceptionally cost-effective chiral building block. While its role as a general-purpose, removable chiral auxiliary is not well-established, its availability through highly efficient biocatalytic routes makes it an attractive starting material for incorporation into a final product. For large-scale manufacturing where the chiral amine is a permanent part of the target molecule, direct biocatalytic synthesis is a highly recommended approach.

  • Pseudoephedrine remains a potent and cost-effective chiral auxiliary for asymmetric alkylations, delivering excellent stereoselectivity. However, its use is heavily encumbered by regulations aimed at preventing illicit drug production. For academic research and small-scale synthesis where the regulatory burden can be managed, it is a viable option. For industrial applications, the associated compliance and supply chain risks may be prohibitive.

  • Evans oxazolidinones represent the gold standard for reliable and predictable asymmetric synthesis using chiral auxiliaries. Their high cost is the primary drawback, making them more suitable for high-value products or situations where rapid, reliable route development is paramount, such as in the early stages of drug discovery.

Recommendation for Researchers:

  • For cost-sensitive, large-scale synthesis of products containing the 1-methoxy-2-propylamine moiety: Explore and optimize biocatalytic routes starting from methoxyacetone.

  • For rapid, reliable synthesis of a wide range of chiral carboxylic acid derivatives in a research setting: Evans auxiliaries are a dependable, albeit expensive, choice.

  • For academic exploration of asymmetric alkylation with a cost-effective auxiliary: Pseudoephedrine can be used, provided institutional and legal requirements are met.

The field of asymmetric synthesis is continually evolving, with biocatalysis emerging as a powerful and sustainable tool. While traditional chiral auxiliaries have laid a robust foundation, the economic and environmental advantages of enzymatic methods for producing key chiral intermediates like this compound are becoming increasingly compelling for the future of pharmaceutical and agrochemical development.

References

A Comparative Guide to the Utilization of (S)-(+)-1-Methoxy-2-propylamine in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (S)-(+)-1-methoxy-2-propylamine, a key chiral intermediate, in the synthesis of high-value chemical compounds. We will explore its application, performance data, and experimental protocols, with a particular focus on the industrial synthesis of the herbicide S-metolachlor. Furthermore, we will present alternative synthetic strategies and relevant biological signaling pathways to provide a comprehensive resource for researchers in the field.

Performance Comparison: Synthesis of S-Metolachlor

This compound is a crucial building block for the chloroacetamide herbicide S-metolachlor. The majority of the herbicidal activity of metolachlor resides in the (S)-enantiomer, making its stereoselective synthesis a significant industrial process.[1][2] The primary industrial method involves the asymmetric hydrogenation of an imine formed from 2-ethyl-6-methylaniline and methoxyacetone. This process is one of the largest-scale applications of asymmetric catalysis.[3][4]

Below is a comparison of different approaches for the synthesis of S-metolachlor, highlighting the efficiency of the route involving the in-situ generation of the chiral amine intermediate.

Synthesis RouteKey Chiral Intermediate/CatalystConversion (%)Enantiomeric Excess (ee) (%)Overall Yield (%)ScaleReference
Asymmetric Imine Hydrogenation (Industrial Process) (S)-N-(1-methoxypropan-2-yl)-2,6-diethylaniline>9576 - 91.1High>10,000 tons/year--INVALID-LINK--[1][3][4][5]
Biocatalytic Synthesis of Chiral Intermediate This compound (via transaminase)97>99-Preparative scale--INVALID-LINK--[6][7]
Synthesis from Chiral Precursor (L-alanine) L-alaninol-85 ± 748Lab scale--INVALID-LINK--[1]
Reductive Ring Opening of Chiral Aziridine (S)-2-(methoxymethyl)aziridine->9950.8Lab scale--INVALID-LINK--[8]

Experimental Protocols

Industrial Asymmetric Hydrogenation for S-Metolachlor Synthesis

This protocol outlines the key steps for the industrial-scale synthesis of S-metolachlor via asymmetric hydrogenation of an imine.

Step 1: Imine Formation 2-ethyl-6-methylaniline is reacted with methoxyacetone to form the corresponding N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine. This reaction is typically carried out in an aprotic solvent.

Step 2: Asymmetric Hydrogenation The imine is hydrogenated in the presence of a chiral iridium catalyst.

  • Catalyst System: A common catalyst system is generated in situ from [Ir(COD)Cl]₂ and a chiral ferrocenyl diphosphine ligand, such as Xyliphos.[3] An additive, typically an iodide salt (e.g., NBu₄I) and an acid (e.g., acetic acid), is crucial for achieving high activity and productivity.[3]

  • Reaction Conditions:

    • Solvent: Aprotic solvent (e.g., dichloromethane).[5]

    • Temperature: 20 °C to 90 °C.[5][9]

    • Hydrogen Pressure: 5 to 80 bar.[5][9]

  • Exemplary Procedure: The imine is dissolved in an aprotic solvent in a pressure reactor. The catalyst, ligand, and additives are added. The reactor is purged with hydrogen, and the reaction is carried out at the specified temperature and pressure until hydrogen uptake ceases. A patent example describes a reaction at 70 °C and 30 bar hydrogen pressure for 18 hours, achieving a 98.8% conversion and 91.1% enantiomeric excess of the S-isomer.[5]

Step 3: Chloroacetylation The resulting chiral amine, (S)-N-(1-methoxypropan-2-yl)-2,6-diethylaniline, is then acylated with chloroacetyl chloride in the presence of a base to yield S-metolachlor.[8]

Biocatalytic Synthesis of this compound

This protocol describes a biocatalytic approach to produce the key chiral intermediate with high enantiopurity.

  • Enzyme: A transaminase enzyme is employed to catalyze the asymmetric amination of methoxyacetone.

  • Amine Donor: Isopropylamine is a commonly used amine donor.

  • Reaction Conditions: The reaction is typically carried out in an aqueous buffer. To drive the reaction equilibrium towards the product side, the co-product (acetone) can be removed, for example, by conducting the reaction under vacuum.

  • Exemplary Outcome: A high-productivity process has been developed that yields 2M (S)-methoxyisopropylamine (18 wt-%) with >99% ee and 97% conversion of methoxyacetone in 7 hours at 50 °C under vacuum.[6][7]

Visualizations

G cluster_synthesis Industrial Synthesis of S-Metolachlor 2_ethyl_6_methylaniline 2-Ethyl-6-methylaniline imine N-(2-ethyl-6-methylphenyl)- 1-methoxypropan-2-imine 2_ethyl_6_methylaniline->imine methoxyacetone Methoxyacetone methoxyacetone->imine hydrogenation Asymmetric Hydrogenation imine->hydrogenation chiral_amine (S)-N-(1-methoxypropan-2-yl)- 2,6-diethylaniline hydrogenation->chiral_amine [Ir(COD)Cl]₂ / Xyliphos H₂, Additives s_metolachlor S-Metolachlor chiral_amine->s_metolachlor chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->s_metolachlor

Caption: Workflow for the industrial synthesis of S-metolachlor.

G cluster_tlr4 Toll-like Receptor 4 (TLR4) Signaling Pathway LPS Lipopolysaccharide (LPS) LBP LPS-Binding Protein (LBP) LPS->LBP CD14 CD14 LBP->CD14 MD2_TLR4 MD2-TLR4 Complex CD14->MD2_TLR4 MyD88 MyD88-dependent pathway MD2_TLR4->MyD88 TRIF TRIF-dependent pathway MD2_TLR4->TRIF NF_kB NF-κB Activation MyD88->NF_kB IRFs IRF Activation TRIF->IRFs Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines Type_I_IFNs Type I Interferons IRFs->Type_I_IFNs

Caption: Simplified TLR4 signaling pathway.

G cluster_neurotransmitter Role of Amines as Neurotransmitters Presynaptic_Neuron Presynaptic Neuron Vesicles Vesicles containing Amine Neurotransmitters Presynaptic_Neuron->Vesicles Synaptic_Cleft Synaptic Cleft Vesicles->Synaptic_Cleft Release Receptors Receptors Synaptic_Cleft->Receptors Reuptake_Transporter Reuptake Transporter Synaptic_Cleft->Reuptake_Transporter Postsynaptic_Neuron Postsynaptic Neuron Signal_Transmission Signal Transmission Postsynaptic_Neuron->Signal_Transmission Receptors->Postsynaptic_Neuron Reuptake_Transporter->Presynaptic_Neuron Recycling

Caption: General mechanism of amine neurotransmission.

References

Efficacy comparison between enzymatic resolution and chemical resolution with chiral amines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical and fine chemical synthesis. These molecules are critical building blocks for a vast array of bioactive compounds, where a single enantiomer often dictates therapeutic efficacy and safety. Among the various strategies to obtain these chiral amines, enzymatic and chemical kinetic resolution stand out as powerful and widely adopted methods. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Performance Comparison

The choice between enzymatic and chemical resolution often hinges on a trade-off between reaction conditions, substrate scope, and overall efficiency. Below is a summary of key performance indicators for the kinetic resolution of a model substrate, 1-phenylethylamine, using a popular lipase and highlighting typical results for chemical catalysts like chiral phosphoric acids.

ParameterEnzymatic Resolution (Lipase-catalyzed)Chemical Resolution (Chiral Phosphoric Acid-catalyzed)
Catalyst Candida antarctica Lipase B (CALB), often immobilized as Novozym 435Chiral Phosphoric Acid (CPA) derivatives
Typical Substrate 1-PhenylethylamineBenzylic and aliphatic amines
Enantiomeric Excess (e.e.) >99% for both unreacted amine and acylated product[1]High (often >90%)
Yield Kinetic Resolution (KR): ~45-50% (for each enantiomer)[2]; Dynamic Kinetic Resolution (DKR): >90%[3][4]Dependent on selectivity factor; typically <50% for the resolved amine in KR
Reaction Conditions Mild (e.g., room temperature to 40°C), atmospheric pressureVariable, often mild but can require specific solvents and additives
Catalyst Loading Typically low mg amounts for laboratory scaleLow mol% (e.g., 1-5 mol%)
Reaction Time Hours to days, depending on substrate and conditionsCan be rapid, from hours to a day
Selectivity Factor (s) Often very high (>200)Can be very high (e.g., up to 111 for some amines)
Key Advantages High enantioselectivity, mild conditions, environmentally benign, potential for DKRBroad substrate scope, predictable stereochemical outcomes, catalyst tunability
Key Disadvantages Substrate scope can be limited, enzyme stability may be a concern under certain conditionsCatalyst cost, potential for metal contamination (if applicable), optimization can be complex

Delving Deeper: Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these resolution techniques. Below are representative experimental protocols for both enzymatic and chemical kinetic resolution of chiral amines.

Enzymatic Kinetic Resolution of (±)-1-Phenylethylamine

This protocol is based on the widely used lipase-catalyzed acylation of 1-phenylethylamine.

Materials:

  • (±)-1-Phenylethylamine

  • Candida antarctica lipase B (Novozym 435)

  • Acyl donor (e.g., ethyl acetate, isopropyl acetate, or an alkyl methoxyacetate)

  • Organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of racemic (±)-1-phenylethylamine (1.0 equiv.) in the chosen organic solvent, add the acyl donor (1.0-1.5 equiv.).

  • Add Candida antarctica lipase B (typically 10-50 mg per mmol of amine).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.

  • Once the desired conversion (typically around 50% for kinetic resolution) is reached, filter off the immobilized enzyme.

  • The unreacted (S)-amine and the produced (R)-amide can be separated by standard techniques such as column chromatography or acid-base extraction.

Chemical Kinetic Resolution of a Primary Amine via N-Acylation

This generalized protocol illustrates the use of a chiral phosphoric acid catalyst for the kinetic resolution of a primary amine.

Materials:

  • Racemic primary amine

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., a BINOL-derived CPA)

  • Acylating agent (e.g., an anhydride or an activated ester)

  • Anhydrous, non-polar solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the racemic primary amine (1.0 equiv.) and the chiral phosphoric acid catalyst (1-5 mol%).

  • Dissolve the components in the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the acylating agent (0.5-0.6 equiv.) dropwise.

  • Stir the reaction mixture at the specified temperature and monitor its progress by chiral HPLC or GC to determine conversion and enantiomeric excess.

  • Upon reaching the desired conversion, quench the reaction (e.g., with a saturated aqueous solution of sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the unreacted amine and the acylated product by column chromatography.

Visualizing the Workflow

To better understand the logical flow of each resolution process, the following diagrams have been generated using the DOT language.

Enzymatic_Resolution_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation RacemicAmine Racemic Amine ReactionVessel Stirred Reaction Vessel (Controlled Temperature) RacemicAmine->ReactionVessel AcylDonor Acyl Donor AcylDonor->ReactionVessel Enzyme Immobilized Lipase (e.g., CALB) Enzyme->ReactionVessel Solvent Organic Solvent Solvent->ReactionVessel Filtration Filtration to remove enzyme ReactionVessel->Filtration Separation Separation (Chromatography or Extraction) Filtration->Separation Product1 Enantioenriched (S)-Amine Separation->Product1 Product2 Enantioenriched (R)-Amide Separation->Product2 Chemical_Resolution_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Chemical Reaction cluster_workup Work-up & Separation RacemicAmine_chem Racemic Amine ReactionVessel_chem Reaction Vessel (Controlled Temperature) RacemicAmine_chem->ReactionVessel_chem AcylatingAgent_chem Acylating Agent AcylatingAgent_chem->ReactionVessel_chem CPA_catalyst Chiral Phosphoric Acid CPA_catalyst->ReactionVessel_chem Solvent_chem Anhydrous Solvent Solvent_chem->ReactionVessel_chem Quenching Reaction Quenching ReactionVessel_chem->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product1_chem Enantioenriched Amine Purification->Product1_chem Product2_chem Enantioenriched Amide Purification->Product2_chem

References

A Comparative Guide to Chiral Solvating Agents for the Enantioselective Recognition of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric composition of chiral carboxylic acids is a critical step in synthesis, quality control, and pharmacological studies. Chiral solvating agents (CSAs) offer a rapid and efficient means for this analysis, primarily through nuclear magnetic resonance (NMR) spectroscopy and fluorescence-based methods. This guide provides an objective comparison of various CSAs, supported by experimental data and detailed protocols, to aid in the selection of the most suitable agent for a given application.

The fundamental principle behind enantioselective recognition by CSAs lies in the formation of transient diastereomeric complexes with the enantiomers of a chiral analyte. These diastereomeric complexes exhibit different physicochemical properties, which can be detected and quantified by spectroscopic techniques. In NMR spectroscopy, this difference manifests as a chemical shift non-equivalence (ΔΔδ), allowing for the direct determination of enantiomeric excess (ee). In fluorescence spectroscopy, enantiomers can induce different changes in the fluorescence intensity of a chiral sensor.

Comparison of Chiral Solvating Agents for NMR-Based Enantiodiscrimination

The efficacy of a CSA in NMR spectroscopy is primarily evaluated by the magnitude of the chemical shift difference (ΔΔδ) it induces between the signals of the two enantiomers. A larger ΔΔδ value indicates better separation and more accurate quantification. The following table summarizes the performance of several recently developed CSAs for the enantiodiscrimination of various chiral carboxylic acids.

Chiral Solvating Agent (CSA)Analyte (Carboxylic Acid)Observed ProtonΔΔδ (ppm)Reference
(R)-BINOL-amino alcoholp-Trifluoromethyl-mandelic acidα-H0.641[1]
(R)-BINOL-amino alcoholp-Fluoro-mandelic acidα-H0.582[1]
(DHQ)₂PHAL2,4-Dichloro-mandelic acidα-H0.321[2]
(DHQ)₂PHAL4-Trifluoromethyl-mandelic acidα-H0.190[2]
(S)-Aziridinyl diphenylmethanolp-Methoxy-mandelic acidα-H0.194[3]
Diphenylprolinol derivativeMandelic acidα-H~0.1[4]
Actinomycin DMandelic acidα-HNot specified, but effective[5]
α-(Nonafluoro-tert-butoxy)isoleucineα-Phenylethylamine*CH0.030[6]

*Note: Data for α-phenylethylamine is included to show the application of a chiral carboxylic acid as a solvating agent for chiral amines.

Comparison of Chiral Solvating Agents for Fluorescence-Based Enantiodiscrimination

Fluorescence-based methods offer high sensitivity and are particularly useful for high-throughput screening. The enantioselective recognition is typically quantified by the fluorescence intensity ratio (I_enantiomer1 / I_enantiomer2) or differences in association constants (K).

Chiral Fluorescent SensorAnalyte (Carboxylic Acid)Key Performance MetricValueReference
Aggregation-Induced Emission (AIE) ReceptorVarious chiral carboxylic acidsFluorescence intensity ratio10 to 1.6 x 10⁴[7]
1,10-Phenanthroline-based SensorTartaric acidL-enantiomer quenches more efficientlyQualitative[8]
1,8-Diacridylnaphthalene-derived SensorCarboxylic acids and amino acid derivativesEnables determination of concentration and eeMethodological[9][10]
BINOL-based ProbeGlutamic and Aspartic AcidsEnantioselective fluorescence enhancement ratio (ef)25 for L-Glu[11]

Experimental Protocols

General Protocol for NMR Titration

A stock solution of the chiral solvating agent is prepared in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). A known concentration of the racemic carboxylic acid is also prepared in the same solvent. The ¹H NMR spectrum of the racemic acid is recorded. Aliquots of the CSA solution are then incrementally added to the analyte solution, and a ¹H NMR spectrum is acquired after each addition. The formation of diastereomeric complexes leads to the splitting of a specific proton signal (e.g., the α-proton of the carboxylic acid) into two distinct signals. The chemical shift difference (ΔΔδ) between these two signals is measured. The enantiomeric excess can be calculated from the integration of the two separated signals. For accurate ee determination, a calibration curve is often constructed using samples with known enantiomeric ratios.[1][2][3][4][5]

General Protocol for Fluorescence Spectroscopy

A solution of the chiral fluorescent sensor is prepared in an appropriate solvent (e.g., ethanol, acetonitrile). The initial fluorescence spectrum of the sensor is recorded. Separate solutions of the individual enantiomers of the carboxylic acid are prepared. The sensor solution is then titrated with each enantiomer solution, and the fluorescence spectrum is recorded after each addition. The changes in fluorescence intensity at a specific wavelength are monitored. The enantioselective response is determined by comparing the quenching or enhancement of fluorescence caused by each enantiomer. The association constants for the formation of the diastereomeric complexes can often be determined by fitting the titration data to a suitable binding model.[7][8][9][10]

Visualization of the Recognition Process

The following diagrams illustrate the fundamental principles and workflows of enantioselective recognition.

G cluster_0 Enantioselective Recognition Workflow cluster_1 Analytical Detection Racemic_Carboxylic_Acid Racemic Carboxylic Acid (R-COOH + S-COOH) Interaction Interaction (Non-covalent) Racemic_Carboxylic_Acid->Interaction Chiral_Solvating_Agent Chiral Solvating Agent (CSA*) Chiral_Solvating_Agent->Interaction Diastereomeric_Complexes Diastereomeric Complexes (R-COOH...CSA*) (S-COOH...CSA*) Interaction->Diastereomeric_Complexes NMR_Spectroscopy NMR Spectroscopy Diastereomeric_Complexes->NMR_Spectroscopy Fluorescence_Spectroscopy Fluorescence Spectroscopy Diastereomeric_Complexes->Fluorescence_Spectroscopy Signal_Differentiation Signal Differentiation (ΔΔδ or ΔI) NMR_Spectroscopy->Signal_Differentiation Fluorescence_Spectroscopy->Signal_Differentiation Quantification Quantification (Enantiomeric Excess) Signal_Differentiation->Quantification

Caption: General workflow of enantioselective recognition of carboxylic acids.

G cluster_signaling Signaling Pathway in Fluorescence Sensing Sensor Chiral Fluorescent Sensor Complex_R Sensor-R Complex (Diastereomer 1) Sensor->Complex_R + R-Enantiomer Complex_S Sensor-S Complex (Diastereomer 2) Sensor->Complex_S + S-Enantiomer Enantiomer_R R-Enantiomer Enantiomer_R->Complex_R Enantiomer_S S-Enantiomer Enantiomer_S->Complex_S Fluorescence_R Fluorescence Signal 1 Complex_R->Fluorescence_R yields Fluorescence_S Fluorescence Signal 2 Complex_S->Fluorescence_S yields

Caption: Signaling pathway for fluorescence-based enantioselective recognition.

Concluding Remarks

The choice of a chiral solvating agent for the enantioselective recognition of carboxylic acids depends on several factors, including the structure of the analyte, the required sensitivity, and the available instrumentation. For applications demanding high accuracy and detailed structural information, NMR-based methods with CSAs that provide large chemical shift separations, such as BINOL-derivatives, are highly effective. For high-throughput screening and applications where high sensitivity is paramount, fluorescence-based sensors, particularly those leveraging aggregation-induced emission, offer significant advantages. The detailed protocols and comparative data presented in this guide are intended to facilitate the selection and implementation of the most appropriate method for the enantioselective analysis of chiral carboxylic acids in a research and development setting.

References

Safety Operating Guide

Proper Disposal of (S)-(+)-1-Methoxy-2-propylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(S)-(+)-1-Methoxy-2-propylamine is a flammable and corrosive chemical that requires careful handling and disposal to ensure the safety of laboratory personnel and to protect the environment. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, in line with established safety protocols. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.

Hazard Profile and Safety Precautions

Before handling this compound, it is essential to be aware of its significant hazards. This chemical is classified as a highly flammable liquid and vapor, is harmful if swallowed, and can cause severe skin burns and eye damage.[1] It is also recognized as being harmful to aquatic life, necessitating stringent measures to prevent its release into the environment.[1]

Personal Protective Equipment (PPE) is mandatory when handling this substance. The required PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][2][3]

Quantitative Data

The following table summarizes key quantitative data for this compound:

PropertyValueReference
CAS Number 99636-32-5[1][2]
Molecular Formula C₄H₁₁NO[4]
Molecular Weight 89.14 g/mol [4]
Appearance Liquid[5]
Flash Point 8.5 °C (47.3 °F)[5]
Water Solubility Miscible[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste.[1][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3][6] The following workflow outlines the required steps for its safe disposal.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A 1. Identify Waste Confirm this compound as hazardous waste. B 2. Segregate Waste Keep separate from incompatible materials (e.g., acids, oxidizing agents). A->B C 3. Use Proper Container Use a designated, compatible, and leak-proof hazardous waste container. B->C D 4. Label Container Clearly label with 'Hazardous Waste', the chemical name, and associated hazards (Flammable, Corrosive). C->D E 5. Transfer Waste Carefully transfer waste into the labeled container in a fume hood. D->E F 6. Secure Container Keep the container tightly sealed when not in use. G 7. Temporary Storage Store in a cool, dry, well-ventilated area away from ignition sources. H 8. Professional Disposal Arrange for collection by a licensed hazardous waste disposal company. G->H I 9. Document Disposal Maintain records of disposal quantities, dates, and methods as per regulations. H->I

Caption: Workflow for the safe disposal of this compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the area, such as open flames, sparks, and hot surfaces.[1] Use non-sparking tools for cleanup.[1]

  • Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain and absorb the spilled liquid.[2]

  • Collect and Dispose: Carefully collect the absorbent material and place it into a suitable, sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of all contaminated cleaning materials as hazardous waste.

Regulatory Compliance

It is imperative that all chemical waste generators, including research laboratories, determine whether a discarded chemical is classified as hazardous waste.[1][6] Furthermore, generators must consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][6] For large quantities or particularly hazardous forms of this amine, contacting a licensed hazardous waste disposal company is the recommended course of action.[3]

References

Personal protective equipment for handling (S)-(+)-1-METHOXY-2-PROPYLAMINE

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (S)-(+)-1-Methoxy-2-propylamine

This compound is a highly flammable and corrosive chemical that requires strict safety protocols to prevent harm to personnel and property.[1] This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and proper disposal methods for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to minimize exposure risks. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield are mandatory to protect against splashes.[1]
Hand Protection Wear appropriate chemical-resistant gloves.[1][2] Nitrile rubber gloves are commonly used, but it is crucial to consult the manufacturer's specific breakthrough time data.
Skin and Body Protection A lab coat or chemical-resistant apron should be worn.[1][2] In cases of potential significant exposure, full protective clothing may be necessary.
Respiratory Protection Work in a well-ventilated area, preferably under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[2]

Experimental Protocol: Safe Handling of this compound

Adherence to a strict, step-by-step protocol is essential for the safe handling of this hazardous substance.

Preparation and Engineering Controls
  • Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood : Ensure a certified chemical fume hood is available and functioning correctly.[1] All handling of this compound should occur within the fume hood.

  • Emergency Equipment : Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • PPE Inspection : Inspect all PPE for damage or contamination before use.

Handling and Use
  • Grounding : Ground and bond containers and receiving equipment to prevent static discharge, as the chemical is highly flammable.[1][3]

  • Spark-Proof Tools : Use only non-sparking tools when opening or handling containers.[1][4]

  • Dispensing : Carefully dispense the required amount of the chemical, avoiding splashes and the creation of aerosols.

  • Container Sealing : Keep the container tightly closed when not in use to prevent the release of flammable and corrosive vapors.[1][3]

  • Avoid Incompatibilities : Store and handle away from strong oxidizing agents, acids, and sources of ignition.[4]

Storage
  • Location : Store in a cool, dry, well-ventilated area designated for flammable liquids.[1][2]

  • Container Integrity : Ensure storage containers are in good condition and properly labeled.[5]

  • Segregation : Keep segregated from incompatible materials.

Spill and Emergency Procedures
  • Small Spills : For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Large Spills : Evacuate the area and contact emergency response personnel.

  • Personal Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Disposal
  • Waste Collection : Collect waste in a designated, properly labeled, and sealed container.[5] Do not mix with other waste streams.[5][7]

  • Regulatory Compliance : Dispose of the chemical waste through a licensed disposal company, following all local, state, and federal regulations.[5][7]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling this compound task Task Involves Splash Potential? start->task eye_protection Wear Chemical Goggles and Face Shield task->eye_protection Yes no_eye_protection Wear Safety Glasses with Side Shields task->no_eye_protection No ventilation Adequate Ventilation (Fume Hood)? respirator Use NIOSH-Approved Respirator ventilation->respirator No no_respirator Standard Ventilation Sufficient ventilation->no_respirator Yes eye_protection->ventilation no_eye_protection->ventilation gloves Wear Chemical Resistant Gloves clothing Wear Lab Coat or Chemical Apron gloves->clothing end Proceed with Task Safely clothing->end respirator->gloves no_respirator->gloves

Caption: Logical workflow for selecting appropriate Personal Protective Equipment (PPE).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-1-METHOXY-2-PROPYLAMINE
Reactant of Route 2
Reactant of Route 2
(S)-(+)-1-METHOXY-2-PROPYLAMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.